molecular formula C8H14O4 B2810571 Rengynic acid CAS No. 68592-24-5

Rengynic acid

货号: B2810571
CAS 编号: 68592-24-5
分子量: 174.19 g/mol
InChI 键: LHDVONJKFJRQTI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(1,4-Dihydroxycyclohexyl)acetic acid is a chiral cyclohexane derivative of interest in medicinal chemistry and pharmaceutical research for the design and synthesis of novel bioactive molecules. Compounds with cyclohexyl scaffolds functionalized with acetic acid and hydroxyl groups have been explored as conformationally constrained analogs in drug discovery . For instance, similar structural motifs, such as 2-(2-hydroxycyclohexyl)acetic acid, have been investigated as potential inhibitors of metabolic enzymes like glycerol-3-phosphate acyltransferase (GPAT), a target for treating conditions like obesity and diabetes . Furthermore, 1-hydroxycyclohexyl acetic acid structures serve as key synthetic intermediates for generating complex molecules like Schiff bases and thiazolidinones, which have demonstrated promising antimicrobial and antitubercular activities in research settings . This compound is provided as a high-purity solid for research use only. Researchers are advised to handle this material with appropriate safety precautions, as related carboxylic acids can cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(1,4-dihydroxycyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDVONJKFJRQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Rengynic Acid: A Technical Guide to its Discovery, Isolation from Forsythia suspensa, and Antiviral Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rengyonic acid, a novel compound isolated from the seeds of Forsythia suspensa. While the initial discovery highlighted its potent antiviral effects against the Respiratory Syncytial Virus (RSV), detailed public information remains scarce. This document consolidates the available knowledge and reconstructs plausible experimental methodologies for its isolation and characterization based on standard phytochemical practices. It further explores its potential mechanism of action and presents the information in a structured format to aid researchers and drug development professionals in understanding and potentially exploring this promising natural product.

Introduction

Forsythia suspensa (Thunb.) Vahl, a plant belonging to the Oleaceae family, has a long history of use in traditional medicine, particularly in East Asia. Its fruits, known as "Lianqiao," are recognized for their anti-inflammatory, antimicrobial, and antiviral properties. Phytochemical investigations of Forsythia suspensa have revealed a rich diversity of bioactive compounds, including lignans, phenylethanoid glycosides, and triterpenoids. Among these is the more recently discovered rengyonic acid, a compound that has demonstrated significant antiviral activity, particularly against the Respiratory Syncytial Virus (RSV). This guide aims to provide an in-depth look at the discovery, isolation, and biological activity of rengyonic acid.

Discovery and Natural Source

Rengynic acid was first isolated from the seeds of Forsythia suspensa. Its discovery was reported in a 2002 paper by Guo-Gang Zhang and colleagues in the Journal of Herbal Pharmacotherapy. This initial report identified rengyonic acid as a new compound with potent antiviral effects against RSV. The molecular formula for rengyonic acid is C₈H₁₄O₄.

Experimental Protocols

Due to the limited public accessibility of the original discovery paper, the following experimental protocols for the isolation and characterization of rengyonic acid have been reconstructed based on established and standardized methodologies for the phytochemical analysis of Forsythia suspensa and other medicinal plants.

Extraction
  • Plant Material Preparation: Dried seeds of Forsythia suspensa are ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered seeds are subjected to exhaustive extraction with a suitable solvent. Methanol is a common choice for extracting a broad range of polar and semi-polar compounds from Forsythia suspensa. The extraction is typically performed at room temperature with continuous agitation or using a Soxhlet apparatus for a more efficient process.

  • Concentration: The resulting methanolic extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude methanolic extract, a complex mixture of various phytochemicals, is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This process yields fractions with enriched concentrations of compounds with similar polarity. Based on the molecular formula of rengyonic acid, it is likely to be found in the more polar fractions, such as ethyl acetate or the aqueous residue.

Isolation and Purification

The fraction containing rengyonic acid is further purified using chromatographic techniques.

  • Column Chromatography: The enriched fraction is subjected to column chromatography over a silica gel stationary phase. The column is eluted with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are pooled and subjected to preparative HPLC for final purification. A C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a small percentage of formic acid to improve peak shape) and methanol or acetonitrile. The elution can be isocratic or a gradient. The purity of the isolated rengyonic acid is then confirmed by analytical HPLC.

Structural Elucidation

The chemical structure of the purified rengyonic acid is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

Antiviral Activity Assay (Against RSV)

The antiviral activity of the isolated rengyonic acid is assessed using in vitro cell-based assays.

  • Cell Culture: A suitable host cell line for RSV replication, such as HEp-2 cells, is cultured in appropriate media.

  • Cytotoxicity Assay: A preliminary cytotoxicity assay (e.g., MTT assay) is performed to determine the non-toxic concentration range of rengyonic acid on the host cells.

  • Plaque Reduction Assay: Confluent monolayers of HEp-2 cells are infected with a known titer of RSV. The infected cells are then treated with various concentrations of rengyonic acid. After an incubation period, the cells are stained, and the number of viral plaques is counted. The concentration of rengyonic acid that reduces the number of plaques by 50% (IC₅₀) is determined.

Quantitative Data Summary

The following table summarizes the key chemical and biological data for rengyonic acid. Please note that specific quantitative values for antiviral activity are illustrative, as the primary source data is not publicly available.

ParameterValueReference
Molecular Formula C₈H₁₄O₄Publicly available chemical databases
CAS Number 517883-38-4Publicly available chemical databases
Natural Source Seeds of Forsythia suspensaZhang G-G, et al. (2002)
Reported Biological Activity Antiviral (against RSV)Zhang G-G, et al. (2002)
Illustrative IC₅₀ (RSV) Data not publicly available-

Visualization of Workflows and Pathways

Experimental Workflow for Isolation and Purification

experimental_workflow start Forsythia suspensa Seeds powder Grinding start->powder extraction Methanol Extraction powder->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract partition Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partition fractions Polar Fractions partition->fractions column_chroma Silica Gel Column Chromatography fractions->column_chroma enriched_fractions Enriched Fractions column_chroma->enriched_fractions prep_hplc Preparative HPLC enriched_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structural Elucidation (MS, NMR) pure_compound->structure_elucidation

Figure 1. Workflow for the isolation of rengyonic acid.
Hypothetical Antiviral Signaling Pathway

While the precise mechanism of action for rengyonic acid against RSV has not been elucidated in publicly available literature, a plausible hypothesis is its interference with viral entry or replication. The following diagram illustrates a generalized antiviral mechanism targeting viral fusion and replication, which could be a potential pathway for rengyonic acid.

antiviral_pathway cluster_virus_entry Viral Entry cluster_replication Viral Replication RSV RSV Particle HostCell Host Cell Receptor RSV->HostCell Attachment Fusion Viral-Host Membrane Fusion HostCell->Fusion ViralRNA Viral RNA Release Fusion->ViralRNA ReplicationComplex RNA Replication Complex ViralRNA->ReplicationComplex NewVirions Assembly of New Virions ReplicationComplex->NewVirions RengynicAcid This compound RengynicAcid->Fusion Inhibition RengynicAcid->ReplicationComplex Inhibition

Figure 2. Hypothetical antiviral mechanism of rengyonic acid.

Conclusion and Future Directions

This compound, a constituent of Forsythia suspensa seeds, represents a promising lead compound for the development of novel antiviral therapeutics against RSV. While its initial discovery is documented, a significant gap in the publicly available scientific literature exists regarding its detailed biological activity and mechanism of action. The reconstructed experimental protocols provided in this guide offer a foundational framework for researchers to reinvestigate and build upon the initial findings. Future research should focus on the total synthesis of rengyonic acid to ensure a sustainable supply for further studies, comprehensive in vitro and in vivo antiviral profiling, and detailed mechanistic studies to elucidate its specific molecular targets within the RSV life cycle. Such efforts will be crucial in translating the initial discovery of rengyonic acid into a potential clinical candidate.

A Technical Guide to Phillyrin: A Promising Antiviral Compound from Forsythia suspensa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythia suspensa (Thunb.) Vahl, a plant long used in traditional Chinese medicine, is a burgeoning source of novel antiviral compounds. Its fruits, known as Forsythiae Fructus, have been historically utilized for their detoxifying and heat-clearing properties. Modern phytochemical investigations have unveiled a wealth of bioactive molecules within this plant, with lignans and phenylethanoid glycosides being of particular interest for their therapeutic potential. Among these, Phillyrin (also known as forsythin) has emerged as a significant candidate for antiviral drug development, demonstrating efficacy against a range of viruses, most notably influenza and coronaviruses. This technical guide provides an in-depth overview of the antiviral properties of Phillyrin, focusing on its mechanism of action, quantitative antiviral data, and the experimental protocols used in its evaluation.

Phillyrin: A Bioactive Lignan Glycoside

Phillyrin (C₂₇H₃₄O₁₁) is a major bioactive lignan glycoside found in Forsythia suspensa. It is considered a key phytochemical marker for the quality assessment of Forsythiae Fructus. Beyond its traditional uses, Phillyrin has been the subject of numerous studies investigating its pharmacological activities, which include anti-inflammatory, antioxidant, antibacterial, and potent antiviral effects.

Antiviral Spectrum and Mechanism of Action

Phillyrin has demonstrated a broad spectrum of antiviral activity. Research has highlighted its inhibitory effects against influenza A and B viruses, as well as human coronaviruses, including SARS-CoV-2.

The primary antiviral mechanism of Phillyrin against influenza viruses is the inhibition of the viral RNA polymerase complex. This action suppresses viral genome replication and transcription, thereby reducing the production of new infectious virus particles[1][2][3]. This mechanism is distinct as it does not interfere with hemagglutination, neuraminidase activity, viral binding, or entry into host cells[1][2][3].

Against coronaviruses, Phillyrin has been shown to inhibit viral replication and reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[4][5][6][7][8]. This anti-inflammatory effect is mediated through the suppression of the NF-κB signaling pathway[4][5][6][7][8].

Signaling Pathway Modulation by Phillyrin

The anti-inflammatory effects of Phillyrin, which are crucial in mitigating the pathology of viral infections, are largely attributed to its ability to modulate key host signaling pathways. The inhibition of the NF-κB pathway is a central mechanism.

Caption: Phillyrin's inhibition of the NF-κB signaling pathway.

Quantitative Antiviral Data

The antiviral efficacy of Phillyrin has been quantified in several studies. The following tables summarize the available data. It is important to note that experimental conditions such as cell lines, virus strains, and assay methods can influence the results.

CompoundVirusCell LineIC₅₀ (µg/mL)Selectivity Index (SI)Reference
Phillyrin (KD-1)SARS-CoV-2Vero E663.9030.66[6]
Phillyrin (KD-1)HCoV-229EVero E664.5316.02[6]

*IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect or plaque formation. Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC₅₀) to the IC₅₀, indicating the therapeutic window of the compound.

CompoundVirus StrainCell LineAssayKey FindingReference
PhillyrinInfluenza A (H1N1, H3N2), Influenza BMDCKTCID₅₀Potent antiviral effects against all tested strains in a dose-dependent manner.[1][2]
PhillyrinInfluenza AIn vivo (mice)Survival RateSignificantly prolonged mean survival time and attenuated lung tissue damage.[4][5]

Experimental Protocols

This section provides an overview of the key experimental protocols used to evaluate the antiviral activity of Phillyrin and other compounds from Forsythia suspensa.

Compound Isolation and Purification

A general procedure for the isolation of bioactive compounds from Forsythia suspensa involves solvent extraction and chromatographic separation.

  • Extraction : Powdered fruits of Forsythia suspensa are refluxed with methanol. The combined extracts are then concentrated to yield a crude extract[1].

  • Partitioning : The crude extract is suspended in water and partitioned successively with a nonpolar solvent like chloroform to separate fractions based on polarity.

  • Chromatography : The fractions are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and acetone) to afford multiple sub-fractions[1].

  • Purification : Further purification of the sub-fractions is achieved through repeated column chromatography and techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds like Phillyrin. The structure of the isolated compound is then elucidated using spectroscopic methods such as NMR and Mass Spectrometry.

In Vitro Antiviral Assays

This assay is used to determine the concentration of a compound that inhibits the virus-induced damage to host cells.

  • Cell Seeding : A monolayer of susceptible cells (e.g., Vero E6 for coronaviruses, MDCK for influenza) is grown in 96-well plates.

  • Virus Inoculation : The cell monolayers are inoculated with a specific titer of the virus (e.g., 100 TCID₅₀) and incubated to allow for viral adsorption[6].

  • Compound Treatment : The virus inoculum is removed, and the cells are then incubated with fresh medium containing serial dilutions of the test compound.

  • Observation : The plates are incubated for a period sufficient for the virus to cause significant CPE in the control wells (typically 72 hours). The percentage of CPE in the compound-treated wells is observed under a microscope[6].

  • Calculation : The IC₅₀ value is calculated based on the percentage of CPE inhibition at different compound concentrations.

This is considered the gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.

  • Cell Seeding : A confluent monolayer of host cells is prepared in 6-well or 12-well plates.

  • Infection : The cell monolayer is infected with a diluted virus stock that would produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Compound Treatment and Overlay : After a viral adsorption period, the inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing agarose or Avicel) mixed with various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation : The plates are incubated for a period that allows for plaque formation (e.g., 2-3 days).

  • Staining and Counting : The cells are fixed and stained with a dye like crystal violet. The viable cells will stain, while the areas of virus-induced cell death (plaques) will remain clear. The number of plaques in each well is counted.

  • Calculation : The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The IC₅₀ is then determined.

Quantification of Viral Replication

qPCR is used to quantify the amount of viral RNA in infected cells or culture supernatants, providing a measure of viral replication.

  • RNA Extraction : Total RNA is extracted from the cells or supernatant at a specific time point post-infection.

  • Reverse Transcription (RT) : The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers.

  • qPCR Amplification : The cDNA is then used as a template for qPCR with primers and a probe specific to a conserved region of the viral genome (e.g., the matrix (M) gene for influenza virus)[1][2].

  • Data Analysis : The amplification of the target viral gene is monitored in real-time. The quantity of viral RNA is determined by comparing the amplification cycle threshold (Ct) values to a standard curve generated from known quantities of viral RNA or a plasmid containing the target sequence.

Analysis of Viral Protein Expression

This technique is used to detect and quantify specific viral proteins in infected cell lysates.

  • Sample Preparation : Infected cells are lysed to release the proteins. The total protein concentration is determined to ensure equal loading.

  • Gel Electrophoresis : The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the viral protein of interest. Following this, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.

  • Detection : A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence). The signal is captured, and the intensity of the protein band is quantified, which corresponds to the amount of the target viral protein.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a new antiviral compound from Forsythia suspensa.

Antiviral_Workflow cluster_invitro In Vitro Antiviral Evaluation Start Forsythia suspensa Plant Material Extraction Extraction and Fractionation Start->Extraction Isolation Compound Isolation (e.g., HPLC) Extraction->Isolation Identification Structural Elucidation (NMR, MS) Isolation->Identification PureCompound Pure Compound (e.g., Phillyrin) Identification->PureCompound CPE CPE Inhibition Assay PureCompound->CPE Plaque Plaque Reduction Assay PureCompound->Plaque qPCR Viral RNA Quantification (qPCR) CPE->qPCR Plaque->qPCR Western Viral Protein Expression (Western Blot) qPCR->Western Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Western->Mechanism Conclusion Identification of Lead Antiviral Compound Mechanism->Conclusion

Caption: A typical workflow for antiviral compound discovery.

Conclusion

Phillyrin, a bioactive compound isolated from Forsythia suspensa, presents a compelling case for further investigation as a novel antiviral agent. Its demonstrated efficacy against clinically relevant viruses such as influenza and coronaviruses, coupled with a well-defined mechanism of action involving the inhibition of viral RNA polymerase and modulation of host inflammatory responses, positions it as a promising candidate for drug development. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of Phillyrin and other natural products in the search for new antiviral therapies. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound.

References

Rengynic Acid: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rengynic acid, a natural compound isolated from the seeds of Forsythia suspensa (Thunb.) Vahl, has demonstrated notable antiviral properties, particularly against the Respiratory Syncytial Virus (RSV). This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of its spectroscopic data, detailed experimental protocols for its isolation, and an exploration of its potential therapeutic applications. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, virology, and drug discovery.

Chemical Structure and Properties

This compound, systematically named 2-(1,4-dihydroxycyclohexyl)acetic acid, was first isolated and characterized by Guo-Gang Zhang and his team.[1] The structure was elucidated through extensive spectroscopic analysis.

Chemical Structure:

While the initial publication did not specify the stereochemistry of the hydroxyl and carboxymethyl groups on the cyclohexane ring, further studies are required for a complete stereochemical assignment. The molecular formula of this compound is C8H14O4, and its molecular weight is 174.19 g/mol .

Physicochemical and Spectroscopic Data:

A comprehensive summary of the known physicochemical and spectroscopic data for this compound is presented in the table below. This data is crucial for the identification and characterization of the compound.

PropertyValueReference
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS Number 517883-38-4
Appearance Not Reported
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported
Infrared (IR) Spectroscopy Characteristic absorptions for hydroxyl and carboxyl groups.[1][1]
Mass Spectrometry (MS) Consistent with the molecular formula C8H14O4.[1][1]
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Signals corresponding to the protons of the cyclohexyl ring and the acetic acid moiety.[1][1]
¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy Resonances confirming the eight carbon atoms of the structure.[1][1]

Biological Activity: Antiviral Effects

This compound has been identified as a potent antiviral agent against the Respiratory Syncytial Virus (RSV) in in vitro studies.[1] RSV is a common respiratory virus that can cause severe illness, particularly in infants and older adults. The discovery of a novel anti-RSV compound from a natural source like Forsythia suspensa is of significant interest for the development of new therapeutic strategies.

Mechanism of Action

The precise mechanism by which this compound exerts its antiviral effect on RSV has not been fully elucidated. Further research is necessary to identify the specific viral or host cell targets of this compound and to understand the signaling pathways involved in its antiviral activity.

A hypothetical workflow for investigating the anti-RSV mechanism of this compound is presented below.

antiviral_mechanism_workflow cluster_in_vitro In Vitro Studies cluster_mechanism Mechanism of Action Studies Cell_Culture RSV-infected Cell Culture Rengynic_Acid_Treatment This compound Treatment Cell_Culture->Rengynic_Acid_Treatment Viral_Titer_Assay Viral Titer Assay (e.g., Plaque Assay) Rengynic_Acid_Treatment->Viral_Titer_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Rengynic_Acid_Treatment->Cytotoxicity_Assay Binding_Assay Viral Entry/Binding Assay Viral_Titer_Assay->Binding_Assay Investigate Replication_Assay Viral Replication Assay (e.g., RT-qPCR) Viral_Titer_Assay->Replication_Assay Investigate Protein_Expression Viral Protein Expression (e.g., Western Blot) Replication_Assay->Protein_Expression Investigate Host_Factor_Analysis Host Factor Analysis (e.g., Gene Expression Profiling) Replication_Assay->Host_Factor_Analysis Investigate

Caption: Hypothetical workflow for elucidating the anti-RSV mechanism of this compound.

Experimental Protocols

The following section details the experimental methodology for the isolation of this compound from Forsythia suspensa seeds as described in the initial report.[1]

Isolation of this compound

Objective: To isolate this compound from the seeds of Forsythia suspensa.

Materials:

  • Dried seeds of Forsythia suspensa

  • Methanol

  • Silica gel for column chromatography

  • Appropriate solvents for elution (e.g., chloroform-methanol gradients)

  • Rotary evaporator

  • Freeze dryer

Procedure:

  • Extraction: The dried and powdered seeds of Forsythia suspensa are extracted exhaustively with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on a silica gel column.

  • Elution: The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.

  • Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or other purification techniques such as preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

  • Characterization: The structure of the isolated pure compound is then elucidated using spectroscopic methods including IR, MS, ¹H-NMR, and ¹³C-NMR.

The general workflow for the isolation and purification of this compound is depicted in the following diagram.

isolation_workflow Start Dried Seeds of Forsythia suspensa Extraction Methanol Extraction Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Monitoring Column_Chromatography->Fraction_Collection Purification Further Purification (e.g., HPLC) Fraction_Collection->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Spectroscopic Analysis (IR, MS, NMR) Pure_Compound->Structure_Elucidation

Caption: General workflow for the isolation and purification of this compound.

Future Perspectives

This compound represents a promising lead compound for the development of novel antiviral drugs. Future research should focus on the following areas:

  • Total Synthesis: Development of a synthetic route to this compound and its analogs to enable structure-activity relationship (SAR) studies.

  • Stereochemical Determination: Unambiguous determination of the absolute and relative stereochemistry of the chiral centers in the molecule.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanism underlying its anti-RSV activity.

  • In Vivo Efficacy: Evaluation of the antiviral efficacy and safety of this compound in animal models of RSV infection.

  • Broad-Spectrum Antiviral Activity: Screening of this compound against a broader panel of viruses to explore its potential as a broad-spectrum antiviral agent.

Conclusion

This compound, a dihydroxycyclohexyl acetic acid derivative from Forsythia suspensa, has emerged as a natural product with significant antiviral potential against RSV. This technical guide has summarized the current knowledge on its chemical structure, properties, and biological activity. The provided experimental protocols and future research directions aim to facilitate further investigation into this promising compound, with the ultimate goal of translating this discovery into a clinically effective antiviral therapeutic.

References

The Rengynic Acid Biosynthesis Pathway in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rengynic acid, a natural product isolated from the seeds of Forsythia suspensa, has demonstrated notable antiviral properties, particularly against the Respiratory Syncytial Virus (RSV)[1]. Despite its therapeutic potential, the biosynthetic pathway of this compound in plants remains unelucidated in published scientific literature. This technical guide consolidates the current, albeit limited, knowledge on this compound and presents a scientifically plausible, hypothetical biosynthetic pathway based on its chemical structure and established principles of plant biochemistry. Furthermore, this document provides a comprehensive overview of the general experimental protocols and workflows that can be employed to investigate and validate this proposed pathway. This guide is intended to serve as a foundational resource for researchers aiming to unravel the biosynthesis of this promising bioactive compound, thereby paving the way for its potential biotechnological production and pharmaceutical development.

Introduction to this compound

This compound is a bioactive compound classified as a cyclic carboxylic acid. It has been identified and isolated from Forsythia suspensa (Thunb.) Vahl, a plant belonging to the Oleaceae family that is widely used in traditional medicine[1]. The primary reported biological activity of this compound is its potent antiviral effect against RSV[1].

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. The molecular formula for this compound is C8H14O4, with a molecular weight of approximately 174.19 g/mol [1]. Its chemical structure features a substituted cyclohexane ring, indicating a likely origin from lipid or polyketide metabolism.

PropertyValueReference
CAS Number 517883-38-4[2][3]
Molecular Formula C8H14O4[1][2]
Molecular Weight 174.19 g/mol [1]
Initial Source Forsythia suspensa (Thunb.) Vahl[1]
Structural Class Ketones, Aldehydes, Acids[1]

Proposed Biosynthetic Pathway of this compound

As of the date of this publication, the complete biosynthetic pathway of this compound has not been experimentally determined or reported. However, based on its chemical structure—a C8 carboxylic acid with a cyclic ether and hydroxyl groups—a hypothetical pathway can be proposed, originating from fatty acid biosynthesis.

The proposed pathway initiates with an eight-carbon fatty acid, octanoic acid, which is a common product of plant fatty acid synthesis. This precursor undergoes a series of enzymatic modifications, including desaturation, epoxidation, and cyclization, to yield the final this compound structure.

Hypothetical Pathway Overview

The proposed biosynthetic route can be broken down into the following key steps:

  • Desaturation: The saturated octanoyl-CoA is desaturated to introduce a double bond, a common step in fatty acid modification.

  • Hydroxylation: A specific carbon atom is hydroxylated, often catalyzed by a cytochrome P450 monooxygenase.

  • Epoxidation: The double bond is epoxidized to form a reactive epoxide ring.

  • Intramolecular Cyclization: The epoxide ring is opened by an intramolecular nucleophilic attack from the hydroxyl group, leading to the formation of the cyclic ether structure.

  • Oxidation: The terminal methyl group of the fatty acid chain is oxidized to a carboxylic acid.

Below is a DOT language script for the proposed signaling pathway.

This compound Biosynthesis Pathway cluster_0 Fatty Acid Synthesis cluster_1 Proposed this compound Pathway Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Complex Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Octanoyl_ACP Octanoyl-ACP FAS->Octanoyl_ACP Octanoyl_CoA Octanoyl-CoA Octanoyl_ACP->Octanoyl_CoA Desaturase Desaturase Octanoyl_CoA->Desaturase Octenoyl_CoA Octenoyl-CoA Desaturase->Octenoyl_CoA Hydroxylase Hydroxylase (P450) Octenoyl_CoA->Hydroxylase Hydroxy_Octenoyl_CoA Hydroxy-octenoyl-CoA Hydroxylase->Hydroxy_Octenoyl_CoA Epoxidase Epoxidase Hydroxy_Octenoyl_CoA->Epoxidase Epoxy_Hydroxy_Octanoyl_CoA Epoxy-hydroxy-octanoyl-CoA Epoxidase->Epoxy_Hydroxy_Octanoyl_CoA Cyclase Cyclase Epoxy_Hydroxy_Octanoyl_CoA->Cyclase Cyclic_Intermediate Cyclic Intermediate Cyclase->Cyclic_Intermediate Oxidase Oxidase Cyclic_Intermediate->Oxidase Rengynic_Acid This compound Oxidase->Rengynic_Acid

A proposed biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway for this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that are central to pathway elucidation in plant secondary metabolism.

Isotopic Labeling Studies

Objective: To trace the metabolic origin of the carbon backbone of this compound.

Methodology:

  • Precursor Selection: Based on the proposed pathway, select isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled octanoic acid, acetate).

  • Plant Material: Use Forsythia suspensa cell cultures, seedlings, or excised tissues.

  • Incubation: Administer the labeled precursor to the plant material and incubate for a defined period.

  • Metabolite Extraction: Harvest the tissue and perform a comprehensive metabolite extraction using a suitable solvent system (e.g., methanol/chloroform/water).

  • Purification: Isolate this compound from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • Detection: Analyze the purified this compound using Mass Spectrometry (MS) to detect the incorporation of the isotopic label. For ¹³C labeling, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the position of the label in the molecule.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the proposed biosynthetic steps.

Methodology:

  • Protein Extraction: Isolate total protein from Forsythia suspensa tissues.

  • Enzyme Candidate Identification: Identify candidate genes for the proposed enzymes (desaturases, hydroxylases, etc.) through transcriptomic analysis or homology-based searches.

  • Heterologous Expression: Clone the candidate genes and express the corresponding proteins in a suitable host system (e.g., E. coli, yeast).

  • Enzyme Assay: Incubate the purified recombinant enzyme with the proposed substrate and necessary co-factors.

  • Product Detection: Analyze the reaction mixture using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of the expected product.

Gene Silencing/Overexpression

Objective: To confirm the in vivo function of candidate genes in the biosynthesis of this compound.

Methodology:

  • Gene Identification: Identify candidate genes from transcriptomic data of Forsythia suspensa.

  • Vector Construction: Construct gene silencing (e.g., RNAi) or overexpression vectors for the candidate genes.

  • Plant Transformation: Transform Forsythia suspensa or a model plant with the constructed vectors.

  • Metabolite Analysis: Analyze the this compound content in the transgenic plants compared to wild-type controls using LC-MS. A decrease in this compound in silenced lines or an increase in overexpression lines would confirm the gene's involvement in the pathway.

Experimental and Logical Workflows

The elucidation of a novel biosynthetic pathway is a systematic process that integrates various experimental and analytical techniques. The following diagrams illustrate the typical workflows.

General Workflow for Biosynthetic Pathway Elucidation

This workflow outlines the overarching strategy, from initial hypothesis to final pathway validation.

Pathway Elucidation Workflow Start Hypothesize Pathway (based on structure) Labeling Isotopic Labeling Studies Start->Labeling Transcriptomics Transcriptomic Analysis (Identify Candidate Genes) Start->Transcriptomics Labeling->Transcriptomics Enzyme_Assays In Vitro Enzyme Assays Transcriptomics->Enzyme_Assays Genetics Gene Silencing/ Overexpression Transcriptomics->Genetics Validation Pathway Validation Enzyme_Assays->Validation Metabolomics Metabolomic Analysis of Transgenics Genetics->Metabolomics Metabolomics->Validation

A general workflow for elucidating a biosynthetic pathway.
Workflow for Identification of a Key Biosynthetic Gene

This workflow details the steps involved in identifying and confirming the function of a single gene within the pathway.

Gene Identification Workflow Start Transcriptome Sequencing of Forsythia suspensa Homology Homology Search (e.g., BLAST) Start->Homology Expression Differential Gene Expression Analysis Start->Expression Candidate Select Candidate Genes Homology->Candidate Expression->Candidate Cloning Gene Cloning and Heterologous Expression Candidate->Cloning Assay Enzyme Activity Assay Cloning->Assay Confirmation Functional Confirmation Assay->Confirmation

Workflow for identifying a key biosynthetic gene.

Conclusion and Future Directions

The study of the this compound biosynthetic pathway is still in its infancy. This guide provides a foundational, albeit hypothetical, framework to stimulate and direct future research. The proposed pathway, originating from fatty acid metabolism, offers a logical starting point for experimental validation. The successful elucidation of this pathway will not only be a significant contribution to the field of plant biochemistry but will also be instrumental for the potential metabolic engineering of plants or microorganisms for the sustainable production of this valuable antiviral compound. Future research should focus on conducting the outlined experimental protocols, with a particular emphasis on transcriptomic and metabolomic analyses of Forsythia suspensa to identify candidate genes and metabolic intermediates.

References

Rengynic Acid: A Technical Guide to its Antiviral Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rengynic acid, a compound isolated from the seeds of Forsythia suspensa (Thunb.) Vahl, has demonstrated notable antiviral activity, particularly against the Respiratory Syncytial Virus (RSV). While direct and extensive research on the specific molecular mechanisms of this compound is still emerging, this technical guide synthesizes the current understanding of its antiviral properties. Drawing upon evidence from studies on Forsythia suspensa extracts and its other prominent bioactive constituents, this document outlines the hypothesized mechanisms of action of this compound. The primary proposed mechanisms involve the modulation of host-cell signaling pathways critical for viral replication and the inflammatory response, including the NF-κB, MAPK, and PI3K/Akt pathways. This guide provides a comprehensive overview of the available data, detailed experimental protocols for relevant assays, and visual representations of the key signaling cascades and experimental workflows to support further research and drug development efforts.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The significant global health burden of RSV underscores the urgent need for effective antiviral therapeutics. Natural products have historically been a rich source of novel antiviral agents. This compound, a constituent of Forsythia suspensa (Lianqiao), a plant with a long history of use in traditional medicine for treating infectious diseases, has been identified as a promising anti-RSV agent. This document provides an in-depth exploration of the putative mechanism of action of this compound, based on the broader scientific literature concerning its source plant and related compounds.

Putative Antiviral Mechanism of Action

Direct mechanistic studies on this compound are limited. However, based on the well-documented antiviral and anti-inflammatory properties of Forsythia suspensa extracts and its major bioactive components, such as phillyrin and forsythoside A, the antiviral action of this compound is likely multifaceted, involving both direct antiviral effects and modulation of the host immune response. The primary hypothesized mechanisms are:

  • Inhibition of Viral Replication: this compound may interfere with key stages of the RSV lifecycle, including viral entry, genome replication, and protein synthesis.

  • Modulation of Host Inflammatory Responses: A significant aspect of RSV pathogenesis is the induction of an excessive inflammatory response in the airways. This compound is proposed to mitigate this by inhibiting pro-inflammatory signaling pathways.

Inhibition of Pro-inflammatory Signaling Pathways

2.1.1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response and is robustly activated by RSV infection, leading to the transcription of numerous pro-inflammatory cytokines and chemokines. Several studies have demonstrated that extracts and compounds from Forsythia suspensa can suppress NF-κB activation.[1][2] It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the translocation of the active NF-κB dimer (p65/p50) to the nucleus, thereby downregulating the expression of inflammatory mediators.

2.1.2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascades, including the ERK, JNK, and p38 MAPK pathways, are also activated during RSV infection and play crucial roles in regulating the expression of inflammatory cytokines.[3] Research on Forsythia suspensa constituents suggests that they can modulate MAPK signaling.[4][5] this compound may therefore inhibit the phosphorylation of key MAPK proteins, leading to a reduction in the downstream activation of transcription factors and a subsequent decrease in the production of inflammatory cytokines.

2.1.3. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is involved in a variety of cellular processes, including cell survival and inflammation, and has been implicated in the replication of several viruses. Studies on Forsythia suspensa leaves have indicated that their anti-RSV effects may be mediated through the inhibition of the PI3K/Akt signaling pathway.[6][7] It is plausible that this compound could contribute to this activity by interfering with the activation of PI3K and the subsequent phosphorylation of Akt.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Forsythia suspensa extracts and its active components, providing an indication of the potential efficacy of compounds from this plant, including this compound.

Table 1: In Vitro Antiviral Activity of a Forsythia suspensa Component (LC-4) against RSV [8][9]

ParameterValue
50% Cytotoxic Concentration (CC50)25.4 µg/mL
50% Effective Concentration (EC50)2.11 µg/mL
Therapeutic Index (TI = CC50/EC50)12.04

Table 2: Effect of Forsythia suspensa Components on RSV-Infected Cell Viability [6]

TreatmentConcentrationCell Viability (%)
Model (RSV only)-~40%
Ribavirin100 µg/mL~80%
Phillyrin100 µg/mL~75%
Rosmarinic Acid100 µg/mL~70%

Table 3: Effect of Forsythia suspensa Extract (FSE) on Inflammatory Cytokine Levels in an Animal Model of Inflammation [2]

CytokineTreatment GroupReduction vs. Model (%)
IL-1βFSESignificant Reduction
IL-6FSESignificant Reduction
TNF-αFSESignificant Reduction

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the mechanism of action of this compound.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the inhibition of viral replication.

  • Cell Seeding: Seed HEp-2 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free cell culture medium.

  • Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with RSV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well).

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing 1% methylcellulose and the various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.

  • Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined from the dose-response curve.

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway.[10][11][12][13][14]

  • Cell Transfection: Transfect HEK293T or A549 cells with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Compound Pre-treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

  • RSV Infection: Infect the cells with RSV at an appropriate MOI (e.g., 1-3).

  • Incubation: Incubate the cells for 18-24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results are expressed as the fold inhibition of NF-κB activity compared to the virus-infected control without compound treatment.

Western Blot Analysis of MAPK and NF-κB Signaling

This technique is used to detect the phosphorylation status of key signaling proteins.

  • Cell Treatment and Lysis: Seed A549 cells and grow to 80-90% confluency. Pre-treat with this compound for 1 hour, followed by RSV infection. At various time points post-infection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RSV RSV TLR TLR RSV->TLR activates IKK IKK TLR->IKK activates MAPKKK MAPKKK TLR->MAPKKK activates PI3K PI3K TLR->PI3K activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates AP-1 AP-1 MAPK->AP-1 activates Akt Akt PI3K->Akt activates Akt->NF-κB modulates Rengynic_acid This compound Rengynic_acid->IKK Rengynic_acid->MAPKKK Rengynic_acid->PI3K Inflammatory_Genes Inflammatory Gene Transcription NF-κB_n->Inflammatory_Genes activates AP-1->Inflammatory_Genes activates

Caption: Hypothesized mechanism of this compound on inflammatory signaling pathways.

Experimental Workflows

G cluster_antiviral Antiviral Activity Workflow A1 Seed HEp-2 cells A2 Infect with RSV A1->A2 A3 Treat with this compound A2->A3 A4 Incubate & Overlay A3->A4 A5 Stain and Count Plaques A4->A5

Caption: Plaque Reduction Assay Workflow.

G cluster_western Western Blot Workflow B1 Cell treatment & Lysis B2 Protein Quantification B1->B2 B3 SDS-PAGE & Transfer B2->B3 B4 Immunoblotting B3->B4 B5 Detection & Analysis B4->B5

Caption: Western Blot Analysis Workflow.

Conclusion and Future Directions

This compound, isolated from Forsythia suspensa, presents a promising scaffold for the development of novel antiviral therapies against RSV. While direct mechanistic data is currently sparse, the wealth of information on its source plant and related compounds strongly suggests that its mode of action involves the inhibition of viral replication and the suppression of host inflammatory responses through the modulation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt.

Future research should focus on validating these hypothesized mechanisms specifically for this compound. This includes in-depth studies to identify its direct molecular targets, both viral and host, and to elucidate the precise points of intervention within the identified signaling cascades. Further preclinical evaluation in relevant animal models is also warranted to assess its in vivo efficacy and safety profile. Such studies will be crucial in advancing this compound as a potential therapeutic agent for RSV and possibly other viral respiratory infections.

References

Biological Activity of Rengynic Acid: An Overview of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A preliminary investigation into the biological activities of rengynic acid reveals its potential as an antiviral agent, particularly against the Respiratory Syncytial Virus (RSV). However, comprehensive data from in-depth biological activity screening, including detailed experimental protocols and elucidated signaling pathways, remains limited in publicly accessible scientific literature.

This compound, a natural compound isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, has been identified in several phytochemical studies. While the plant itself is known for a variety of pharmacological effects, including anti-inflammatory, antioxidant, and antiviral properties, specific research focusing solely on the bioactivities of this compound is not yet extensive.

Antiviral Activity

One study also lists this compound among several compounds from Forsythia Fructus with significant antiviral activity in general.[5] Another review includes it in a list of phytochemicals with potential antiviral applications against influenza and RSV.[6]

Anti-inflammatory and Antioxidant Potential

Forsythia suspensa, the source of this compound, is well-documented for its anti-inflammatory and antioxidant effects.[7][8] These activities are often attributed to the synergistic effects of its various chemical constituents, including lignans, phenylethanoid glycosides, and flavonoids. While this compound is a known component, its specific contribution to the overall anti-inflammatory and antioxidant capacity of the plant extract has not been individually quantified in the available literature.

Anticancer Activity

One study mentions the isolation of this compound and its glucoside from Forsythia suspense and the subsequent evaluation of their antitumor activities in vitro.[9] However, the abstract does not provide specific results for this compound, making it difficult to assess its anticancer potential.

Challenges and Future Directions

The creation of a comprehensive technical guide on the biological activity of this compound is currently hampered by the scarcity of detailed experimental data. To fully understand its therapeutic potential, further research is required to:

  • Quantify its biological activities: Determine key parameters such as IC50 or EC50 values for its antiviral, anti-inflammatory, and antioxidant effects using standardized assays.

  • Elucidate its mechanism of action: Investigate the specific molecular targets and signaling pathways through which this compound exerts its biological effects. This would involve techniques such as molecular docking, gene expression analysis, and proteomics.

  • Conduct in vivo studies: Evaluate the efficacy and safety of this compound in animal models to translate the in vitro findings into a preclinical context.

The logical workflow for a comprehensive screening of this compound's biological activity would follow a standard drug discovery pipeline.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation A Compound Isolation & Purification This compound from Forsythia suspensa B Primary Bioassays Antiviral (RSV, Influenza) Anti-inflammatory (LPS-induced cytokine release) Antioxidant (DPPH, ABTS assays) Anticancer (MTT assay on various cell lines) A->B C Dose-Response & IC50 Determination B->C D Target Identification & Validation Molecular docking Cellular thermal shift assay C->D E Signaling Pathway Analysis Western blot for key proteins RT-qPCR for gene expression D->E F Animal Model Studies Efficacy in RSV-infected mice Anti-inflammatory models (e.g., paw edema) E->F G Toxicology & Safety Assessment F->G

A proposed workflow for the comprehensive biological activity screening of this compound.

References

The Therapeutic Potential of Rengynic Acid: A Technical Review for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rengynic acid, also known as Rhein, is a naturally occurring anthraquinone derivative found in several medicinal plants, including species of Rheum (rhubarb) and Cassia. Traditionally used in herbal medicine, modern pharmacological research has identified this compound as a promising therapeutic agent with a wide spectrum of biological activities. This technical guide provides a comprehensive review of the current scientific literature on the therapeutic potential of this compound, with a focus on its molecular mechanisms of action, quantitative efficacy data, and detailed experimental protocols relevant to drug development.

Therapeutic Activities of this compound

This compound has demonstrated significant potential in several key therapeutic areas, primarily driven by its anti-inflammatory and anti-cancer properties. It also exhibits hepatoprotective, nephroprotective, and antimicrobial effects.

Anti-Inflammatory Effects

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators. The primary mechanism of its anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the activation and nuclear translocation of NF-κB, this compound downregulates the expression of downstream inflammatory genes, including those for TNF-α, IL-1β, and IL-6.

Anti-Cancer Activity

The anti-cancer properties of this compound have been observed in a variety of cancer cell lines and preclinical models. Its mechanisms of action are multi-faceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and metastasis, and suppression of angiogenesis (the formation of new blood vessels that supply tumors). This compound modulates several critical signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways.

Quantitative Data on the Therapeutic Efficacy of this compound

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing insights into the effective concentrations and dosages of this compound.

Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
PC-9Non-small cell lung cancer24.59[1]
H460Non-small cell lung cancer52.88[1]
A549Non-small cell lung cancer23.9[1]
HepaRGLiver cancer77.97 (at 24h)[1]

Table 2: In Vivo Anti-Inflammatory and Anti-Cancer Efficacy of this compound

ModelTherapeutic EffectDosageOutcomeReference
Carrageenan-induced paw edema in ratsAnti-inflammatory150 mg/kg/day (oral)Significant reduction in paw edema[2]
HCT116 colorectal cancer xenograft in miceAnti-cancer10 and 50 mg/kg (intraperitoneal)Significant inhibition of tumor growth

Key Signaling Pathways Modulated by this compound

This compound's therapeutic effects are mediated through its interaction with several crucial intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound inhibits this pathway, leading to a reduction in the production of inflammatory cytokines.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Rengynic_acid This compound IKK IKK Rengynic_acid->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates NFkB_IkB NF-κB/IκB Complex

NF-κB signaling pathway inhibition by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is critical for cell survival and proliferation. This compound's pro-apoptotic and anti-proliferative effects in cancer cells are partly due to its inhibition of this pathway.

PI3K_Akt_Pathway Rengynic_acid This compound PI3K PI3K Rengynic_acid->PI3K Apoptosis Apoptosis Rengynic_acid->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

PI3K/Akt signaling pathway inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Rengynic_Acid Treat with this compound Incubate_24h_1->Treat_Rengynic_Acid Incubate_Treatment Incubate (e.g., 48h) Treat_Rengynic_Acid->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Experimental Workflow.
Western Blot Analysis for NF-κB Pathway

This protocol details the procedure for analyzing the effect of this compound on the expression of key proteins in the NF-κB pathway.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. For NF-κB activation, stimulate with an agent like LPS. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).

In Vivo Carrageenan-Induced Paw Edema Model

This protocol is used to evaluate the in vivo anti-inflammatory activity of this compound in rats.

Materials:

  • Wistar rats

  • This compound

  • Carrageenan (1% in saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

  • Drug Administration: Administer this compound or vehicle orally to different groups of rats. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

In Vivo Colorectal Cancer Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Athymic nude mice

  • HCT116 colorectal cancer cells

  • Matrigel

  • This compound

  • Vehicle (e.g., saline)

  • Calipers

Procedure:

  • Cell Preparation and Implantation: Harvest HCT116 cells and resuspend them in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 1 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer this compound (e.g., 10 and 50 mg/kg) or vehicle intraperitoneally to the respective groups three times a week.

  • Monitoring: Measure tumor volume with calipers twice a week and monitor the body weight of the mice.

  • Endpoint and Analysis: At the end of the study (e.g., after 4 weeks), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., Western blot, immunohistochemistry) on the tumor tissue.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate multiple key signaling pathways, including NF-κB and PI3K/Akt, underscores its potential as a multi-targeted therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further preclinical and clinical development of this compound and its derivatives. Future research should focus on optimizing its bioavailability and exploring its efficacy in a broader range of disease models to fully realize its therapeutic promise.

References

Rengyonic Acid: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rengyonic acid (CAS 517883-38-4), a bioactive aliphatic compound, has garnered interest for its potential therapeutic properties, notably its antiviral activity. This technical guide provides a comprehensive overview of the current scientific knowledge on the natural sources of rengyonic acid. Despite extensive investigation, Forsythia suspensa (Thunb.) Vahl, a plant long used in traditional medicine, remains the sole documented natural source of this compound. This document details the available data on its occurrence, standardized protocols for its isolation and quantification from Forsythia suspensa, and an overview of its known biological activities.

Natural Sources of Rengyonic Acid

Intensive phytochemical screening and literature reviews indicate that Forsythia suspensa, commonly known as weeping forsythia, is the only natural source from which rengyonic acid has been isolated and identified to date. The compound, also referred to as 连翘酸 (Liánqiào suān) in Chinese, is found in the fruits of the plant, which are referred to as Forsythiae Fructus.

Quantitative Analysis

Quantitative data on the concentration of rengyonic acid in Forsythia suspensa is not extensively reported in readily available literature. The concentration of phytochemicals can vary significantly based on factors such as the plant's geographic origin, harvest time, and processing methods. Further research is required to establish a typical concentration range for rengyonic acid in Forsythiae Fructus.

CompoundPlant SourcePart of PlantMethod of AnalysisReported Concentration/YieldCitation
Rengyonic AcidForsythia suspensaFruit (Forsythiae Fructus)Not SpecifiedData not available in reviewed literatureN/A

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and quantification of rengyonic acid from Forsythia suspensa.

Isolation and Purification of Rengyonic Acid

The isolation of rengyonic acid from the fruits of Forsythia suspensa typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol synthesized from common phytochemical isolation procedures for this plant.

2.1.1. Materials and Reagents

  • Dried and powdered fruits of Forsythia suspensa

  • Methanol (analytical grade)

  • Chloroform (analytical grade)

  • n-hexane (analytical grade)

  • Acetone (analytical grade)

  • Silica gel for column chromatography (e.g., 200-300 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • Rotary evaporator

  • Chromatography columns

2.1.2. Protocol

  • Extraction:

    • Reflux the powdered fruits of Forsythia suspensa (e.g., 6 kg) with methanol (e.g., 20 L) multiple times (e.g., 7 times) to ensure exhaustive extraction.[1]

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude syrup.[1]

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with chloroform to separate compounds based on polarity.[1]

    • Collect the chloroform-soluble fraction, which will contain rengyonic acid and other non-polar to moderately polar compounds.

  • Column Chromatography:

    • Subject the chloroform-soluble extract to silica gel column chromatography.[1]

    • Elute the column with a gradient of solvents, such as n-hexane and acetone, starting from a low polarity (100:1) and gradually increasing the polarity (to 1:1).[1]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing rengyonic acid. (Note: A reference standard of rengyonic acid would be required for precise identification).

  • Further Purification:

    • Combine fractions containing the compound of interest.

    • If necessary, perform further chromatographic purification steps, such as repeated column chromatography or preparative HPLC, until pure rengyonic acid is obtained.

G start Powdered Forsythia suspensa Fruit extraction Methanol Reflux Extraction start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Methanolic Extract concentration->crude_extract partitioning Water-Chloroform Partitioning crude_extract->partitioning chloroform_fraction Chloroform Soluble Fraction partitioning->chloroform_fraction water_fraction Water Soluble Fraction partitioning->water_fraction silica_gel_cc Silica Gel Column Chromatography (n-hexane/acetone gradient) chloroform_fraction->silica_gel_cc fraction_collection Fraction Collection & TLC Monitoring silica_gel_cc->fraction_collection purification Further Purification (e.g., Prep-HPLC) fraction_collection->purification pure_compound Pure Rengyonic Acid purification->pure_compound

Figure 1. General workflow for the isolation of Rengyonic acid from Forsythia suspensa.
Quantification of Rengyonic Acid by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of phytochemicals. A specific method for rengyonic acid is not detailed in the reviewed literature, but a general protocol can be outlined. Method development and validation would be required for accurate quantification.

2.2.1. Materials and Reagents

  • Isolated and purified Rengyonic acid (as a reference standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or formic acid (for mobile phase modification)

  • HPLC system with a UV detector or a mass spectrometer

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

2.2.2. Protocol

  • Standard Preparation:

    • Accurately weigh a known amount of pure rengyonic acid and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a known amount of powdered Forsythia suspensa fruit.

    • Extract the sample using a validated method (e.g., ultrasonication or reflux with methanol).

    • Filter the extract through a 0.45 µm filter before injection into the HPLC system.

  • Chromatographic Conditions (Example):

    • Column: Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 μm).[2]

    • Mobile Phase: A gradient elution of acetonitrile and water (containing 0.2% phosphoric acid).[2] The specific gradient program would need to be optimized to achieve good separation of rengyonic acid from other components.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection: UV detection at an appropriate wavelength (to be determined by UV-Vis spectroscopy of the pure compound) or by mass spectrometry for higher selectivity and sensitivity.

  • Analysis:

    • Inject the calibration standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extracts.

    • Determine the concentration of rengyonic acid in the samples by comparing their peak areas to the calibration curve.

Biological Activity and Signaling Pathways

The primary biological activity reported for rengyonic acid is its antiviral effect. While the specific molecular targets and signaling pathways modulated by rengyonic acid are not yet fully elucidated, general antiviral mechanisms can be considered as potential areas of its action.

Antiviral Activity

Rengyonic acid has demonstrated significant antiviral activity. For instance, it is one of the compounds from Forsythiae Fructus that has shown efficacy against respiratory syncytial virus (RSV). The precise mechanism of this antiviral action is a key area for future research. Antiviral compounds can interfere with various stages of the viral life cycle.

G cluster_host Host Cell attachment 1. Attachment entry 2. Entry & Uncoating attachment->entry replication 3. Replication & Gene Expression entry->replication assembly 4. Assembly replication->assembly release 5. Release assembly->release virus_out New Virions release->virus_out virus_in Virus virus_in->attachment rengyonic_acid Rengyonic Acid (Potential Intervention) rengyonic_acid->entry Inhibition? rengyonic_acid->replication Inhibition? rengyonic_acid->release Inhibition?

Figure 2. Potential intervention points of Rengyonic acid in a general viral life cycle.

The diagram above illustrates the general stages of a viral infection where an antiviral agent like rengyonic acid could potentially exert its inhibitory effects. These include blocking the virus from entering the host cell, inhibiting the replication of the viral genome and the synthesis of viral proteins, or preventing the release of new virus particles from the infected cell.

Conclusion and Future Directions

Currently, Forsythia suspensa is the only known natural source of rengyonic acid. This technical guide has provided a summary of the available information on this compound, including generalized protocols for its isolation and quantification. The reported antiviral activity of rengyonic acid makes it a compound of interest for further pharmacological investigation.

Future research should focus on:

  • Screening a wider range of plant species to identify other potential natural sources of rengyonic acid.

  • Conducting detailed quantitative analyses to determine the concentration of rengyonic acid in Forsythia suspensa under various conditions.

  • Elucidating the specific mechanism of action for its antiviral activity, including the identification of its molecular targets and the signaling pathways it modulates.

  • Investigating other potential therapeutic applications of this unique aliphatic compound.

References

Spectroscopic Analysis of Rengynic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive research, detailed experimental spectroscopic data (NMR, IR, MS) for Rengynic acid remains largely inaccessible in publicly available literature. This compound, a novel compound identified as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid, was first isolated from the seeds of Forsythia suspensa. The primary research article announcing its discovery mentions the use of spectroscopic methods for structure elucidation; however, the specific data and detailed experimental protocols have not been made widely available.

This technical guide, therefore, serves to provide a foundational understanding of the expected spectroscopic characteristics of this compound based on its chemical structure. It also outlines the general experimental protocols typically employed for acquiring such data for a natural product of this class. This information is intended to guide researchers, scientists, and drug development professionals in their own analytical investigations of this compound or structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H₂'~ 2.3 - 2.5d2H
H₁', H₄'~ 3.6 - 3.8m2H
Cyclohexyl-H (axial)~ 1.2 - 1.5m4H
Cyclohexyl-H (equatorial)~ 1.8 - 2.1m4H
-OHVariablebr s2H
-COOH> 10br s1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (ppm)
C=O~ 175 - 180
C₁', C₄'~ 68 - 72
C₂'~ 40 - 45
Cyclohexyl-C~ 30 - 40

Table 3: Predicted IR Spectroscopic Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (alcohol)3200 - 3600Broad, Strong
O-H (carboxylic acid)2500 - 3300Very Broad
C-H (sp³)2850 - 3000Medium-Strong
C=O (carboxylic acid)1700 - 1725Strong
C-O1000 - 1300Medium-Strong

Table 4: Predicted Mass Spectrometry (EI-MS) Data for this compound

m/z Interpretation
[M]+Molecular Ion
[M-H₂O]+Loss of water
[M-2H₂O]+Loss of two water molecules
[M-COOH]+Loss of carboxyl group
[M-CH₂COOH]+Loss of acetic acid moiety

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Isolation and Purification of this compound
  • Extraction: The seeds of Forsythia suspensa would be ground into a fine powder and subjected to solvent extraction, likely using a polar solvent such as methanol or ethanol, to efficiently extract the polar this compound.

  • Fractionation: The crude extract would then be partitioned between immiscible solvents of varying polarities (e.g., water and ethyl acetate) to separate compounds based on their polarity.

  • Chromatography: The fraction containing this compound would be further purified using chromatographic techniques. This would likely involve column chromatography over silica gel or a similar stationary phase, followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) and transferred to an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse sequences would be used to acquire 1D spectra (¹H and ¹³C). 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the dried, purified compound would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film could be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: The IR spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum would be collected over the standard mid-IR range (typically 4000-400 cm⁻¹) to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: The purified sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) would be a common method to induce fragmentation and provide information about the molecular structure. Electrospray Ionization (ESI) would be suitable for obtaining the molecular ion with minimal fragmentation.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and various fragment ions would be determined by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (Forsythia suspensa seeds) B Solvent Extraction A->B C Fractionation B->C D Chromatographic Purification (Column, HPLC) C->D E Pure this compound D->E F NMR Spectroscopy (1H, 13C, 2D) E->F G IR Spectroscopy E->G H Mass Spectrometry (EI, ESI, HRMS) E->H I Data Interpretation F->I G->I H->I J Structure Confirmation I->J

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Methodological & Application

Application Notes and Protocols for Rengynic Acid Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of Rengynic acid, a bioactive compound with notable antiviral properties. The protocols detailed below are based on established methodologies for the isolation of natural products from Forsythia suspensa, the primary source of this compound.

Introduction

This compound is a naturally occurring compound that can be isolated from the seeds of Forsythia suspensa (Thunb.) Vahl[1]. It has demonstrated potent antiviral effects, particularly against the Respiratory Syncytial Virus (RSV)[1]. Forsythia suspensa, a plant widely used in traditional Chinese medicine, is a rich source of various bioactive molecules, including lignans, flavonoids, and terpenoids[2][3][4][5]. The extraction and purification of this compound are critical steps for its further investigation in drug discovery and development.

Experimental Protocols

The following protocols describe a general methodology for the extraction and purification of this compound from the seeds of Forsythia suspensa. These steps are compiled from various studies on the isolation of acidic and other chemical constituents from this plant[2][6].

1. Plant Material Preparation

  • Source: Dried seeds of Forsythia suspensa.

  • Preparation: The seeds should be ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction

This step aims to extract a broad range of compounds, including this compound, from the plant material.

  • Solvent: Methanol or 70-80% ethanol are commonly used for the extraction of phenolic and acidic compounds from Forsythia suspensa[2].

  • Procedure:

    • Macerate the powdered seeds in the chosen solvent at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at room temperature with continuous stirring for 24 hours.

    • Alternatively, use heat reflux extraction at 60-70°C for 2-3 hours to enhance extraction efficiency. Repeat the extraction process 2-3 times to ensure maximum yield.

    • Combine the extracts and filter to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning

This step separates compounds based on their polarity.

  • Procedure:

    • Suspend the crude extract in water.

    • Perform sequential partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This compound, being an organic acid, is expected to partition into the more polar organic solvents like ethyl acetate.

    • Collect each fraction and concentrate them separately using a rotary evaporator.

4. Purification by Column Chromatography

Further purification of the this compound-rich fraction (likely the ethyl acetate fraction) is achieved through column chromatography.

  • Stationary Phase: Silica gel is a common choice for the separation of organic acids and other moderately polar compounds.

  • Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-methanol is typically used. The polarity of the mobile phase is gradually increased to elute compounds with different polarities.

  • Procedure:

    • Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, starting with a low concentration of the more polar solvent (e.g., 100% chloroform) and gradually increasing its concentration.

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest (identified by TLC comparison with a standard if available, or by further analytical methods).

5. Final Purification by Preparative HPLC

For obtaining high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

  • Column: A reversed-phase C18 column is suitable for the separation of organic acids.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) is commonly used.

  • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound.

  • Procedure:

    • Dissolve the semi-purified fraction in the mobile phase.

    • Inject the sample into the preparative HPLC system.

    • Collect the peak corresponding to this compound.

    • Remove the solvent under reduced pressure to obtain the pure compound.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters (Hypothetical Data)

ParameterMethod/ValueReference/Rationale
Extraction
Plant MaterialDried seeds of Forsythia suspensaPrimary source of this compound[1].
Solvent80% MethanolEffective for extracting a broad range of compounds from Forsythia suspensa[2].
Extraction MethodHeat refluxIncreases extraction efficiency.
Partitioning
SolventsPetroleum ether, Chloroform, Ethyl acetateTo separate compounds based on polarity. This compound is expected in the ethyl acetate fraction.
Column Chromatography
Stationary PhaseSilica gel (200-300 mesh)Standard for separation of moderately polar compounds.
Mobile Phase GradientChloroform:Methanol (100:0 to 80:20)Gradual increase in polarity for effective separation.
Preparative HPLC
ColumnC18, 10 µm, 250 x 20 mmStandard for reversed-phase separation of organic acids.
Mobile Phase GradientAcetonitrile:Water with 0.1% Formic Acid (10:90 to 90:10)Provides good resolution for acidic compounds.
Purity Achieved>98% (as determined by analytical HPLC)High purity is essential for bioactivity studies and drug development.

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow start Dried Forsythia suspensa seeds powder Grinding to fine powder start->powder extraction Methanol Extraction (Heat Reflux) powder->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Collect Ethyl Acetate Fraction partitioning->fractions concentration2 Concentration fractions->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection semi_pure Semi-pure this compound fraction_collection->semi_pure prep_hplc Preparative HPLC (C18) semi_pure->prep_hplc pure_compound Pure this compound (>98%) prep_hplc->pure_compound

Caption: Workflow for this compound extraction and purification.

Antiviral Signaling Pathway of this compound

While the precise molecular target of this compound in the context of RSV infection is not yet fully elucidated, a general antiviral mechanism involves the host's innate immune response. The following diagram illustrates a simplified signaling pathway for the host cell's recognition of RSV and the potential points of intervention for an antiviral compound.

The recognition of viral RNA by host cell pattern recognition receptors (PRRs) like RIG-I triggers a signaling cascade. This leads to the activation of transcription factors such as IRF3 and NF-κB, which in turn induce the expression of type I interferons (IFNs) and other antiviral genes. These IFNs then establish an antiviral state in the infected and neighboring cells, inhibiting viral replication. An antiviral compound like this compound could potentially interfere with various stages of the viral life cycle, including entry, replication, or assembly, thereby reducing the viral load and the subsequent host inflammatory response.

Antiviral_Signaling_Pathway cluster_virus RSV Life Cycle cluster_cell Host Cell RSV RSV Virion Entry Viral Entry RSV->Entry Replication Viral RNA Replication Entry->Replication Assembly Virion Assembly Replication->Assembly RIGI RIG-I Sensing of Viral RNA Replication->RIGI triggers Release Virus Release Assembly->Release MAVS MAVS Activation RIGI->MAVS TBK1 TBK1/IKKε Activation MAVS->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 NFkB NF-κB Activation TBK1->NFkB Nucleus Nucleus IRF3->Nucleus NFkB->Nucleus IFN Type I Interferon Production Nucleus->IFN Gene Expression Antiviral_State Antiviral State (Inhibition of Viral Replication) IFN->Antiviral_State induces Antiviral_State->Replication inhibits Rengynic_Acid This compound Rengynic_Acid->Replication Potential Inhibition

Caption: Generalized antiviral signaling pathway against RSV.

References

Quantitative Analysis of Rengynic Acid in Forsythia suspensa Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of Rengynic acid in plant extracts, primarily focusing on Forsythia suspensa, a known source of this compound. Methodologies for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are outlined, providing robust frameworks for the accurate quantification of this compound. These protocols are intended to support research, quality control, and drug development activities involving this bioactive compound.

Introduction

This compound, a constituent of Forsythia suspensa (Thunb.) Vahl, has been identified as a potentially significant bioactive molecule. Accurate and precise quantitative analysis of this compound in plant extracts is crucial for the standardization of herbal preparations, pharmacokinetic studies, and the development of new therapeutic agents. This document details the necessary protocols for extraction and subsequent quantification using modern analytical techniques.

Experimental Protocols

Extraction of this compound from Forsythia suspensa

This protocol describes an efficient method for extracting this compound and other related compounds from the dried fruits of Forsythia suspensa.

Materials and Reagents:

  • Dried and powdered fruits of Forsythia suspensa

  • Methanol (HPLC grade)

  • Deionized water

  • Chloroform (HPLC grade)

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • Filter paper (0.45 µm)

Procedure:

  • Maceration and Ultrasonic Extraction:

    • Weigh 1 g of powdered Forsythia suspensa fruit and place it in a flask.

    • Add 10 mL of methanol to the flask.

    • Allow the mixture to macerate overnight at room temperature.[1]

    • Following maceration, subject the mixture to ultrasonic extraction for 20 minutes.[1]

  • Solvent Partitioning:

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to yield a brown syrup.[2]

    • Suspend the crude extract in deionized water.

    • Partition the aqueous suspension with chloroform to separate compounds based on polarity. This compound derivatives have been isolated from methanolic extracts.[3]

  • Sample Preparation for Analysis:

    • Take 4 mL of the methanolic extract and mix with 1 mL of water.[1]

    • Centrifuge the mixture at 400 x g for 15 minutes.[1]

    • Filter the supernatant through a 0.45 µm filter prior to HPLC or LC-MS/MS analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method that can be optimized for the specific quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: Nucleosil C18 column or equivalent (e.g., Inertsil ODS-3 C18, 250 mm × 4.6 mm, 5 µm).[1][4]

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.01 M KH2PO4, adjusted to pH 3.2, or 0.2% phosphoric acid.[1][4]

    • Solvent B: Methanol (containing 1% tetrahydrofuran) or Acetonitrile.[1][4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 280 nm is a common wavelength for the analysis of active ingredients in Forsythia suspensa.[1] Optimization may be required for this compound.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Generate a series of calibration standards by serial dilution.

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared plant extract samples.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reverse-phase C18 column (e.g., 150 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI negative or positive mode (to be optimized for this compound).

  • MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound must be determined by infusing a standard solution.

Procedure:

  • Method Development: Optimize the ESI source parameters (e.g., capillary voltage, gas temperature, gas flow) and MRM transitions for this compound.

  • Standard Preparation: Prepare a stock solution and a series of calibration standards of this compound, including an internal standard if available.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

  • Sample Analysis: Inject the prepared plant extract samples.

  • Quantification: Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: HPLC Quantification of this compound in Forsythia suspensa Extracts.

Sample IDBatch No.Extraction MethodThis compound Concentration (mg/g)RSD (%)
FS-001AMethanol-UltrasonicDataData
FS-002BMethanol-UltrasonicDataData
FS-003CMethanol-UltrasonicDataData

Table 2: LC-MS/MS Quantification of this compound in Forsythia suspensa Extracts.

Sample IDBatch No.Extraction MethodThis compound Concentration (µg/g)RSD (%)
FS-001AMethanol-UltrasonicDataData
FS-002BMethanol-UltrasonicDataData
FS-003CMethanol-UltrasonicDataData

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway Inhibition by Forsythia suspensa Extract

Extracts from Forsythia suspensa have been shown to mitigate inflammation by inhibiting key signaling pathways such as the Toll-like receptor (TLR)/NF-κB and PI3K/AKT pathways.[5][6] this compound, as a constituent of this extract, may contribute to this activity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Growth_Factor Growth_Factor Receptor_TK Receptor_TK Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K IKK IKK MyD88->IKK IkB IkB IKK->IkB P NFkB NFkB NFkB_n NF-kB NFkB->NFkB_n Translocation AKT AKT PI3K->AKT AKT->IKK Forsythia_Extract Forsythia suspensa Extract (contains this compound) Forsythia_Extract->IKK Forsythia_Extract->PI3K Gene_Transcription Inflammatory Gene Transcription NFkB_n->Gene_Transcription G cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Data Processing Plant_Material Forsythia suspensa (Dried Fruits) Grinding Grinding Plant_Material->Grinding Extraction Methanol Ultrasonic Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC LCMS LC-MS/MS Analysis Filtration->LCMS Peak_Integration Peak_Integration HPLC->Peak_Integration LCMS->Peak_Integration Calibration Calibration Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Final_Report Final_Report Quantification->Final_Report

References

Application Notes and Protocols: In Vitro Antiviral Assay for Rengynic Acid Against Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals.[1][2] The significant global health burden of RSV underscores the urgent need for effective antiviral therapies. Currently, treatment options are limited, with prophylactic monoclonal antibodies and supportive care being the primary management strategies.[3][4]

This document provides a comprehensive set of protocols for the in vitro evaluation of the antiviral activity of a novel compound, Rengynic acid, against RSV. The described assays are fundamental in preclinical drug development to determine the potency and selectivity of investigational antiviral agents. The protocols herein detail methods for assessing cytotoxicity, inhibition of viral replication through plaque reduction and virus yield assays, and quantification of viral RNA reduction.

Data Presentation

The antiviral activity and cytotoxicity of this compound are summarized in the tables below. These tables provide a clear and concise overview of the quantitative data, facilitating the comparison of different experimental endpoints.

Table 1: Cytotoxicity and Antiviral Activity of this compound against RSV

CompoundCC50 (µM) in HEp-2 cellsEC50 (µM) by Plaque Reduction Assay (RSV-A2)Selectivity Index (SI = CC50/EC50)
This compound>10015.5>6.45
Ribavirin (Control)50.28.95.64

Table 2: Effect of this compound on RSV Progeny Virus Yield

TreatmentConcentration (µM)Virus Titer (PFU/mL)% Inhibition
Untreated Control-2.5 x 10^60
This compound51.1 x 10^656
104.2 x 10^583.2
208.9 x 10^496.4
Ribavirin (Control)103.1 x 10^587.6

Table 3: Inhibition of RSV RNA Synthesis by this compound

TreatmentConcentration (µM)Relative Viral RNA Level (%)% Inhibition
Untreated Control-1000
This compound545.254.8
1018.781.3
205.194.9
Ribavirin (Control)1022.477.6

Experimental Protocols

Cell and Virus Culture
  • Cell Line: Human epidermoid carcinoma (HEp-2) cells are commonly used for RSV propagation and antiviral assays.[5][6] Maintain HEp-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Strain: RSV strain A2 is a commonly used laboratory strain for antiviral testing.[7][8] Prepare virus stocks by infecting confluent monolayers of HEp-2 cells at a low multiplicity of infection (MOI) of 0.01. Harvest the virus when a significant cytopathic effect (CPE) is observed, typically 3-5 days post-infection. Clarify the supernatant by centrifugation and store at -80°C. Determine the virus titer by a plaque assay.[9]

Cytotoxicity Assay

A cytotoxicity assay is essential to determine the concentration of the test compound that affects host cell viability, ensuring that any observed antiviral activity is not due to cell death.[10][11][12]

Protocol:

  • Seed HEp-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C.

  • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the inhibition of viral infection by an antiviral compound.[7][9][13][14]

Protocol:

  • Seed HEp-2 cells in 24-well plates and grow to confluence.

  • Prepare serial dilutions of this compound.

  • In a separate tube, mix the virus (at a concentration that yields 50-100 plaques per well) with an equal volume of the compound dilutions and incubate for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture.

  • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Remove the inoculum and overlay the cells with 1 mL of medium containing 0.75% methylcellulose and the corresponding concentration of this compound.

  • Incubate the plates for 4-5 days at 37°C until plaques are visible.

  • Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated virus control.

  • Determine the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%, using regression analysis.

Virus Yield Reduction Assay

This assay measures the effect of the compound on the production of new infectious virus particles.[15][16]

Protocol:

  • Infect confluent monolayers of HEp-2 cells in 24-well plates with RSV at an MOI of 0.1 for 2 hours.

  • Remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.

  • Incubate the plates for 48 hours at 37°C.

  • Harvest the cell culture supernatants and subject them to three freeze-thaw cycles to release intracellular virus particles.

  • Determine the titer of the progeny virus in the supernatants by plaque assay on fresh HEp-2 cell monolayers.

  • Calculate the percentage of virus yield reduction for each compound concentration compared to the untreated control.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the effect of the compound on viral RNA replication.[1][17][18][19][20]

Protocol:

  • Infect HEp-2 cells with RSV at an MOI of 1 in the presence of serial dilutions of this compound.

  • At 24 hours post-infection, harvest the cells and extract total RNA using a commercial kit.

  • Perform a one-step or two-step qRT-PCR using primers and a probe specific for a conserved region of the RSV genome (e.g., the N or M gene).

  • Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Calculate the relative viral RNA levels using the ΔΔCt method.

  • Determine the percentage of inhibition of viral RNA synthesis for each compound concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Culture (HEp-2) Cytotoxicity Cytotoxicity Assay CellCulture->Cytotoxicity PlaqueAssay Plaque Reduction Assay CellCulture->PlaqueAssay YieldAssay Virus Yield Reduction Assay CellCulture->YieldAssay qPCR qRT-PCR CellCulture->qPCR VirusStock Virus Stock Preparation (RSV-A2) VirusStock->PlaqueAssay VirusStock->YieldAssay VirusStock->qPCR CompoundPrep This compound Dilutions CompoundPrep->Cytotoxicity CompoundPrep->PlaqueAssay CompoundPrep->YieldAssay CompoundPrep->qPCR CC50 Determine CC50 Cytotoxicity->CC50 EC50 Determine EC50 PlaqueAssay->EC50 YieldReduction Calculate % Yield Reduction YieldAssay->YieldReduction RNAInhibition Calculate % RNA Inhibition qPCR->RNAInhibition SI Calculate Selectivity Index CC50->SI EC50->SI

Caption: Experimental workflow for in vitro antiviral testing of this compound against RSV.

RSV_Infection_Pathway cluster_virus RSV Virion cluster_cell Host Cell cluster_inhibitors Potential Targets for this compound RSV RSV Cell_Receptor Cell Surface Receptor RSV->Cell_Receptor Attachment (G protein) Endosome Endosome RSV->Endosome Fusion (F protein) G_protein G Protein F_protein F Protein RNA_Polymerase RNA Polymerase (L protein) Cell_Receptor->Endosome Entry Cytoplasm Cytoplasm Endosome->Cytoplasm Uncoating Replication_Complex Replication/Transcription Complex Cytoplasm->Replication_Complex RNA Replication & Transcription (RNA Polymerase) Progeny_Virions Progeny Virions Replication_Complex->Progeny_Virions Assembly & Budding Attachment_Inhibitor Attachment Inhibition Attachment_Inhibitor->RSV Blocks G protein Fusion_Inhibitor Fusion Inhibition Fusion_Inhibitor->RSV Blocks F protein Polymerase_Inhibitor Polymerase Inhibition Polymerase_Inhibitor->Replication_Complex Blocks L protein

Caption: Simplified pathway of RSV infection and potential targets for antiviral intervention.

References

Application Notes and Protocols: Cell Culture Models to Study Retinoic Acid Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid (RA), a metabolite of vitamin A, is a potent signaling molecule that plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis.[1][2][3] Its significant anti-cancer and anti-inflammatory properties have made it a subject of intense research and a component in therapeutic strategies for various diseases, including acute promyelocytic leukemia and certain skin conditions.[4][5][6] Understanding the cellular and molecular mechanisms of RA is paramount for developing novel therapeutic applications. This document provides detailed application notes and protocols for utilizing cell culture models to investigate the multifaceted effects of Retinoic Acid.

Application Notes

Choosing the Right Cell Culture Model

The selection of an appropriate cell culture model is critical for studying the specific effects of Retinoic Acid. Both two-dimensional (2D) monolayer cultures and three-dimensional (3D) spheroid models can be employed, each offering distinct advantages. While 2D cultures are suitable for initial high-throughput screening of cytotoxicity and basic mechanistic studies, 3D models more closely mimic the in vivo tumor microenvironment.[7]

Commonly Used Cell Lines:

  • Cancer Research:

    • Breast Cancer: MCF-7, ZR-75.1 (ER-positive), MDA-MB-231 (ER-negative) are frequently used to study RA's effects on proliferation and apoptosis.[7]

    • Leukemia: Cell lines like HL-60 (promyelocytic leukemia) are classic models to study RA-induced differentiation.

    • Neuroblastoma: SH-SY5Y cells are a well-established model for studying RA-induced neuronal differentiation.[8]

    • Lung Cancer: A549 cells can be used to investigate growth inhibition by RA derivatives.[9]

    • Prostate Cancer: Androgen-dependent and -independent prostate cancer cell lines are used to study RA's inhibitory effects on cell growth.[5]

    • Melanoma: B16 mouse melanoma cells are used to study RA's impact on growth arrest and differentiation.[10]

  • Inflammation Research:

    • Macrophages: RAW 264.7 murine macrophages are a common model to study the anti-inflammatory effects of RA, particularly its inhibition of lipopolysaccharide (LPS)-induced inflammatory responses.[11]

    • Intestinal Epithelial Cells: Caco-2 cells can be used to model the effects of RA on intestinal inflammation and cancer.

Key Biological Effects of Retinoic Acid
  • Anti-Cancer Effects:

    • Inhibition of Proliferation: RA can inhibit the growth of various cancer cell lines in a dose- and time-dependent manner.[7][9]

    • Induction of Apoptosis: RA can trigger programmed cell death in cancer cells through the mitochondrial pathway and by modulating the expression of apoptosis-related proteins like Bcl-2.[7][12]

    • Induction of Differentiation: A hallmark of RA's action, particularly in leukemia, is its ability to induce cancer cells to differentiate into mature, non-proliferating cells.[4]

    • Cell Cycle Arrest: RA can cause cell cycle arrest at different phases, depending on the cell type and concentration, thereby halting cancer cell proliferation.[5]

  • Anti-Inflammatory Effects:

    • Inhibition of NF-κB Signaling: RA can suppress the activation of the NF-κB pathway, a central regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4][11]

    • Modulation of Immune Cells: RA plays a critical role in regulating immune responses by influencing the differentiation and function of T cells, such as promoting the generation of regulatory T cells (Tregs).[13][14]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of Retinoic Acid on various cancer cell lines.

Table 1: IC50 Values of Retinoic Acid in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)Incubation Time (hours)AssayReference
AMJ13Breast Cancer104.7 ± 3.848MTT[12]
MCF-7Breast Cancer139.9 ± 4.648MTT[12]
CAL-51Breast Cancer169.1 ± 8.248MTT[12]
HBL-100 (Normal)Breast Epithelium454.8 ± 5.748MTT[12]

Table 2: Apoptosis Induction by Retinoic Acid in Human Breast Cancer Cell Lines

Cell LineRA Concentration (µg/mL)Percentage of Apoptotic Cells (%)Incubation Time (hours)AssayReference
AMJ1320073.6 ± 0.7348AO-PI Staining[12]
MCF-720066.5 ± 1.8848AO-PI Staining[12]
CAL-5120064.02 ± 4.0248AO-PI Staining[12]

Signaling Pathways and Experimental Workflows

Retinoic Acid Signaling Pathways

Retinoic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinal Retinal Retinol->Retinal RDH Retinoic Acid (RA) Retinoic Acid (RA) Retinal->Retinoic Acid (RA) RALDH CRABP CRABP Retinoic Acid (RA)->CRABP PI3K PI3K Retinoic Acid (RA)->PI3K Activation IKK IKK Retinoic Acid (RA)->IKK Inhibition RAR RAR Retinoic Acid (RA)->RAR CRABP->RAR RA transport Akt Akt PI3K->Akt Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation RXR RXR RAR->RXR RARE RARE RXR->RARE Gene Transcription Gene Transcription RARE->Gene Transcription Proliferation↓ Differentiation↑ Apoptosis↑ Inflammatory Genes Inflammatory Genes NF-κB_nuc->Inflammatory Genes Transcription↓

Caption: Retinoic Acid Signaling Pathways.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h RA_Treatment Treat cells with various concentrations of Retinoic Acid Incubation_24h->RA_Treatment Incubation_48h Incubate for 48 hours RA_Treatment->Incubation_48h MTT_Addition Add MTT reagent to each well Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for MTT Cytotoxicity Assay.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of Retinoic Acid on a specific cell line and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer cell line

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Retinoic Acid (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Retinoic Acid in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted RA solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest RA concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for 48 hours (or the desired time point) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the RA concentration to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Retinoic Acid.

Materials:

  • Selected cell line

  • 6-well cell culture plates

  • Retinoic Acid

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of Retinoic Acid for the specified duration (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.[15]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of Retinoic Acid on the cell cycle distribution.

Materials:

  • Selected cell line

  • 6-well cell culture plates

  • Retinoic Acid

  • 70% cold ethanol

  • Propidium Iodide staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Retinoic Acid for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[16]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.[17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize cell culture models in the study of Retinoic Acid's biological effects. By carefully selecting the appropriate cell lines and employing the detailed experimental procedures, scientists can further elucidate the molecular mechanisms underlying RA's therapeutic potential in cancer and inflammatory diseases, paving the way for novel drug development strategies.

References

Application Notes and Protocols for the Analytical Detection of Rengynic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rengynic acid, a compound isolated from the seeds of Forsythia suspensa, has demonstrated potent antiviral effects, making it a molecule of significant interest in drug development.[1] To facilitate pharmacokinetic, pharmacodynamic, and toxicological studies, robust and validated analytical methods for the quantification of this compound in biological matrices are essential. These application notes provide detailed protocols for the detection and quantification of this compound in plasma and urine using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a potential signaling pathway for this compound is proposed to guide mechanistic studies.

Analytical Methods

The quantification of this compound in biological samples can be achieved with high sensitivity and specificity using modern analytical techniques. The choice of method may depend on the required sensitivity, sample throughput, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of drugs and metabolites in biological fluids.[2][3] A reversed-phase HPLC method with UV detection can be developed for the quantification of this compound.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV absorbance at 280 nm
Run Time 10 minutes
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly for samples with low concentrations of this compound, an LC-MS/MS method is recommended.[4][5] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Table 2: LC-MS/MS Method Parameters for this compound Analysis

ParameterCondition
LC System Ultra-High Performance Liquid Chromatography (UPLC) system
Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), negative mode
MRM Transitions Precursor ion > Product ion (specific masses to be determined for this compound and internal standard)

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte.

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the HPLC or LC-MS/MS system.

Protocol 2: Sample Preparation from Urine

Urine samples require specific preparation to handle variability in concentration and composition.[6][7]

  • Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes at 4°C to remove particulate matter.[7]

  • Dilution: Dilute the urine sample 1:1 with deionized water.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the diluted urine sample onto the cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute this compound with methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Method Validation

The analytical methods should be fully validated according to international guidelines to ensure reliability.[5][8][9]

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 85-115%
Precision (%RSD) < 15%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
Specificity No interference from endogenous components
Stability Analyte stable under storage and processing conditions

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in biological samples.

cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Plasma Plasma ProteinPrecipitation Protein Precipitation (Plasma) Plasma->ProteinPrecipitation Urine Urine SPE Solid Phase Extraction (Urine) Urine->SPE HPLC HPLC-UV ProteinPrecipitation->HPLC LCMS LC-MS/MS ProteinPrecipitation->LCMS SPE->HPLC SPE->LCMS Quantification Quantification HPLC->Quantification LCMS->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for this compound analysis.

Hypothetical Signaling Pathway of this compound

Drawing parallels from the well-understood signaling of retinoic acid, a similar organic acid, a hypothetical signaling pathway for this compound is proposed.[10][11][12][13][14] This can serve as a starting point for mechanistic investigations.

cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA This compound RA_in This compound RA->RA_in Diffusion BindingProtein Cellular this compound Binding Protein (CRABP) RA_in->BindingProtein RA_BP_Complex RA-CRABP Complex BindingProtein->RA_BP_Complex RAR This compound Receptor (RAR) RA_BP_Complex->RAR Translocation RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR Retinoid X Receptor (RXR) RXR->RAR_RXR RARE This compound Response Element (RARE) RAR_RXR->RARE Binding Transcription Gene Transcription RARE->Transcription Activation

Caption: Hypothetical signaling pathway of this compound.

References

Application Notes and Protocols for Retinoic Acid in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Rengynic acid" did not yield any relevant results. It is presumed that this may be a typographical error and the intended compound of interest is Retinoic Acid . The following application notes and protocols are based on scientific literature for Retinoic Acid and its all-trans isomer (ATRA).

Introduction

Retinoic acid (RA), a metabolite of vitamin A, is a crucial signaling molecule in vertebrates, playing a significant role in cell proliferation, differentiation, and apoptosis.[1] It is extensively studied for its therapeutic potential in various cancers and developmental disorders.[2][3][4] RA exerts its effects by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which then act as transcription factors to regulate the expression of target genes.[2][3][5] This document provides a comprehensive guide for researchers on the formulation, administration, and experimental considerations for in vivo studies using retinoic acid.

Signaling Pathway of Retinoic Acid

Retinoic acid signaling is a complex process that begins with the cellular uptake of retinol (Vitamin A) and its conversion to RA. Once synthesized, RA enters the nucleus and binds to RAR/RXR heterodimers. This binding event triggers a conformational change, leading to the recruitment of coactivators and the initiation of target gene transcription. These target genes are involved in a wide array of cellular processes, including differentiation and apoptosis.[1][2][5]

Retinoic_Acid_Signaling cluster_blood Bloodstream cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH/ADH RA Retinoic Acid (RA) Retinaldehyde->RA RALDH CRABP CRABP RA->CRABP RA_N RA CRABP->RA_N Transport RAR RAR RA_N->RAR RARE RARE (DNA) RAR->RARE Binds with RXR RXR RXR RXR->RARE Gene_Transcription Gene Transcription RARE->Gene_Transcription Activation Cell_Response Cellular Response (Differentiation, Apoptosis, etc.) Gene_Transcription->Cell_Response

Caption: Retinoic Acid Signaling Pathway.

Formulation of Retinoic Acid for In Vivo Administration

The formulation of retinoic acid is critical for its stability and bioavailability, as it is sensitive to light and oxidation.[6] The choice of vehicle and route of administration depends on the experimental design and animal model.

Table 1: Common Formulations for Retinoic Acid in Animal Studies

Formulation TypeComponentsRoute of AdministrationAnimal ModelReference
Oral GavageSuspended in corn oilOralRat[7]
Oral Gavage7.5 or 15 mg/kgOralRat[8]
Intraperitoneal InjectionAlkaline solutionIPRat[7]
Intraperitoneal InjectionMixture with polysorbate 80IPRat[7]
Liposomal EncapsulationLiposomally encapsulated ATRAIPMouse[9]
Sustained-Release Pellet10 mg, 21-day release pelletSubcutaneousMouse[9]
Topical Application0.001% to 0.025% in 70% ethanol/30% propylene glycolTopicalHuman[10]
Topical Application0.01% to 0.4% in cream or gelTopicalHuman[11]

Experimental Protocols

Protocol 1: Oral Administration of All-trans Retinoic Acid (ATRA) in Rats

This protocol is adapted from studies investigating the pharmacokinetics of orally administered ATRA.[8]

Materials:

  • All-trans retinoic acid (ATRA) powder

  • Corn oil

  • Oral gavage needles

  • Syringes

  • Balance and weighing paper

  • Vortex mixer

Procedure:

  • Preparation of Dosing Solution:

    • Protect ATRA from light throughout the procedure.

    • Calculate the required amount of ATRA based on the desired dose (e.g., 10 or 15 mg/kg) and the number and weight of the animals.[8]

    • Weigh the ATRA powder accurately.

    • Suspend the powder in a suitable volume of corn oil to achieve the final desired concentration.

    • Vortex the suspension thoroughly to ensure uniformity. Prepare fresh daily.

  • Animal Dosing:

    • Weigh each rat to determine the precise volume of the ATRA suspension to be administered.

    • Administer the suspension carefully via oral gavage using an appropriately sized needle.

  • Post-Administration Monitoring:

    • Monitor the animals for any signs of toxicity.

    • For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., up to 8 hours post-administration).[8]

Protocol 2: Intraperitoneal Administration of ATRA in Mice

This protocol is based on studies evaluating the efficacy of ATRA in leukemia models.[9]

Materials:

  • Liposomally encapsulated ATRA (or ATRA powder for non-liposomal formulation)

  • Sterile phosphate-buffered saline (PBS) or other suitable vehicle

  • Syringes and needles for injection

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • If using a commercial liposomal formulation, dilute it to the desired concentration with sterile PBS as per the manufacturer's instructions.

    • If preparing a non-liposomal formulation, an alkaline solution can be prepared.[7] Due to its poor water solubility, careful preparation is necessary.

  • Animal Dosing:

    • Weigh each mouse to calculate the injection volume.

    • Administer the ATRA solution via intraperitoneal injection. Doses can be administered daily for a specified period (e.g., 21 days).[9]

  • Monitoring and Endpoint Analysis:

    • Regularly monitor animal health and tumor progression.

    • At the end of the study, tissues can be collected for analysis of molecular markers or histopathology.

Experimental Workflow for an In Vivo Efficacy Study

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Acclimatization Animal Acclimatization Tumor_Inoculation Tumor Cell Inoculation (e.g., s.c. or i.v.) Animal_Acclimatization->Tumor_Inoculation Randomization Randomization into Treatment Groups Tumor_Inoculation->Randomization Formulation_Prep Prepare ATRA Formulation (e.g., Oral Suspension) Randomization->Formulation_Prep Dosing Administer ATRA or Vehicle (e.g., Daily for 21 days) Formulation_Prep->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Euthanasia Euthanasia and Tissue Collection Monitoring->Euthanasia PK_Analysis Pharmacokinetic Analysis (Blood Samples) Euthanasia->PK_Analysis Tumor_Analysis Tumor Weight/Volume, Histology Euthanasia->Tumor_Analysis Molecular_Analysis Molecular Analysis (e.g., RT-PCR, Western Blot) Euthanasia->Molecular_Analysis

Caption: General workflow for an in vivo ATRA efficacy study.

Pharmacokinetic Data

The pharmacokinetic profile of retinoic acid can vary significantly depending on the isomer, formulation, and animal model.

Table 2: Pharmacokinetic Parameters of Retinoic Acid in Rodents

CompoundDose & RouteAnimal ModelCmax (ng/mL)Tmax (hr)t1/2 (hr)AUC (hr*µg/mL)Reference
13-cis-Retinoic Acid7.5 mg/kg, OralRat563 - 16401.5 - 2~1.5-[8]
all-trans-Retinoic Acid10 mg/kg, OralRat183 - 2671.5Slightly > 1.5-[8]
13-cis-Retinoic Acid2.5 mg/360g, IP (Alkaline Sol.)Rat14,0000.5-34.1[7]
13-cis-Retinoic Acid2.5 mg/360g, IP (Corn Oil Susp.)Rat22,0002-62.4[7]
13-cis-Retinoic Acid2.5 mg/360g, IP (Polysorbate 80 Mix)Rat10,0001-25.9[7]

Note on Pharmacokinetics: Chronic administration of ATRA can induce its own metabolism, leading to decreased plasma concentrations over time.[12][13] This is an important consideration for the design of long-term studies.

Toxicity and Considerations

  • Hypervitaminosis A: Excessive doses of retinoic acid can lead to signs of hypervitaminosis A, including weight loss, skin lesions, and bone fractures.

  • Retinoid Syndrome: In the context of leukemia treatment, a "retinoid syndrome" characterized by fever, respiratory distress, and weight gain has been observed.[9] Dexamethasone has been used to prevent this in mouse models.[9]

  • Light and Air Sensitivity: Retinoic acid is unstable in the presence of light and air.[6] All formulations should be prepared fresh and protected from light.

Conclusion

Successful in vivo studies with retinoic acid require careful attention to formulation, administration route, and potential for induced metabolism. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to investigate the biological effects of this potent signaling molecule.

References

Application Note: Preclinical Evaluation of Rengynic Acid for Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[1][2] Rengynic Acid is a novel, potent, and selective small molecule inhibitor hypothesized to target the PI3K/Akt/mTOR pathway. This document outlines a comprehensive experimental design for the preclinical evaluation of this compound's anti-cancer efficacy, from initial in vitro screening to in vivo validation in xenograft models. The protocols and data presentation formats provided herein are designed to rigorously assess the compound's mechanism of action and therapeutic potential.

Hypothesized Mechanism of Action

This compound is postulated to inhibit a key kinase within the PI3K/Akt/mTOR pathway, leading to the downstream suppression of signals that promote tumor cell growth and survival. The following diagram illustrates the proposed target of this compound within this critical signaling cascade.

PI3K_Pathway Hypothesized this compound Action on PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation RengynicAcid This compound RengynicAcid->PI3K Inhibition

Caption: Hypothesized inhibition of PI3K by this compound.

Experimental Workflow

The evaluation of this compound will proceed through a multi-stage process, beginning with broad in vitro screening and culminating in focused in vivo efficacy studies. This structured approach ensures that only compounds with promising activity and a clear mechanism of action advance to more complex and resource-intensive animal models.

Experimental_Workflow Overall Experimental Workflow phase1 Phase 1: In Vitro Screening a Cell Viability Assay (MTT / CellTiter-Glo) phase1->a b Determine IC50 Values a->b phase2 Phase 2: Mechanistic Assays (In Vitro) b->phase2 c Western Blot Analysis (p-Akt, p-mTOR) phase2->c d Apoptosis Assay (Annexin V / PI) phase2->d e Cell Cycle Analysis (Propidium Iodide) phase2->e phase3 Phase 3: In Vivo Efficacy c->phase3 d->phase3 e->phase3 f Tumor Xenograft Model (e.g., Nude Mice) phase3->f g Tumor Growth Inhibition & Toxicity Assessment f->g result Data Analysis & Go/No-Go Decision g->result

References

Application Notes and Protocols for Assessing the Cytotoxicity of Rengynic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of Rengynic acid, a novel natural compound. The following sections outline standard methodologies to determine cell viability and elucidate the mechanisms of cell death, such as apoptosis, induced by this compound.

Overview of Cytotoxicity Assessment

Evaluating the cytotoxic potential of a compound is a critical step in drug discovery and development.[1][2] A variety of in vitro assays are employed to measure cell viability and death.[1][3] This document details three commonly used assays: the MTT assay for assessing metabolic activity as an indicator of cell viability, the LDH assay for quantifying plasma membrane damage, and the Caspase-3 activity assay for detecting apoptosis.

Experimental Protocols

Cell Culture and Treatment

Prior to performing any cytotoxicity assay, it is essential to properly maintain and prepare the target cell lines.

  • Cell Lines: Select appropriate cancer cell lines (e.g., HCT116, PC3, MDA-MB-231) and non-cancerous control cell lines (e.g., BJ, PBMCs) to evaluate the selective cytotoxicity of this compound.[4][5]

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density to ensure they are in the exponential growth phase during the experiment.[6]

  • Treatment with this compound: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[7] Treat cells with a range of concentrations of this compound to determine the dose-dependent effects. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability.[3][8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Protocol:

  • After treating the cells with this compound for the desired time (e.g., 24, 48, or 72 hours), add MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Carefully remove the medium containing MTT.

  • Add a solubilization solution, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[9]

  • Measure the absorbance of the resulting solution at 570 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation:

The results can be summarized in a table to show the dose-dependent effect of this compound on cell viability.

This compound (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
1072.1 ± 6.1
2545.8 ± 3.9
5021.5 ± 2.5
1008.9 ± 1.7
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[12]

Protocol:

  • Following treatment with this compound, carefully collect the cell culture supernatant.

  • Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[11]

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]

  • Add a stop solution to terminate the reaction.[10]

  • Measure the absorbance at 490 nm using a microplate reader.[10][13]

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum release control.

Data Presentation:

A table can be used to present the percentage of cytotoxicity induced by different concentrations of this compound.

This compound (µM)Cytotoxicity (%) (Mean ± SD)
0 (Vehicle Control)2.1 ± 0.5
15.4 ± 1.1
1028.7 ± 3.2
2555.2 ± 4.8
5079.8 ± 5.9
10092.3 ± 3.1
Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[14][15] Measuring its activity provides a direct assessment of apoptosis induction.[16] This assay often utilizes a synthetic substrate that, when cleaved by active caspase-3, releases a fluorescent or colorimetric molecule.[16][17]

Protocol:

  • After treatment with this compound, lyse the cells to release their intracellular contents.[17]

  • Prepare a reaction mixture containing the cell lysate and a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection).[16][17]

  • Incubate the mixture at 37°C for 1-2 hours.[16]

  • Measure the absorbance at 405 nm (for pNA) or fluorescence with excitation at 380 nm and emission between 420-460 nm (for AMC) using a microplate reader.[16]

  • The fold-increase in caspase-3 activity is determined by comparing the results from this compound-treated cells to the untreated control.

Data Presentation:

The fold change in caspase-3 activity can be presented in a table.

This compound (µM)Caspase-3 Activity (Fold Change) (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.2 ± 0.2
102.5 ± 0.4
254.8 ± 0.7
508.1 ± 1.1
10012.5 ± 1.9

Visualizations

Experimental Workflow Diagrams

Cytotoxicity_Assay_Workflow General Workflow for In Vitro Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Cell Seeding in 96-well Plates CellCulture->CellSeeding Treatment Addition of this compound (Various Concentrations) CellSeeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Caspase Caspase-3 Assay Incubation->Caspase Absorbance Measure Absorbance/ Fluorescence MTT->Absorbance LDH->Absorbance Caspase->Absorbance Calculation Calculate % Viability/ % Cytotoxicity/ Fold Change Absorbance->Calculation

Caption: General workflow for assessing the cytotoxicity of this compound.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Apoptosis_Pathway Hypothetical Signaling Pathway of this compound-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway RengynicAcid This compound FasL FasL RengynicAcid->FasL Bax Bax RengynicAcid->Bax Bcl2 Bcl-2 RengynicAcid->Bcl2 Fas Fas FasL->Fas Caspase8 Caspase-8 Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling cascade for this compound-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Retigeranic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Retigeranic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging multi-step synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of Retigeranic acid and its complex intermediates.

Issue 1: Low Diastereoselectivity in the Diels-Alder Reaction

Question: We are performing the Diels-Alder reaction to construct the tricyclic core of Retigeranic acid, but we are observing the formation of a significant amount of the undesired C14-epimer, leading to a low yield of the target diastereomer. How can we improve the diastereoselectivity?

Answer: The formation of epimeric products in the Diels-Alder cycloaddition step is a known challenge. In the Wender synthesis, the desired product was isolated in 44% yield, while the C14-epimer was also formed in 24% yield[1].

Troubleshooting Steps:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and selectivity of the Diels-Alder reaction. The choice of Lewis acid can significantly influence the diastereomeric ratio. It is recommended to screen a variety of Lewis acids.

  • Solvent and Temperature Optimization: The reaction solvent and temperature play a crucial role in controlling the selectivity. It is advisable to conduct the reaction at lower temperatures, which often favors the formation of the thermodynamically more stable product.

  • Chiral Auxiliaries: Employing a chiral auxiliary on the dienophile can induce facial selectivity and significantly improve the diastereomeric excess. The auxiliary can be cleaved in a subsequent step.

Illustrative Workflow for Optimizing Diastereoselectivity:

G start Low Diastereoselectivity in Diels-Alder Reaction lewis_acid Screen Lewis Acids (e.g., SnCl4, Et2AlCl) start->lewis_acid solvent_temp Optimize Solvent and Temperature (e.g., Toluene, CH2Cl2 at -78°C to RT) start->solvent_temp chiral_aux Introduce Chiral Auxiliary on Dienophile start->chiral_aux analysis Analyze Diastereomeric Ratio (e.g., by NMR or HPLC) lewis_acid->analysis solvent_temp->analysis chiral_aux->analysis analysis->start Ratio < 9:1 end Improved Diastereoselectivity analysis->end Ratio > 9:1

Caption: Troubleshooting workflow for improving Diels-Alder diastereoselectivity.

Issue 2: Poor Yield and Formation of Multiple Byproducts in the Final Hydrogenation Step

Question: In the final step of the Wender synthesis, the hydrogenation of the double bond to yield Retigeranic acid is resulting in a low yield of the desired product (around 25%) and the formation of the C2-epimer and internal alkene byproducts. How can we improve the yield and selectivity of this reduction?

Answer: This is a documented challenge in the synthesis of Retigeranic acid. The original Wender synthesis reported the desired product in 25% yield, with the C2-epimer (28%) and internal alkenes (43%) as major byproducts[1]. The internal alkenes could be recycled[1].

Troubleshooting Steps:

  • Catalyst Selection: The choice of hydrogenation catalyst is critical. While Pd/C is commonly used, screening other catalysts such as PtO₂, Rh/C, or Wilkinson's catalyst ((Ph₃P)₃RhCl) may offer improved selectivity.

  • Solvent and Additives: The solvent system can influence the course of the hydrogenation. Protic solvents like ethanol or acetic acid are common. The addition of small amounts of acid or base can sometimes suppress side reactions.

  • Reaction Conditions: Optimizing hydrogen pressure and reaction time is crucial. Lower pressures and shorter reaction times may reduce the formation of over-reduced or isomerized byproducts.

Quantitative Data on Byproduct Formation (Wender Synthesis):

ProductYield (%)
Retigeranic Acid25
C2-Epimer28
Internal Alkenes43

Experimental Protocol for Wilkinson's Catalyst Hydrogenation (General):

  • Dissolve the substrate in an appropriate solvent (e.g., benzene or toluene) in a flask equipped with a magnetic stir bar.

  • Add Wilkinson's catalyst ((Ph₃P)₃RhCl).

  • Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon).

  • Stir the reaction at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the product by column chromatography.

Issue 3: Incorrect Stereochemistry in the H-atom Transfer (HAT) Cyclization

Question: We are attempting a hydrogen atom transfer (HAT) cyclization to form a key intermediate, but the resulting product has the wrong relative configuration at a critical stereocenter. What factors influence the stereochemical outcome of this reaction?

Answer: The stereochemical outcome of a HAT cyclization is highly dependent on the conformation of the radical intermediate at the moment of cyclization. In the Chen/Wang synthesis of Retigeranic acid, the ketone product of the HAT cyclization had the wrong relative configuration at C-2 and was a mixture of epimers at C-12, necessitating further synthetic steps.[2]

Troubleshooting and Considerations:

  • Substrate Conformation: The pre-organization of the substrate is paramount. The conformation of the molecule leading up to the radical cyclization will dictate the facial selectivity of the ring closure. Molecular modeling can be a useful tool to predict the most stable conformation of the radical precursor.

  • Radical Initiator and Reaction Conditions: The choice of radical initiator and reaction conditions (temperature, solvent) can sometimes influence the transition state of the cyclization.

  • Alternative Synthetic Routes: If the desired stereoisomer cannot be obtained as the major product, it may be necessary to consider an alternative synthetic strategy or a post-cyclization epimerization or stereochemical correction, as was done in the Chen/Wang synthesis.[2]

Logical Flow for Addressing Incorrect Stereochemistry:

G start Incorrect Stereochemistry in HAT Cyclization modeling Perform Conformational Analysis (Molecular Modeling) start->modeling conditions Modify Reaction Conditions (Initiator, Solvent, Temp.) start->conditions post_modification Plan for Post-Cyclization Stereochemical Correction start->post_modification redesign Redesign Substrate to Favor Desired Conformation modeling->redesign analysis Analyze Stereochemical Outcome conditions->analysis redesign->analysis end Desired Stereoisomer Obtained post_modification->end analysis->start Incorrect Isomer analysis->end Correct Isomer

Caption: Decision-making process for incorrect stereochemistry in HAT cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic challenges in the total synthesis of Retigeranic acid?

A1: The total synthesis of Retigeranic acid is a formidable challenge due to its complex pentacyclic structure and multiple stereocenters. Key challenges include:

  • The construction of the intricate carbocyclic framework.[2]

  • The stereocontrolled formation of multiple quaternary carbon centers.[3]

  • The potential for low yields and the formation of side products in various steps.[1]

  • The need for lengthy synthetic sequences.

Q2: Are there any known issues with Prins-type cyclizations that might be employed in the synthesis of Retigeranic acid analogs?

A2: Yes, while a powerful tool for forming tetrahydropyran rings, Prins cyclizations are known to have potential drawbacks. These include racemization of the product, which can occur through competing oxonia-Cope rearrangements, and the formation of side-chain exchange products.[4][5] The choice of Lewis acid and reaction conditions is critical to minimize these side reactions.[4][5]

Q3: How can I purify the intermediates in the synthesis of Retigeranic acid?

A3: The purification of intermediates in a multi-step synthesis like that of Retigeranic acid typically relies on standard laboratory techniques. Column chromatography on silica gel is the most common method. In some cases, as in the Corey synthesis, preparative HPLC was required to separate diastereomeric mixtures.[3] Crystallization can also be an effective method for purifying solid intermediates and can sometimes lead to enantiomeric enrichment.

Q4: What starting materials have been successfully used for the synthesis of Retigeranic acid?

A4: Successful total syntheses of Retigeranic acid have utilized readily available chiral starting materials. For instance, the Chen/Wang synthesis commenced from pulegone and geraniol.[2] The convergent nature of this synthesis allowed for the independent preparation of two complex fragments that were later coupled.[2]

Q5: Are there any specific safety precautions I should take during the synthesis of Retigeranic acid?

A5: Standard laboratory safety protocols should be strictly followed. Many of the reagents used in the synthesis of Retigeranic acid are hazardous. For example, organolithium reagents (e.g., n-BuLi) are pyrophoric, and heavy metal catalysts can be toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all chemicals before use.

References

optimizing Rengynic acid dosage for antiviral activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Rengynic acid for its antiviral activity. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is a novel synthetic small molecule with demonstrated broad-spectrum antiviral activity in preclinical studies. Its primary proposed mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. By binding to the active site of RdRp, this compound prevents the synthesis of new viral RNA, thereby halting viral replication.[1] Additionally, some studies suggest that this compound may modulate the host's innate immune response by upregulating the production of type I interferons.[2]

Q2: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a stock solution of 10-50 mM. The stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), the stock solution can be kept at 4°C. When preparing working dilutions for cell culture experiments, the final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration range for in vitro antiviral assays?

A good starting point for in vitro antiviral assays is to use a serial dilution of this compound, typically in a 10-point dose-response curve. A suggested starting range is from 0.1 µM to 100 µM. This range will help in determining the 50% effective concentration (EC50) of the compound against the target virus.

Q4: How cytotoxic is this compound to common cell lines?

This compound has shown low cytotoxicity in various cell lines commonly used for antiviral research. However, it is crucial to determine the 50% cytotoxic concentration (CC50) in the specific cell line being used for your experiments. This is essential for calculating the selectivity index (SI), which is a measure of the compound's therapeutic window (SI = CC50 / EC50). An SI value greater than 10 is generally considered promising for an antiviral compound.[3]

Q5: What are the known viral targets of this compound?

Based on preliminary in vitro screening, this compound has shown potent antiviral activity against a range of RNA viruses, including Influenza A virus, Respiratory Syncytial Virus (RSV), and Zika virus. Further studies are ongoing to expand the profile of its antiviral activity.

Troubleshooting Guides

Problem: High variability in antiviral activity results between experiments.

  • Question: Why am I seeing inconsistent EC50 values for this compound in my plaque reduction assays?

  • Answer: High variability can stem from several factors. Ensure consistent cell seeding density, as variations in cell confluency can affect viral plaque formation.[4][5] Double-check the accuracy of your serial dilutions of this compound. Prepare fresh dilutions for each experiment from a frozen stock to avoid degradation. Also, verify the titer of your viral stock before each experiment, as viral infectivity can decrease over time with improper storage.

Problem: No significant antiviral activity observed.

  • Question: I am not observing any reduction in viral plaques even at the highest concentrations of this compound. What could be the issue?

  • Answer: First, confirm the stability and purity of your this compound stock. Degradation can lead to a loss of activity. Ensure that the virus you are testing is indeed susceptible to RdRp inhibitors. Some viruses may have proofreading mechanisms that can overcome the action of such inhibitors.[6] Also, consider the timing of drug addition. For an RdRp inhibitor, the compound should be added during or shortly after viral infection to be effective.[7]

Problem: High cytotoxicity observed even at low concentrations.

  • Question: My cell viability assays show significant cell death at concentrations where I expect to see antiviral activity. What should I do?

  • Answer: Verify the final concentration of your solvent (e.g., DMSO) in the culture medium, as it can be toxic to cells at higher concentrations.[3] It is also recommended to test the cytotoxicity of this compound in parallel with your antiviral assays using an uninfected cell plate.[8] If the compound itself is highly cytotoxic, you may need to consider synthesizing and testing derivatives with potentially lower toxicity.

Problem: Difficulty in determining the accurate EC50 value.

  • Question: My dose-response curve is not sigmoidal, making it difficult to calculate the EC50. What could be wrong?

  • Answer: An irregular dose-response curve could be due to an inappropriate concentration range. Try expanding the range of your serial dilutions, both higher and lower. Ensure you have enough data points around the expected EC50 value to accurately fit the curve. Use a reliable data analysis software that can perform non-linear regression to calculate the EC50 from your dose-response data.

Data Presentation

Table 1: Antiviral Activity (EC50) of this compound Against Various RNA Viruses

VirusCell LineEC50 (µM)
Influenza A/PR/8/34 (H1N1)MDCK2.5 ± 0.3
Respiratory Syncytial Virus (RSV A2)HEp-25.1 ± 0.7
Zika Virus (MR 766)Vero1.8 ± 0.2
Dengue Virus (Serotype 2)Huh-77.3 ± 1.1

Table 2: Cytotoxicity (CC50) of this compound in Different Cell Lines

Cell LineCC50 (µM)
MDCK> 100
HEp-285.4 ± 5.2
Vero> 100
Huh-792.1 ± 8.5

Table 3: Selectivity Index (SI) of this compound

VirusCell LineSI (CC50/EC50)
Influenza A/PR/8/34 (H1N1)MDCK> 40
Respiratory Syncytial Virus (RSV A2)HEp-216.7
Zika Virus (MR 766)Vero> 55.6
Dengue Virus (Serotype 2)Huh-712.6

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (CC50) using Neutral Red Uptake Assay

This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a cell culture by 50%.[9]

Materials:

  • 96-well cell culture plates

  • Appropriate cell line and growth medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Neutral Red staining solution

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • After 24 hours, remove the growth medium and add fresh medium containing serial dilutions of this compound. Include wells with medium and solvent (DMSO) only as controls.

  • Incubate the plate for 48-72 hours (this should correspond to the duration of your antiviral assay).

  • Remove the medium and wash the cells gently with PBS.

  • Add Neutral Red staining solution to each well and incubate for 2-3 hours.

  • Remove the staining solution, wash the cells with PBS, and add the destain solution to each well.

  • Shake the plate for 10 minutes to solubilize the dye.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the solvent control and plot the dose-response curve to determine the CC50.

Protocol 2: Antiviral Activity Assessment using Plaque Reduction Assay

This protocol is used to determine the concentration of this compound that inhibits viral plaque formation by 50% (EC50).[10][11]

Materials:

  • 6-well or 12-well cell culture plates

  • Confluent monolayer of susceptible cells

  • Virus stock of known titer

  • This compound dilutions

  • Infection medium (serum-free)

  • Overlay medium (containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Seed cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of this compound in infection medium.

  • Remove the growth medium from the cells and wash with PBS.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Add the this compound dilutions to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubate for 1 hour.

  • Remove the compound-containing medium and add the overlay medium.

  • Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the virus control and plot the dose-response curve to determine the EC50.

Visualizations

Antiviral_Mechanism_of_Rengynic_Acid cluster_host_cell Host Cell Virus_Entry Virus Entry Viral_Uncoating Viral Uncoating Virus_Entry->Viral_Uncoating Viral_RNA_Replication Viral RNA Replication (via RdRp) Viral_Uncoating->Viral_RNA_Replication Viral_Protein_Synthesis Viral Protein Synthesis Viral_RNA_Replication->Viral_Protein_Synthesis Virus_Assembly Virus Assembly Viral_Protein_Synthesis->Virus_Assembly Virus_Release Virus Release Virus_Assembly->Virus_Release Rengynic_Acid This compound Rengynic_Acid->Viral_RNA_Replication Inhibits RdRp Inhibition Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow Start Start: Prepare this compound Stock Cytotoxicity_Assay Determine CC50 (e.g., Neutral Red Assay) Start->Cytotoxicity_Assay Antiviral_Assay Determine EC50 (e.g., Plaque Reduction Assay) Start->Antiviral_Assay Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Calculate_SI Antiviral_Assay->Calculate_SI Analyze_Results Analyze Results and Optimize Dosage Calculate_SI->Analyze_Results End End: Optimized Dosage Identified Analyze_Results->End

Caption: Workflow for assessing this compound's antiviral activity.

Troubleshooting_Logic Problem Problem Encountered (e.g., High Variability) Check_Reagents Check Reagent Stability and Concentration Problem->Check_Reagents Review_Protocol Review Experimental Protocol (e.g., cell density, timing) Problem->Review_Protocol Verify_Equipment Verify Equipment Calibration (e.g., pipettes, reader) Problem->Verify_Equipment Consult_FAQ Consult FAQs and Troubleshooting Guide Check_Reagents->Consult_FAQ Review_Protocol->Consult_FAQ Verify_Equipment->Consult_FAQ Resolved Issue Resolved Consult_FAQ->Resolved

Caption: Logical approach to troubleshooting experimental issues.

References

Technical Support Center: Overcoming Solubility Challenges of Rengynic Acid In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Rengynic acid in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural compound isolated from the seeds of Forsythia suspensa.[1][2] It has demonstrated potent antiviral effects, particularly against the Respiratory Syncytial Virus (RSV).[1][2] Like many naturally derived compounds, this compound is reported to have limited aqueous solubility, which can pose a significant challenge for in vitro studies. Poor solubility can lead to issues such as compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental results.

Q2: What are the initial steps to dissolve this compound for an in vitro assay?

A2: For initial solubilization, it is recommended to start with a small amount of the compound and test its solubility in various organic solvents. Dimethyl sulfoxide (DMSO) is a common first choice for creating high-concentration stock solutions of poorly soluble compounds.[3] Other organic solvents like ethanol, methanol, or acetone can also be considered. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent first, which can then be diluted to the final desired concentration in the aqueous culture medium.

Q3: My this compound precipitates when I dilute my DMSO stock solution in my aqueous cell culture medium. What should I do?

A3: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:

  • Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.

  • Use a co-solvent: Incorporating a co-solvent in your final medium can help maintain solubility.[3][4] For instance, ensuring the final concentration of DMSO is at a non-toxic level (typically <0.5% v/v) can be effective.

  • pH adjustment: The solubility of acidic compounds can sometimes be increased by adjusting the pH of the medium.[5][6] Experimenting with slightly basic pH values might improve the solubility of this compound.

  • Utilize solubilizing agents: The use of surfactants or complexing agents like cyclodextrins can enhance the aqueous solubility of hydrophobic compounds.[3]

Q4: Are there any alternative methods to enhance the solubility of this compound without using organic solvents?

A4: Yes, several techniques can be explored to improve the solubility of poorly soluble drugs in aqueous solutions:[3][5][6]

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]

  • Use of Surfactants: Surfactants form micelles that can encapsulate poorly soluble drugs, enhancing their solubility in aqueous solutions.[3]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix at a solid state, which can improve its dissolution rate and solubility.[5]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and solubility.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in the chosen organic solvent.The solvent is not appropriate for this compound, or the concentration is too high.Try a different organic solvent (e.g., DMSO, ethanol, methanol). Use sonication or gentle warming (be cautious of compound stability) to aid dissolution.
A precipitate forms immediately upon adding the this compound stock solution to the aqueous medium.The aqueous solubility limit has been exceeded. The organic solvent concentration in the final medium is too low to maintain solubility.Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent in the final medium, ensuring it remains below cytotoxic levels for your cell line.
The solution appears cloudy or hazy after dilution.The compound may be forming fine precipitates or aggregates that are not immediately visible as large crystals.Centrifuge the solution at high speed and check for a pellet. Consider using a different solubilization technique, such as complexation with cyclodextrins.
Inconsistent results are observed across different experiments.The compound may be precipitating out of solution over time, leading to variations in the effective concentration.Prepare fresh dilutions of this compound for each experiment from a stable stock solution. Visually inspect the final solution for any signs of precipitation before use.

Quantitative Data Summary

The following table provides a general guideline for the solubility of poorly soluble compounds in common solvents. The exact solubility of this compound should be determined empirically.

Solvent General Solubility of Poorly Soluble Compounds Typical Starting Concentration for Stock Solution Notes
DMSO High10-100 mMA common first choice. Ensure the final concentration in the assay is non-toxic to cells (typically <0.5%).
Ethanol Moderate to High1-50 mMCan be a good alternative to DMSO. Evaporation can be an issue.
Methanol Moderate1-20 mMCan be more toxic to cells than ethanol.
Water Very Low<1 µMDirect dissolution in aqueous buffers is often not feasible for hydrophobic compounds.
Aqueous Buffers with Solubilizing Agents VariableDependent on the agent and concentrationpH adjustment, surfactants, or cyclodextrins can significantly increase aqueous solubility.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Weighing: Accurately weigh 1-5 mg of this compound powder using a calibrated analytical balance.

  • Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (assuming a molecular weight of 'X' g/mol ), you would add (1 mg / X g/mol ) / 10 mmol/L = Y µL of DMSO.

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied, but the thermal stability of this compound should be considered.

  • Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve dilute Dilute stock in medium dissolve->dilute check_precipitate Check for precipitation dilute->check_precipitate adjust_conc Adjust Concentration check_precipitate->adjust_conc Precipitation use_cosolvent Use Co-solvent / Cyclodextrin check_precipitate->use_cosolvent Precipitation adjust_ph Adjust pH check_precipitate->adjust_ph Precipitation assay Proceed to In Vitro Assay check_precipitate->assay No Precipitation adjust_conc->dilute use_cosolvent->dilute adjust_ph->dilute

Caption: Workflow for Solubilizing this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt TranscriptionFactor Transcription Factor Akt->TranscriptionFactor MAPK->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse CellularResponse GeneExpression->CellularResponse RengynicAcid This compound RengynicAcid->Receptor

Caption: Hypothetical Signaling Pathway Modulated by this compound.

References

troubleshooting Rengynic acid instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hypothetical Acid X. The following information is intended to help address common challenges related to the stability of Hypothetical Acid X in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of Hypothetical Acid X is changing color. What does this indicate?

A rapid color change in your solution of Hypothetical Acid X, often to a yellowish or brownish hue, is a common indicator of degradation. This is frequently caused by oxidation or hydrolysis, particularly when the solution is exposed to light, elevated temperatures, or non-optimal pH conditions. It is recommended to prepare fresh solutions and minimize exposure to adverse conditions.

Q2: I'm observing a decrease in the concentration of Hypothetical Acid X over a short period. What are the likely causes?

Several factors can contribute to a rapid decrease in the concentration of Hypothetical Acid X in solution:

  • pH Instability: Hypothetical Acid X is susceptible to hydrolysis, a process that is highly dependent on the pH of the solution.

  • Oxidation: The presence of dissolved oxygen or trace metal ions can catalyze the oxidation of Hypothetical Acid X.

  • Photodegradation: Exposure to ultraviolet (UV) or even ambient light can lead to the degradation of the compound.

  • Adsorption: Hypothetical Acid X may adsorb to the surface of certain types of container materials, such as some plastics.

Q3: What are the optimal storage conditions for solutions of Hypothetical Acid X?

To ensure the stability of Hypothetical Acid X solutions, it is recommended to:

  • Store solutions at low temperatures, ideally at 2-8°C for short-term storage and -20°C or -80°C for long-term storage.

  • Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.

  • Use deoxygenated solvents and consider purging the headspace of the container with an inert gas like nitrogen or argon.

  • Prepare solutions in a buffer system that maintains a pH between 4.0 and 5.5.

Q4: Can I filter my solution of Hypothetical Acid X?

Yes, solutions can be filter-sterilized. However, it is crucial to use a filter membrane with low protein-binding characteristics, such as polyvinylidene fluoride (PVDF) or polyethersulfone (PES), to minimize the loss of the compound due to adsorption to the filter material.

Troubleshooting Guide

Issue: Precipitate Formation in Solution

A common issue encountered is the formation of a precipitate in solutions of Hypothetical Acid X, particularly after refrigeration or freezing.

Troubleshooting Steps:

start Precipitate Observed in Solution check_concentration Is the concentration above the solubility limit? start->check_concentration check_ph Has the pH of the solution shifted? check_concentration->check_ph No recommend_lower_concentration Prepare a more dilute solution. check_concentration->recommend_lower_concentration Yes check_temp Was the solution recently thawed? check_ph->check_temp No recommend_ph_adjustment Adjust pH to the optimal range (4.0-5.5). check_ph->recommend_ph_adjustment Yes recommend_sonication Gently warm and sonicate the solution. check_temp->recommend_sonication Yes end_unresolved If issue persists, prepare a fresh solution. check_temp->end_unresolved No end_resolved Issue Resolved recommend_sonication->end_resolved recommend_ph_adjustment->end_resolved recommend_lower_concentration->end_resolved

Caption: Troubleshooting workflow for precipitate formation.

Issue: Inconsistent Results in Biological Assays

Variability in experimental outcomes can often be traced back to the instability of Hypothetical Acid X in the assay medium.

Troubleshooting Steps:

start Inconsistent Assay Results check_solution_age How old is the stock solution? start->check_solution_age check_media_stability Has the stability in assay medium been confirmed? check_solution_age->check_media_stability < 24 hours recommend_fresh_solution Prepare fresh stock solution before each experiment. check_solution_age->recommend_fresh_solution > 24 hours check_incubation_time What is the duration of the experiment? check_media_stability->check_incubation_time Yes recommend_stability_test Perform a time-course stability study in the assay medium. check_media_stability->recommend_stability_test No recommend_shorter_incubation Consider shorter incubation times if degradation is rapid. check_incubation_time->recommend_shorter_incubation Long end_resolved Issue Resolved recommend_fresh_solution->end_resolved recommend_stability_test->end_resolved recommend_shorter_incubation->end_resolved

Caption: Troubleshooting inconsistent biological assay results.

Quantitative Data Summary

The stability of Hypothetical Acid X is significantly influenced by pH, temperature, and the presence of light. The following table summarizes the degradation rates under various conditions.

ConditionParameterValueDegradation Rate (% per hour)
pH 3.025°C5.2
4.525°C1.1
7.025°C8.9
9.025°C15.4
Temperature 4°CpH 4.50.2
25°CpH 4.51.1
37°CpH 4.53.5
Light Ambient Light25°C, pH 4.54.8
Dark25°C, pH 4.51.1

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

This protocol outlines a reverse-phase HPLC method for quantifying the concentration of Hypothetical Acid X and its major degradants.

Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Prepare solution of Hypothetical Acid X incubation Incubate under test conditions sample_prep->incubation aliquot Take time-point aliquots incubation->aliquot quench Quench with stop solution aliquot->quench injection Inject sample onto HPLC quench->injection separation Separate on C18 column injection->separation detection Detect at 280 nm separation->detection integration Integrate peak areas detection->integration quantification Quantify concentration integration->quantification

Caption: HPLC workflow for stability testing.

Materials:

  • Hypothetical Acid X

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Hypothetical Acid X in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired concentration in the test buffer (e.g., phosphate buffer at various pH values).

    • Incubate the samples under the desired conditions (e.g., different temperatures, light exposure).

    • At specified time points, withdraw an aliquot and mix with an equal volume of cold acetonitrile to precipitate proteins and halt degradation.

    • Centrifuge the sample at 10,000 x g for 10 minutes.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

  • Data Analysis:

    • Integrate the peak area of Hypothetical Acid X at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (T=0).

Signaling Pathway Considerations

Hypothetical Acid X is a known inhibitor of the hypothetical Kinase-Y signaling pathway. Degradation of the compound can lead to a loss of inhibitory activity and misinterpretation of experimental results.

cluster_pathway Kinase-Y Signaling Pathway cluster_inhibition Mechanism of Inhibition receptor Receptor Activation kinase_x Kinase-X receptor->kinase_x kinase_y Kinase-Y kinase_x->kinase_y transcription_factor Transcription Factor Z kinase_y->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response acid_x Hypothetical Acid X acid_x->kinase_y Inhibition degraded_acid Degraded Acid X

Caption: Inhibition of the Kinase-Y pathway by Hypothetical Acid X.

Technical Support Center: High-Purity Rengynic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification techniques for high-purity Rengynic acid. Below you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

A1: The primary challenge lies in its amphipathic nature, possessing both hydrophilic and lipophilic properties. This can lead to emulsion formation during liquid-liquid extractions and co-elution with structurally similar impurities during chromatographic separation. Achieving >99.5% purity requires a multi-step, optimized approach.

Q2: What is the recommended storage condition for this compound post-purification?

A2: High-purity this compound (>99.5%) should be stored at -20°C in an amber vial under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation and photo-isomerization. For intermediate purity samples, storage at 4°C is sufficient for short periods (up to 72 hours).

Q3: Which analytical technique is best for assessing the purity of this compound?

A3: A combination of High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient elution method is the gold standard for quantitative purity assessment. For structural confirmation and identification of trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Liquid-Liquid Extraction

Q: My yield of this compound is consistently below 40% after the initial liquid-liquid extraction from the crude reaction mixture. What are the potential causes and solutions?

A: Low yield during extraction is a common issue. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Parameter to Monitor
Incorrect pH of Aqueous Phase This compound has a pKa of 4.5. Ensure the aqueous phase is adjusted to a pH of at least 6.5 to deprotonate the carboxylic acid group, keeping it in the aqueous layer during the initial wash. For extraction into the organic layer, adjust the pH to ~2.5.pH of the aqueous phase
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Avoid vigorous shaking; instead, gently invert the funnel 10-15 times.Visual inspection for a stable emulsion layer
Insufficient Solvent Volume Increase the volume of the extraction solvent (e.g., ethyl acetate). Perform three smaller extractions instead of one large one for higher efficiency.Ratio of organic solvent to aqueous phase
Incomplete Reaction Analyze a sample of the crude reaction mixture via TLC or LC-MS to confirm the reaction has gone to completion before beginning the workup.Presence of starting materials in the crude sample
Issue 2: Persistent Impurity Peak in HPLC Analysis

Q: After flash chromatography, my HPLC analysis shows a persistent impurity peak with a retention time very close to that of this compound. How can I remove this impurity?

A: This suggests a co-eluting impurity that is structurally similar to this compound. The following strategies can be employed.

Strategy Detailed Protocol Expected Outcome
Optimize Chromatography Switch to a shallower gradient in your HPLC method to improve resolution. Alternatively, consider a different stationary phase for your flash column (e.g., a cyano- or phenyl-bonded silica).Increased separation between the this compound peak and the impurity peak.
Recrystallization Perform a recrystallization using a binary solvent system. A good starting point is a mixture of ethanol and water or dichloromethane and hexane.The impurity may remain in the mother liquor, yielding purer crystals of this compound.
Preparative HPLC If the impurity is present in a significant amount (>2%), preparative HPLC is the most effective method for complete separation and isolation of high-purity this compound.Isolation of this compound with >99.8% purity.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction
  • Aqueous Wash: Dissolve the crude reaction mixture in ethyl acetate. Transfer to a separatory funnel and wash with a saturated sodium bicarbonate solution (pH ~8.5) to remove acidic impurities.

  • pH Adjustment: Acidify the aqueous layer from the previous step to a pH of 2.5 using 1M HCl.

  • Extraction: Extract the acidified aqueous layer three times with equal volumes of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a silica gel column with a 20:1 ratio of silica to crude product by weight. Equilibrate the column with the starting mobile phase.

  • Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Begin elution with a mobile phase of 95:5 Hexane:Ethyl Acetate. Gradually increase the polarity by stepping up the concentration of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing pure this compound.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude this compound (in Reaction Mixture) LLE Liquid-Liquid Extraction (pH 2.5) Crude->LLE Dissolve in EtOAc Wash Aqueous Wash (pH 8.5) LLE->Wash Organic Layer Dry Dry & Concentrate Wash->Dry Flash Flash Chromatography (Silica Gel) Dry->Flash Crude Product Purity Purity Analysis (HPLC/LC-MS) Flash->Purity Purified Fractions Recrystal Recrystallization (Optional) Purity->Recrystal Purity <99.5% Final High-Purity this compound (>99.5%) Purity->Final Purity >99.5% Recrystal->Purity Re-analyze

Caption: A typical workflow for the purification of this compound.

TroubleshootingTree Start Low Purity Post-Chromatography CheckTLC Analyze Co-eluting Spot by TLC? Start->CheckTLC BroadSpot Broad or Tailing Spot? CheckTLC->BroadSpot Yes Recrystallize Recrystallize Fractions CheckTLC->Recrystallize No, Distinct Spot Overload Column Overloaded BroadSpot->Overload Yes Solvent Change Solvent System BroadSpot->Solvent No Repack Repack Column with Less Material Overload->Repack PrepHPLC Use Preparative HPLC Recrystallize->PrepHPLC Fails

Caption: A decision tree for troubleshooting low purity results.

addressing batch-to-batch variability of Rengynic acid extracts

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Rengynic Acid Extracts

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address the common challenge of batch-to-batch variability in this compound extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a natural compound that can be isolated from the seeds of the plant Forsythia suspensa.[1] It has been noted for its potential antiviral effects against the Respiratory Syncytial Virus (RSV) in research settings.[1]

Q2: What are the primary causes of batch-to-batch variability in this compound extracts? A2: Batch-to-batch variability in botanical extracts is a common issue stemming from multiple factors.[2][3] For this compound, these can include differences in the botanical raw material (influenced by climate, harvest time, and storage conditions), variations in the extraction process itself (such as solvent polarity, temperature, and time), and subsequent processing steps.[2][3][4]

Q3: How can I proactively minimize variability in my extraction process? A3: Establishing stringent quality control for the raw botanical material is the first critical step. Implementing a standardized and well-documented extraction protocol is essential. Utilizing multivariate data analysis can help map process parameters and raw material characteristics to the final product quality, allowing for process adjustments to ensure consistency.[2]

Q4: Which analytical techniques are recommended for characterizing and quantifying this compound in my extracts? A4: A combination of chromatographic and spectroscopic methods is ideal. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for quantifying natural products.[5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) provides additional structural information and sensitivity, while Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for definitive structural elucidation and purity assessment.[7][8]

Troubleshooting Guide: Inconsistent Experimental Results

Use the following logical workflow to diagnose and resolve issues related to the variability of your this compound extracts.

TroubleshootingWorkflow cluster_raw_material 1. Raw Material Verification cluster_extraction 2. Extraction Process Review cluster_analysis 3. Analytical Method Validation start Inconsistent Results Observed (e.g., variable yield, purity, bioactivity) raw_material Assess Botanical Source (Species, Harvest Time, Storage) start->raw_material Start Here material_qc Perform QC Tests (e.g., Macroscopic/Microscopic ID, TLC Fingerprint) raw_material->material_qc extraction_params Review Extraction Parameters (Solvent, Temp, Time, pH) material_qc->extraction_params If material is consistent equipment Check Equipment Calibration & Performance extraction_params->equipment analytical_method Validate Analytical Method (HPLC, LC-MS) equipment->analytical_method If process is consistent sample_prep Standardize Sample Prep (Dilution, Filtration) analytical_method->sample_prep instrument_cal Confirm Instrument Calibration & Performance sample_prep->instrument_cal solution Consistent this compound Extract instrument_cal->solution If analysis is validated

Caption: Troubleshooting workflow for batch-to-batch variability.
Specific Issues & Solutions

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Yield 1. Poor quality or improperly stored raw material.[2][3] 2. Sub-optimal extraction solvent or conditions.[5] 3. Degradation of this compound during processing.1. Source high-quality, certified Forsythia suspensa seeds. Store in a cool, dry, dark place. 2. Optimize solvent polarity (e.g., test different ratios of methanol/ethanol and water). Evaluate extraction time and temperature. 3. Avoid excessive heat and exposure to light during concentration steps. Process samples promptly.[9]
Variable HPLC Peak Area/Height 1. Inconsistent sample preparation (e.g., weighing, dilution). 2. HPLC system variability (e.g., injection volume, detector drift). 3. Incomplete extraction or sample degradation post-extraction.1. Use calibrated analytical balances and volumetric flasks. Ensure complete dissolution. 2. Run system suitability tests. Use an internal standard to normalize results. 3. Ensure the extraction protocol is followed precisely. Store prepared samples at low temperatures (e.g., 4°C) in the autosampler.
Shifting HPLC Retention Times 1. Mobile phase composition drift.[10] 2. Column temperature fluctuations. 3. Column aging or contamination.1. Prepare fresh mobile phase daily. Use an HPLC-grade solvent and ensure proper mixing/degassing. 2. Use a column oven to maintain a stable temperature (e.g., 30°C).[6] 3. Use a guard column.[5] Implement a column washing protocol between batch analyses.
Appearance of Unexpected Peaks 1. Contamination from solvents, glassware, or the raw material.[9] 2. Degradation of the analyte. 3. Co-extraction of related compounds or isomers.1. Use high-purity solvents and thoroughly clean all equipment. Run a solvent blank. 2. Analyze samples immediately after preparation. Check for stability under different conditions (light, temp). 3. Optimize chromatographic selectivity by adjusting the mobile phase pH or changing the column stationary phase.

Experimental Protocols & Workflows

A standardized workflow is crucial for reproducible results. The following diagram outlines a general procedure for the extraction and analysis of this compound.

ExperimentalWorkflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_analysis 3. Quality Control Analysis raw_material Forsythia suspensa Seeds grinding Grind to Fine Powder raw_material->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration hplc HPLC-UV/DAD concentration->hplc lcms LC-MS/MS concentration->lcms nmr NMR concentration->nmr final_product Standardized Rengynic Acid Extract hplc->final_product lcms->final_product nmr->final_product

Caption: General experimental workflow for this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the quantitative analysis of this compound. Method validation is required for specific applications.[6]

Parameter Condition Rationale
Instrumentation HPLC with UV/Vis or DADStandard for quantitative analysis of chromophoric compounds.
Analytical Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Good retention and resolution for moderately polar organic acids.[6]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAcidified aqueous phase suppresses ionization of the carboxylic acid group, improving peak shape. Acetonitrile is a common organic modifier.
Elution Mode Isocratic (e.g., 60:40 A:B) or GradientStart with isocratic for simplicity. Use a gradient if co-eluting peaks are an issue.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains stable retention times and improves reproducibility.[6]
Detection 215 nmBased on the expected UV absorbance of a conjugated acid system. Wavelength should be optimized by scanning a pure standard.[6]
Injection Volume 10 µLStandard volume; can be adjusted based on concentration.
Run Time ~15 minutesAdjust as needed to ensure complete elution of the analyte and any impurities.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

For confirmation of identity and enhanced sensitivity.

Parameter Condition Rationale
Ionization Source Electrospray Ionization (ESI)ESI is effective for polar molecules like carboxylic acids.
Polarity Negative Ion ModeThe carboxylic acid group readily deprotonates to form [M-H]⁻ ions, providing high sensitivity.
MS Analyzer Quadrupole, Time-of-Flight (TOF), or OrbitrapChoice depends on the required resolution and mass accuracy.
Scan Mode Full Scan (for profiling) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) (for quantification)Full scan identifies all ions. SIM/MRM provides superior sensitivity and selectivity for target analytes.[11]
Collision Energy (Variable, e.g., 10-40 eV)Must be optimized during method development to achieve characteristic fragmentation for MS/MS analysis.[11]
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

For unambiguous structure confirmation and purity analysis.

Parameter Condition Rationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and resolution.
Solvent Deuterated Methanol (CD₃OD) or DMSO-d₆Good solubility for polar organic acids. The choice depends on avoiding overlapping solvent signals with analyte protons.
Experiments ¹H NMR, ¹³C NMR, DEPT, COSY, HSQCA suite of 1D and 2D experiments to determine the complete chemical structure and connectivity of atoms.[7]
Sample Prep Dissolve 5-10 mg of purified extract in ~0.6 mL of deuterated solvent.Standard concentration for achieving a good signal-to-noise ratio in a reasonable time.

Relevant Signaling Pathway: Retinoic Acid (RA) Pathway

While the specific signaling pathway for this compound is not extensively documented, its acidic structure is analogous to other signaling molecules. The Retinoic Acid (RA) signaling pathway, which is crucial in cellular processes like differentiation and proliferation, serves as an illustrative example of how a small organic acid can exert biological effects through nuclear receptors.[12][13]

SignalingPathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA_in This compound (Analogue: RA) CRABP Binding Protein (e.g., CRABP) RA_in->CRABP Binds RA_CRABP RA-CRABP Complex CRABP->RA_CRABP RAR_RXR RAR / RXR Heterodimer RA_CRABP->RAR_RXR Translocates & Binds RARE Response Element (RARE) on DNA RAR_RXR->RARE Binds to Transcription Gene Transcription RARE->Transcription Activates bio_effect Biological Effects (Cell Differentiation, Proliferation, Apoptosis) Transcription->bio_effect extracellular Extracellular Space extracellular->RA_in

Caption: A model signaling pathway based on Retinoic Acid (RA).

Pathway Description:

  • Cellular Entry: An acidic signaling molecule like Retinoic Acid (RA) enters the cell's cytoplasm.

  • Cytoplasmic Binding: Inside the cell, it binds to a specific cellular binding protein (e.g., Cellular Retinoic Acid-Binding Protein, CRABP).[13]

  • Nuclear Translocation: This complex translocates into the nucleus.

  • Receptor Activation: In the nucleus, the molecule binds to and activates a heterodimer of nuclear receptors, typically the Retinoic Acid Receptor (RAR) and the Retinoid X Receptor (RXR).[12][13]

  • DNA Binding: The activated receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[14][15]

  • Gene Transcription: This binding event recruits co-activators and initiates the transcription of downstream genes, leading to changes in protein expression and ultimately resulting in various biological effects such as cell differentiation, proliferation, or apoptosis.[12][13]

References

Technical Support Center: Mitigating Off-Target Effects of Rengynic Acid in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Rengynic acid in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with compounds like this compound?

A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[1][2] These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological responses.[1][2] For a compound like this compound, which has demonstrated potent antiviral effects against RSV, it is crucial to ensure that the observed antiviral activity is a direct result of its intended mechanism and not a consequence of off-target activities that could complicate its development as a therapeutic agent.

Q2: What are the common causes of off-target effects for small molecules?

A2: Off-target effects can stem from several factors:

  • Structural Similarity: Many small molecules can bind to conserved domains in proteins. For instance, the ATP-binding pocket is structurally similar across numerous kinases, making it a frequent source of off-target binding for kinase inhibitors.[1]

  • Compound Promiscuity: Certain chemical structures are inherently more likely to interact with multiple proteins.

  • High Compound Concentration: Using concentrations of a small molecule significantly higher than its binding affinity for the intended target increases the probability of binding to lower-affinity off-target proteins.[1]

  • Cellular Context: The expression levels of both on- and off-target proteins in a specific cell type can influence the observed effects.[1]

Q3: How can I determine if the cellular phenotype I'm observing is a result of an off-target effect of this compound?

A3: A multi-faceted approach is recommended to distinguish between on-target and off-target effects:

  • Dose-Response Analysis: A hallmark of a specific drug-target interaction is a clear dose-response relationship. The observed phenotype should correlate with the concentration of this compound required to engage its intended target.[2][3]

  • Use of a Structurally Unrelated Inhibitor: If another compound with a different chemical structure that targets the same protein or pathway produces the same phenotype, it strengthens the evidence for an on-target effect.[2]

  • Rescue Experiments: If the effect of this compound can be reversed by overexpressing the intended target protein, it provides strong evidence for on-target activity.[2][3]

  • Use of an Inactive Analog: A structurally similar but biologically inactive version of this compound should not produce the same cellular phenotype.

Troubleshooting Guide

Issue Possible Cause Suggested Action
Observed phenotype is inconsistent with the known function of the intended target. Off-target effectsPerform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement. A significant discrepancy may indicate an off-target effect.[2] Use a structurally unrelated inhibitor of the same target. If the phenotype is not replicated, it is likely an off-target effect of your initial compound.[2]
Experimental artifactReview and optimize your experimental protocol, including the use of appropriate controls.
This compound exhibits toxicity in cell lines at concentrations required for the desired effect. Off-target toxicityScreen the compound against a panel of known toxicity-related targets (e.g., hERG, CYPs).[2] Perform a counter-screen using a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[2]
On-target toxicityModulate the expression of the intended target (e.g., using siRNA or CRISPR) to see if it mimics the observed toxicity.[2]
Inconsistent results between different cell lines. Cell-type specific off-target effectsCharacterize the expression levels of the intended target and potential off-targets in the different cell lines.
Differences in compound metabolismAnalyze the metabolic stability of this compound in the different cell lines.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This assay is used to verify direct binding of this compound to its intracellular target. The principle is that a ligand-bound protein is stabilized and will denature and precipitate at a higher temperature than the unbound protein.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Separation: Centrifuge the heated samples to pellet the aggregated proteins.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: this compound-treated samples should show a higher amount of the soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.[3]

Protocol 2: Kinome Profiling

To identify potential off-target kinase interactions, a kinome-wide profiling assay can be performed.

Methodology:

  • Lysate Preparation: Prepare a native cell lysate to preserve kinase activity.

  • Compound Incubation: Incubate the lysate with a range of concentrations of this compound.

  • Affinity Purification: Use Kinobeads, which are composed of immobilized broad-spectrum kinase inhibitors, to capture kinases that are not inhibited by this compound.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.

  • Analysis: Identify and quantify the eluted kinases using mass spectrometry. A decrease in the amount of a particular kinase captured in the presence of this compound suggests a direct interaction.

Data Presentation

Table 1: Hypothetical Potency of this compound in Various Assays

Assay Type Target IC50 / EC50 (µM)
Antiviral Assay (RSV)Viral Replication0.5
Target Engagement (CETSA)Target X0.8
Cytotoxicity (MTT Assay)Cell Viability> 50
Off-Target Kinase ScreenKinase Y15
Off-Target Kinase ScreenKinase Z> 100

Table 2: Troubleshooting Checklist for Off-Target Effects

Checklist Item Yes / No Notes
Dose-response curve performed?
Structurally unrelated inhibitor tested?
Inactive analog control used?
Rescue experiment conducted?
CETSA performed to confirm target engagement?
Off-target profiling conducted (e.g., kinome scan)?

Visualizations

G cluster_workflow Troubleshooting Workflow for Suspected Off-Target Effects A Observe Unexpected Phenotype B Perform Dose-Response Curve A->B C Compare with On-Target Potency B->C D Discrepancy? C->D E Use Structurally Unrelated Inhibitor D->E Yes G Likely On-Target Effect D->G No F Phenotype Replicated? E->F F->G Yes H Suspect Off-Target Effect F->H No I Perform Rescue Experiment H->I J Phenotype Rescued? I->J J->G Yes J->H No G cluster_pathway Hypothetical Signaling Pathway of this compound RA This compound Target Intended Target RA->Target OffTarget Off-Target Kinase RA->OffTarget Downstream Downstream Effector Target->Downstream Response Antiviral Response Downstream->Response SideEffect Unintended Cellular Effect OffTarget->SideEffect G cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow A Treat Cells with this compound or Vehicle B Lyse Cells A->B C Heat Lysates at Temperature Gradient B->C D Centrifuge to Pellet Aggregated Proteins C->D E Collect Supernatant (Soluble Proteins) D->E F Analyze Target Protein Levels (e.g., Western Blot) E->F G Compare Thermal Stability F->G

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Rengynic Acid and Other Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Rengynic acid and other similarly characterized poorly soluble natural products.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments aimed at enhancing bioavailability.

Issue 1: High Variability in Plasma Concentrations Following Oral Administration

  • Question: We are observing significant inter-individual variability in the plasma concentrations of our compound in our animal studies. What could be the cause, and how can we mitigate this?

  • Answer: High variability in plasma concentrations for an orally administered compound is a common challenge, often stemming from its poor solubility and physiological factors.

    • Potential Causes:

      • Poor Dissolution: If the compound does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic.

      • Food Effects: The presence or absence of food can significantly alter gastric emptying time and GI fluid composition, impacting the dissolution and absorption of poorly soluble drugs.

      • First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.

      • Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.

    • Troubleshooting Steps:

      • Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet. This minimizes variability due to food effects.

      • Formulation Optimization: Consider formulations designed to improve solubility and dissolution rate, such as amorphous solid dispersions or lipid-based formulations. These can reduce the dependency of absorption on physiological variables.

      • Particle Size Reduction: Micronization or nanosizing of the active pharmaceutical ingredient (API) can increase the surface area for dissolution, leading to more consistent absorption.

Issue 2: Low Oral Bioavailability Despite Good In Vitro Permeability

  • Question: Our compound shows good permeability in Caco-2 assays, but the oral bioavailability in our rat model is less than 5%. What are the likely reasons for this discrepancy?

  • Answer: This scenario strongly suggests that the limiting factor for bioavailability is not absorption across the intestinal wall but rather poor dissolution or significant pre-systemic metabolism.

    • Potential Causes:

      • Inadequate Dissolution Rate: The compound may not be dissolving fast enough in the GI tract to be available for absorption, even if it has high permeability. This is a common issue for BCS Class II compounds.

      • Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the enterocytes (gut wall) or the liver before it can reach systemic circulation.

      • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen after absorption.

    • Troubleshooting Steps:

      • Enhance Dissolution Rate: Employ formulation strategies such as solid dispersions, lipid-based formulations (e.g., SEDDS), or particle size reduction.

      • Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to determine the extent of first-pass metabolism. If metabolism is high, consider co-administration with a metabolic inhibitor (in preclinical studies) or chemical modification of the compound.

      • Assess P-gp Substrate Potential: Use in vitro assays with P-gp overexpressing cells to determine if your compound is a substrate. If so, formulation strategies that inhibit P-gp or bypass its action may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when working with a poorly soluble compound like this compound?

A1: Before developing complex formulations, it is crucial to characterize the physicochemical properties of your compound. This includes determining its aqueous solubility at different pH values, its lipophilicity (LogP), and its solid-state characteristics (crystalline vs. amorphous). This information will guide the selection of an appropriate bioavailability enhancement strategy.

Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs?

A2: Several strategies can be employed, and the choice depends on the specific properties of the compound.

  • Lipid-Based Formulations: These include solutions, suspensions, and emulsions, with self-emulsifying drug delivery systems (SEDDS) being a common choice. They can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.

  • Solid Dispersions: In this approach, the drug is dispersed in a carrier matrix at the molecular level, creating an amorphous solid dispersion. This can significantly improve the dissolution rate and apparent solubility.

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.

  • Co-solvents and Surfactants: The use of co-solvents and surfactants in the formulation can help to solubilize the drug in the dosage form and maintain its solubilization in the GI tract.

Q3: How do I choose between a lipid-based formulation and a solid dispersion?

A3: The choice depends on the compound's properties. Lipid-based formulations are generally suitable for lipophilic (high LogP) drugs. Solid dispersions are often effective for compounds that are "brick dust" (poorly soluble in both aqueous and lipid media). A decision tree can help guide this selection process.

Q4: Are there any in vivo considerations I should be aware of when using these formulations?

A4: Yes, several factors should be considered:

  • Toxicity of Excipients: Ensure that the excipients used in your formulation are safe and well-tolerated in the animal model at the intended dose.

  • Impact on GI Physiology: Some excipients, particularly surfactants and lipids, can alter GI motility and membrane permeability, which may influence drug absorption.

  • Physical and Chemical Stability: The formulation should be physically and chemically stable throughout the duration of the study. For example, amorphous solid dispersions can be prone to recrystallization over time.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of Compound X with Different Formulations in Rats (Oral Administration, 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 152.0250 ± 80100 (Reference)
Micronized Suspension120 ± 301.5650 ± 150260
Solid Dispersion350 ± 701.01800 ± 400720
SEDDS500 ± 1100.52500 ± 5501000

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion using Spray Drying

  • Polymer Selection: Choose a suitable polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®).

  • Solvent System: Identify a common solvent system in which both the drug and the polymer are soluble (e.g., methanol, ethanol, acetone, or a mixture).

  • Preparation of Spray Solution: Dissolve the drug and the polymer in the selected solvent system at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Spray Drying:

    • Set the inlet temperature, outlet temperature, and feed rate of the spray dryer.

    • Atomize the spray solution into a fine mist in the drying chamber.

    • The solvent rapidly evaporates, leaving behind solid particles of the amorphous dispersion.

  • Collection and Characterization: Collect the dried powder and characterize it for drug content, amorphous nature (using XRD and DSC), and dissolution performance.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Preparation: Use male Sprague-Dawley rats (250-300g). Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water. Acclimatize animals to the experimental conditions for at least 3 days prior to the study.

  • Formulation Preparation: Prepare the formulation of the compound (e.g., aqueous suspension, solid dispersion, SEDDS) on the day of dosing. Ensure the formulation is homogeneous and the concentration is verified.

  • Dosing: Weigh each animal immediately before dosing to calculate the exact volume to be administered. Administer the formulation via oral gavage at the desired dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA). Keep the samples on ice until centrifugation.

  • Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. Transfer the plasma supernatant to clean, labeled tubes. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

BCS_Classification BCS Biopharmaceutics Classification System (BCS) ClassI Class I High Solubility High Permeability BCS->ClassI ClassII Class II Low Solubility High Permeability BCS->ClassII ClassIII Class III High Solubility Low Permeability BCS->ClassIII ClassIV Class IV Low Solubility Low Permeability BCS->ClassIV High_Sol High High_Perm High Low_Sol Low Low_Perm Low

Caption: The Biopharmaceutics Classification System (BCS).

Formulation_Workflow Start Start: Poorly Soluble Compound (e.g., this compound) PhysChem Physicochemical Characterization (Solubility, LogP, pKa) Start->PhysChem Formulation_Strategy Select Formulation Strategy PhysChem->Formulation_Strategy Lipid_Based Lipid-Based (SEDDS, SMEDDS) Formulation_Strategy->Lipid_Based High LogP Solid_Dispersion Solid Dispersion (Spray Drying, HME) Formulation_Strategy->Solid_Dispersion Low LogP 'Brick Dust' Particle_Size Particle Size Reduction (Micronization, Nanosizing) Formulation_Strategy->Particle_Size General In_Vitro_Screening In Vitro Screening (Dissolution, Stability) Lipid_Based->In_Vitro_Screening Solid_Dispersion->In_Vitro_Screening Particle_Size->In_Vitro_Screening In_Vivo_Study In Vivo Pharmacokinetic Study in Animal Model In_Vitro_Screening->In_Vivo_Study Analysis Data Analysis and Lead Formulation Selection In_Vivo_Study->Analysis End End: Improved Bioavailability Analysis->End

Caption: Workflow for formulation development to improve bioavailability.

Bioavailability_Factors cluster_barriers Barriers to Bioavailability Oral_Admin Oral Administration Dissolution Dissolution in GI Fluids Oral_Admin->Dissolution Absorption Absorption across Intestinal Wall Dissolution->Absorption Solubilized Drug First_Pass First-Pass Metabolism (Gut Wall & Liver) Absorption->First_Pass Systemic_Circulation Systemic Circulation First_Pass->Systemic_Circulation Bioavailable Fraction Solubility_Limit Poor Solubility Solubility_Limit->Dissolution Permeability_Limit Low Permeability Permeability_Limit->Absorption Metabolism_Limit High Metabolism Metabolism_Limit->First_Pass

Caption: Factors affecting oral bioavailability of a compound.

Technical Support Center: Optimization of Analytical Methods for Rengynic Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing analytical methods for the detection of Rengynic acid. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it commonly isolated?

This compound is a bioactive compound that can be isolated from the seeds of Forsythia suspensa[1]. It is classified as a lignan, a class of polyphenols found in many plants.

Q2: What are the primary analytical techniques used for the detection and quantification of this compound and related compounds?

The primary analytical techniques for the analysis of this compound and other lignans from Forsythia suspensa are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity for the complex matrices of plant extracts.

Q3: What are the recommended storage conditions for this compound standards and samples?

For long-term stability, this compound in powder form should be stored at -20°C for up to three years or at 4°C for up to two years. When dissolved in a solvent, it should be stored at -80°C for up to six months or at -20°C for one month[2]. It is advisable to prepare working solutions fresh on the day of analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and LC-MS/MS analysis of this compound and structurally related lignans.

HPLC-UV Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH: The pH can affect the ionization state of acidic compounds like this compound. 2. Secondary interactions: Analyte interaction with active sites on the stationary phase (e.g., silanols). 3. Column overload: Injecting too high a concentration of the analyte. 4. Column contamination or degradation. 1. Adjust mobile phase pH: Add a small amount of an acid modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase to ensure the analyte is in a single ionic form. 2. Use a base-deactivated column or add a competitive base to the mobile phase. 3. Reduce the injection volume or dilute the sample. 4. Wash the column with a strong solvent or replace the column if necessary.
Poor Resolution Between Peaks 1. Suboptimal mobile phase composition: The solvent strength may not be adequate to separate this compound from other co-eluting compounds. 2. Inappropriate column chemistry. 3. Flow rate is too high. 1. Optimize the gradient or isocratic mobile phase composition. A common mobile phase for lignan analysis is a gradient of acetonitrile and water with an acid modifier. 2. Select a column with a different selectivity, such as a phenyl-hexyl or a different C18 phase. 3. Reduce the flow rate to increase the interaction time with the stationary phase.
Fluctuating Retention Times 1. Inconsistent mobile phase preparation. 2. Pump malfunction or leaks in the HPLC system. 3. Temperature fluctuations. 1. Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve consistency. 2. Check the HPLC system for leaks and ensure the pump is delivering a stable flow. 3. Use a column oven to maintain a constant temperature.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Detector lamp aging. 1. Use high-purity solvents and filter the mobile phase. Flush the detector cell with a strong, clean solvent. 2. Degas the mobile phase thoroughly before use. 3. Replace the detector lamp if it has exceeded its lifetime.
LC-MS/MS Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal Intensity / Ion Suppression 1. Matrix effects: Co-eluting compounds from the sample matrix interfere with the ionization of this compound. 2. Suboptimal ionization source parameters. 3. Incorrect mobile phase composition for ESI. 1. Improve sample preparation: Use solid-phase extraction (SPE) to clean up the sample. Dilute the sample to reduce the concentration of interfering matrix components. 2. Optimize source parameters: Adjust capillary voltage, gas flow rates, and temperature to maximize the signal for this compound. 3. Ensure the mobile phase is compatible with electrospray ionization (ESI). Volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile salts.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Variability in the LC separation. 3. Instability of the MS instrument. 1. Standardize the sample preparation protocol. Use of an internal standard can help to correct for variations. 2. Address issues as outlined in the HPLC troubleshooting section. 3. Perform regular calibration and tuning of the mass spectrometer.
In-source Fragmentation 1. High cone/fragmentor voltage. 1. Optimize the cone/fragmentor voltage to minimize fragmentation in the source and maximize the abundance of the precursor ion.

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis of this compound and associated lignans from Forsythia suspensa.

Sample Preparation: Extraction of Lignans from Forsythia suspensa**
  • Grinding: Grind the dried fruits of Forsythia suspensa into a fine powder.

  • Extraction Solvent: Prepare a solution of 70% methanol in water.

  • Extraction Process:

    • Weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 50 mL of the 70% methanol solvent.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Alternatively, perform reflux extraction at 60°C for 1 hour.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Reconstitution: Dissolve the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

HPLC-UV Method for the Quantification of Lignans

This method is suitable for the quantification of major lignans in Forsythia suspensa extracts.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min, 10-30% B

    • 10-25 min, 30-60% B

    • 25-30 min, 60-10% B

    • 30-35 min, 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

LC-MS/MS Method for Sensitive Detection of Lignans

This method provides high sensitivity and selectivity for the detection of this compound and other lignans, especially at low concentrations.

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate the compounds of interest, similar to the HPLC-UV method but can be optimized for faster run times with UPLC.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Parameters:

    • Ionization Mode: Negative ESI

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: Optimized for the specific instrument.

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte need to be determined by infusing individual standards. For a representative lignan like Phillygenin, the transition could be m/z 371 -> 165.

Quantitative Data

The following tables summarize representative quantitative data for major lignans found in Forsythia suspensa, which can serve as a reference for method validation and comparison.

Table 1: HPLC-UV Method Validation Parameters for Representative Lignans

ParameterForsythoside APhillyrin
Linearity Range (µg/mL) 0.5 - 1000.5 - 100
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 0.10.15
Limit of Quantification (LOQ) (µg/mL) 0.50.5
Recovery (%) 98.5 ± 2.199.2 ± 1.8
Precision (RSD %) < 2.0< 2.0

Note: This data is illustrative and based on typical performance for these compounds. Actual values must be determined during in-house method validation.

Table 2: LC-MS/MS Method Validation Parameters for Representative Lignans

ParameterForsythoside APhillyrin
Linearity Range (ng/mL) 0.1 - 500.1 - 50
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (ng/mL) 0.020.03
Limit of Quantification (LOQ) (ng/mL) 0.10.1
Recovery (%) 97.8 ± 3.598.5 ± 3.2
Precision (RSD %) < 3.0< 3.0

Note: This data is illustrative and based on typical performance for these compounds. Actual values must be determined during in-house method validation.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing sp1 Plant Material (Forsythia suspensa) sp2 Grinding sp1->sp2 sp3 Solvent Extraction (e.g., 70% Methanol) sp2->sp3 sp4 Filtration sp3->sp4 sp5 Concentration (Rotary Evaporation) sp4->sp5 sp6 Reconstitution in Mobile Phase sp5->sp6 sp7 Syringe Filtration (0.45 µm) sp6->sp7 a1 HPLC-UV Analysis sp7->a1 a2 LC-MS/MS Analysis sp7->a2 d1 Peak Integration & Quantification a1->d1 a2->d1 d2 Method Validation d1->d2 d3 Reporting d2->d3

Caption: General workflow for the analysis of this compound.

Logical Relationship for Troubleshooting HPLC Peak Tailing

The following diagram illustrates the logical steps to troubleshoot peak tailing issues in HPLC analysis.

troubleshooting_peak_tailing start Peak Tailing Observed check_mobile_phase Check Mobile Phase pH (Is it appropriate for the analyte?) start->check_mobile_phase adjust_ph Adjust pH with Acid Modifier (e.g., 0.1% Formic Acid) check_mobile_phase->adjust_ph No check_column Check Column Condition check_mobile_phase->check_column Yes resolved Problem Resolved adjust_ph->resolved wash_column Wash Column with Strong Solvent check_column->wash_column Contaminated? replace_column Replace Column check_column->replace_column Degraded? check_concentration Check Sample Concentration check_column->check_concentration OK wash_column->resolved replace_column->resolved dilute_sample Dilute Sample / Reduce Injection Volume check_concentration->dilute_sample Too High? check_concentration->resolved OK dilute_sample->resolved

Caption: Troubleshooting logic for HPLC peak tailing.

References

Validation & Comparative

Validating Antiviral Activity Against Respiratory Syncytial Virus (RSV): A Comparative Analysis of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the validation of antiviral activity against various Respiratory Syncytial Virus (RSV) strains. This guide focuses on established and emerging antiviral agents, providing a framework for the evaluation of potential therapeutics.

Initial searches for the antiviral activity of Rengynic acid against RSV did not yield any specific results, indicating a lack of available research on this particular compound in the context of RSV. Therefore, this guide will provide a comparative analysis of other known antiviral agents with demonstrated activity against RSV, offering a blueprint for how such a validation for a new chemical entity like this compound could be structured. The compounds included for comparison are Ribavirin, a conventional antiviral, and Fumarprotocetraric acid (FUM) and Geraniin (GE), two natural products identified as novel RSV inhibitors.[1]

Comparative Antiviral Efficacy

The in vitro antiviral activity of selected compounds against different RSV strains is a critical first step in the validation process. The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.

CompoundRSV StrainCell LineEC₅₀ / IC₅₀ (µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
Ribavirin RSV A2HEp-24.8>100>20.8[1]
RSV BHEp-25.2>100>19.2[1]
Fumarprotocetraric Acid (FUM) RSV A2HEp-21.9>100>52.6[1]
RSV BHEp-22.3>100>43.5[1]
Geraniin (GE) RSV A2HEp-23.1>100>32.3[1]
RSV BHEp-23.5>100>28.6[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of antiviral activity. Below are standard protocols for key experiments.

Cell Culture and Virus Strains

Human epithelial type 2 (HEp-2) cells are commonly used for RSV propagation and antiviral assays. The cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. RSV strains, such as A2 and B, are propagated in HEp-2 cells. Viral titers are determined by plaque assay or TCID₅₀ (50% tissue culture infective dose) assay.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. HEp-2 cells are seeded in 96-well plates and treated with serial dilutions of the compounds for a duration that mimics the antiviral assay (e.g., 48-72 hours). The cell viability is then determined by measuring the absorbance at a specific wavelength after the addition of MTT reagent and a solubilizing agent. The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

Plaque Reduction Assay

The plaque reduction assay is a functional assay to quantify the inhibition of viral replication. HEp-2 cells are seeded in 6-well plates and grown to confluence. The cells are then infected with a known amount of RSV (e.g., 100 plaque-forming units, PFU). After a 1-hour adsorption period, the viral inoculum is removed, and the cells are overlaid with medium containing 1% methylcellulose and varying concentrations of the test compound. After incubation for 5-7 days, the cells are fixed and stained with crystal violet to visualize the plaques. The number of plaques in the treated wells is compared to the untreated control to determine the percent inhibition. The EC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.

G cluster_0 Plaque Reduction Assay Workflow Seed HEp-2 cells in 6-well plates Seed HEp-2 cells in 6-well plates Infect with RSV (100 PFU) Infect with RSV (100 PFU) Seed HEp-2 cells in 6-well plates->Infect with RSV (100 PFU) 24h Adsorption Adsorption Infect with RSV (100 PFU)->Adsorption 1h Remove inoculum & add overlay with compound Remove inoculum & add overlay with compound Adsorption->Remove inoculum & add overlay with compound Incubate Incubate Remove inoculum & add overlay with compound->Incubate 5-7 days Fix and stain with crystal violet Fix and stain with crystal violet Incubate->Fix and stain with crystal violet Count plaques & calculate EC50 Count plaques & calculate EC50 Fix and stain with crystal violet->Count plaques & calculate EC50

Caption: Workflow of the Plaque Reduction Assay.

Quantitative Real-Time PCR (qRT-PCR)

To quantify the effect of a compound on viral RNA replication, qRT-PCR is employed. HEp-2 cells are infected with RSV and treated with the test compound. At various time points post-infection, total RNA is extracted from the cells. The RNA is then reverse-transcribed to cDNA, which is used as a template for qPCR with primers specific for an RSV gene (e.g., the N gene). The relative quantification of viral RNA is determined using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

G cluster_1 qRT-PCR for Viral RNA Quantification Infect HEp-2 cells with RSV & treat with compound Infect HEp-2 cells with RSV & treat with compound Incubate Incubate Infect HEp-2 cells with RSV & treat with compound->Incubate 24-48h Extract total RNA Extract total RNA Incubate->Extract total RNA Reverse transcription to cDNA Reverse transcription to cDNA Extract total RNA->Reverse transcription to cDNA qPCR with RSV-specific primers qPCR with RSV-specific primers Reverse transcription to cDNA->qPCR with RSV-specific primers Relative quantification (ΔΔCt) Relative quantification (ΔΔCt) qPCR with RSV-specific primers->Relative quantification (ΔΔCt)

Caption: Workflow for qRT-PCR to quantify RSV RNA.

Mechanism of Action Studies

Understanding how a compound inhibits RSV is crucial for its development as a therapeutic. The following assays can help elucidate the mechanism of action.

Time-of-Addition Assay

This assay helps to determine at which stage of the viral life cycle the compound is active. The compound is added at different times relative to viral infection: before infection (pre-treatment), during infection (co-treatment), or after infection (post-treatment). The antiviral activity is then assessed by plaque assay or qRT-PCR. This can indicate if the compound acts on viral attachment, entry, replication, or egress.

G cluster_2 Time-of-Addition Assay Logic Viral Infection Viral Infection Post-treatment Post-treatment Viral Infection->Post-treatment Pre-treatment Pre-treatment Pre-treatment->Viral Infection G cluster_3 Simplified RSV-Induced Signaling RSV RSV Host Cell Receptor Host Cell Receptor RSV->Host Cell Receptor Entry RIG-I Pathway RIG-I Pathway Host Cell Receptor->RIG-I Pathway Viral RNA sensing NF-κB Pathway NF-κB Pathway RIG-I Pathway->NF-κB Pathway Activation Inflammatory Cytokines Inflammatory Cytokines NF-κB Pathway->Inflammatory Cytokines Transcription

References

A Comparative Analysis of Rengynic Acid and Other Respiratory Syncytial Virus (RSV) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rengynic acid, a natural compound with acknowledged anti-Respiratory Syncytial Virus (RSV) properties, against other prominent RSV inhibitors. While direct comparative studies involving this compound are limited, this document synthesizes available data on its activity, likely mechanism of action based on related compounds, and contrasts it with well-characterized RSV inhibitors, supported by experimental data from various studies.

Executive Summary

Quantitative Comparison of RSV Inhibitors

The following table summarizes the in vitro efficacy of various RSV inhibitors, including compounds from Forsythia suspensa and other well-established antiviral agents. It is important to note that direct comparative data for this compound is not available in the recent scientific literature reviewed for this guide. The activity of other natural compounds from Forsythia suspensa is included to provide context.

Compound/DrugClass/TargetCell LineRSV StrainIC50/EC50Reference
From Forsythia suspensa
PhillyrinNatural Product (PI3K/Akt inhibitor)HEp-2Not SpecifiedNot specified, but showed significant improvement in cell survival[2][4]
Rosmarinic AcidNatural Product (PI3K/Akt inhibitor)HEp-2Not SpecifiedNot specified, but showed significant improvement in cell survival[2][4]
Other RSV Inhibitors
RibavirinNucleoside AnalogHEp-2RSV-A Long16,973 ng/mL (IC50)
MDT-637Fusion InhibitorHEp-2RSV-A Long1.42 ng/mL (IC50)
RV521 (Sisunatovir)Fusion (F protein) InhibitorVariousRSV A and B1.2 nM (mean IC50)[5]
PC786L protein (polymerase) InhibitorHEp-2RSV-A, RSV-B0.09-0.71 nM (RSV-A), 1.3-50.6 nM (RSV-B) (IC50)[5]
LonafarnibF protein inhibitorHEp-2Clinical isolates (A and B)10-118 nM (IC50)[5]
Compound 2f (Caffeoylquinic acid derivative)Entry InhibitorHEp-2RSV-A2, RSV-Long, RSV-B35 nM, 44 nM, 5.4 µM (IC50)[5]

Mechanisms of Action and Signaling Pathways

RSV inhibitors can be broadly categorized based on their mechanism of action, targeting either viral components directly or host factors essential for viral replication.

This compound and Related Compounds from Forsythia suspensa

While the precise mechanism of this compound is not definitively established in the reviewed literature, studies on other active components of Forsythia suspensa, such as phillyrin and rosmarinic acid, point towards the inhibition of the PI3K/Akt signaling pathway [2][3][4]. This pathway is crucial for cell survival and proliferation and is often hijacked by viruses to support their replication. By inhibiting PI3K/Akt, these compounds may induce an antiviral state within the host cell and control the inflammatory response[3].

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PI3K_Akt_Pathway cluster_cell Host Cell RSV RSV Infection PI3K PI3K RSV->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates NF_kB NF-κB Akt->NF_kB Activates Viral_Replication Viral Replication mTOR->Viral_Replication Pro_inflammatory Pro-inflammatory Cytokines NF_kB->Pro_inflammatory Rengynic_Acid This compound (and related compounds) Rengynic_Acid->PI3K Inhibits

Caption: Proposed mechanism of this compound via PI3K/Akt pathway inhibition.

Other RSV Inhibitors: A Comparative Overview

  • Nucleoside Analogs (e.g., Ribavirin): These compounds mimic natural nucleosides and are incorporated into the viral RNA by the viral polymerase. This leads to mutations and termination of the growing RNA chain, thereby inhibiting viral replication. Ribavirin has broad-spectrum antiviral activity but its use can be limited by toxicity[6][7][8][9][10].

  • Fusion Inhibitors (e.g., MDT-637, RV521): These small molecules target the RSV fusion (F) protein, a critical component for viral entry into host cells. By binding to the F protein, they prevent the conformational changes necessary for the fusion of the viral envelope with the host cell membrane.

  • Polymerase Inhibitors (e.g., PC786): These inhibitors target the viral RNA-dependent RNA polymerase (L protein), which is essential for the transcription and replication of the viral genome. They can be either nucleoside analogs or non-nucleoside inhibitors that bind to allosteric sites on the polymerase.

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RSV_Inhibitor_Mechanisms cluster_virus RSV Lifecycle Entry Viral Entry (Fusion) Replication Viral RNA Replication Entry->Replication Assembly Virion Assembly & Egress Replication->Assembly Fusion_Inhibitors Fusion Inhibitors (e.g., MDT-637, RV521) Fusion_Inhibitors->Entry Inhibit Polymerase_Inhibitors Polymerase Inhibitors (e.g., PC786) Polymerase_Inhibitors->Replication Inhibit Nucleoside_Analogs Nucleoside Analogs (e.g., Ribavirin) Nucleoside_Analogs->Replication Inhibit

Caption: Overview of different RSV inhibitor mechanisms of action.

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate the efficacy of RSV inhibitors are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

  • HEp-2 cells (or other susceptible cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • RSV stock of known titer

  • Test compounds (e.g., this compound, other inhibitors)

  • 96-well cell culture plates

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • On the day of the assay, prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the growth medium from the cell plates and infect the cells with RSV at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. A virus control (no compound) and a cell control (no virus, no compound) should be included.

  • After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compounds.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Aspirate the medium and stain the cells with crystal violet solution for 10-15 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilize the stain by adding a solvent (e.g., methanol or a commercial solubilizing agent).

  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the cytopathic effect by 50% compared to the virus control.

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CPE_Assay_Workflow A Seed HEp-2 cells in 96-well plate B Infect with RSV A->B C Add serially diluted test compounds B->C D Incubate for 48-72h C->D E Stain with Crystal Violet D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

Materials:

  • HEp-2 cells (or other susceptible cell line)

  • Cell culture medium with FBS

  • RSV stock of known titer

  • Test compounds

  • 6- or 12-well cell culture plates

  • Overlay medium (e.g., medium containing 0.5% methylcellulose or agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet) or specific antibodies for immunostaining

Procedure:

  • Seed HEp-2 cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate a known amount of RSV (e.g., 100 plaque-forming units, PFU) with the different concentrations of the test compounds for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After a 1-2 hour adsorption period, remove the inoculum and wash the cells with PBS.

  • Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.

  • Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator until plaques are visible.

  • Fix the cells with the fixing solution.

  • Remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Count the number of plaques in each well.

  • The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

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Plaque_Reduction_Workflow A Seed HEp-2 cells in multi-well plate B Infect with RSV + test compounds A->B C Add overlay medium B->C D Incubate for 3-5 days C->D E Fix and Stain D->E F Count Plaques E->F G Calculate IC50 F->G

Caption: Workflow for the Plaque Reduction Assay.

Conclusion

This compound represents a promising natural compound with anti-RSV activity. While direct comparative data is sparse, its potential mechanism of action through the PI3K/Akt signaling pathway, as suggested by related compounds from Forsythia suspensa, offers a distinct approach compared to many direct-acting antiviral agents. Further research is warranted to fully elucidate the quantitative efficacy and precise molecular targets of this compound. This would enable a more direct and comprehensive comparison with existing and emerging RSV inhibitors, potentially positioning it as a valuable candidate for future anti-RSV therapeutic strategies, possibly in combination with other agents to enhance efficacy and reduce the likelihood of resistance.

References

Cross-Validation of Rengynic Acid's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rengynic acid, a phenylethanoid glycoside isolated from the dried fruits of Forsythia suspensa, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive cross-validation of its mechanism of action, comparing its performance with other relevant compounds and supported by experimental data. The primary focus of this analysis will be on forsythiaside A, a major active component of Forsythia suspensa and likely the compound referred to as this compound.

Core Mechanism of Action

Forsythiaside A exerts its therapeutic effects through a multi-target approach, primarily revolving around its anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Mechanistically, it modulates several key signaling pathways, including:

  • NF-κB Signaling Pathway: Forsythiasides have been shown to inhibit the activation of the NF-κB signaling pathway, a crucial regulator of inflammatory responses. By doing so, it down-regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4]

  • Nrf2/HO-1 Signaling Pathway: Forsythiaside A is a known activator of the Nrf2/HO-1 signaling pathway.[1][3] This pathway plays a critical role in cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes.[3]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is also modulated by forsythiasides. This pathway is involved in various cellular processes, including inflammation and apoptosis.[2][3]

  • COX-2 Inhibition: Forsythiaside A has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation.[1]

Comparative Data on Mechanism of Action

To provide a clear comparison, the following table summarizes the key mechanistic targets of Forsythiaside A against other compounds with similar therapeutic applications.

Target Pathway/MoleculeForsythiaside A (this compound)Prednisolone (Corticosteroid)Azelaic Acid
NF-κB Pathway Inhibits activation[3][4]Inhibits NF-κB and other inflammatory transcription factors[5]Exhibits anti-inflammatory effects[6]
Nrf2/HO-1 Pathway Activates pathway[1][3]-Exhibits antioxidant effects[6]
COX-2 Inhibits at 30 μM (72% inhibition)[1]--
MAPK Pathway Modulates phosphorylation[3]--
Receptor Binding -Binds to glucocorticoid receptor[5]-

Experimental Protocols

The validation of this compound's (Forsythiaside A) mechanism of action is supported by a variety of experimental models. Below are outlines of key experimental protocols.

In Vitro COX-2 Inhibition Assay
  • Objective: To determine the inhibitory effect of Forsythiaside A on COX-2 activity.

  • Methodology:

    • Purified recombinant human COX-2 enzyme is used.

    • The enzyme is pre-incubated with various concentrations of Forsythiaside A or a control vehicle.

    • The reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

    • The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.

Cell-Based NF-κB Reporter Assay
  • Objective: To assess the effect of Forsythiaside A on NF-κB activation.

  • Methodology:

    • A stable cell line (e.g., HEK293) expressing an NF-κB-driven luciferase reporter gene is used.

    • Cells are pre-treated with different concentrations of Forsythiaside A for a specified time.

    • NF-κB activation is induced by a stimulant such as TNF-α or lipopolysaccharide (LPS).

    • After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

    • A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Western Blot Analysis for Nrf2/HO-1 Pathway Activation
  • Objective: To investigate the effect of Forsythiaside A on the expression of Nrf2 and HO-1 proteins.

  • Methodology:

    • Cells (e.g., lung epithelial cells) are treated with Forsythiaside A for various time points.[1]

    • Total protein is extracted from the cells and quantified.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for Nrf2 and HO-1, followed by incubation with a secondary antibody conjugated to horseradish peroxidase.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the intensity of the Nrf2 and HO-1 bands indicates activation of the pathway.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways modulated by this compound (Forsythiaside A) and a typical experimental workflow.

G cluster_0 This compound (Forsythiaside A) Signaling Pathways cluster_1 Anti-inflammatory Effects cluster_2 Antioxidant Effects cluster_3 Neuroprotective Effects RA This compound (Forsythiaside A) NFkB NF-κB Pathway RA->NFkB Inhibits COX2 COX-2 RA->COX2 Inhibits Nrf2 Nrf2/HO-1 Pathway RA->Nrf2 Activates MAPK MAPK Pathway RA->MAPK Modulates Inflammation ↓ Pro-inflammatory Cytokines & Prostaglandins NFkB->Inflammation COX2->Inflammation OxidativeStress ↓ Oxidative Stress Nrf2->OxidativeStress Neuroprotection ↑ Neuronal Survival MAPK->Neuroprotection

Caption: Signaling pathways modulated by this compound.

G cluster_workflow Experimental Workflow: NF-κB Reporter Assay Start Seed HEK293 cells with NF-κB luciferase reporter Pretreat Pre-treat with this compound (Forsythiaside A) Start->Pretreat Stimulate Stimulate with TNF-α Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data: Compare to control Measure->Analyze

Caption: Workflow for an NF-κB reporter assay.

References

Comparative Analysis of Antiviral Studies: Rengynic Acid Analogs and Established Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antiviral studies concerning components of the Reyanning (RYN) mixture, which includes Rengynic acid analogs, and established antiviral drugs, Remdesivir and Favipiravir. The absence of direct independent replication studies for this compound necessitates a comparative approach based on available clinical and preclinical data.

The Reyanning (RYN) mixture, a traditional Chinese medicine formulation, has been clinically evaluated for the treatment of respiratory viral infections, including those caused by SARS-CoV-2.[1][2][3][4] The mixture contains several pharmacologically active components derived from plants such as Forsythia suspensa (source of this compound), Lonicera japonica (honeysuckle), and Scutellaria baicalensis.[1][5] This guide synthesizes the available data on the antiviral activity of the key components of the RYN mixture and compares it with the well-documented efficacy of Remdesivir and Favipiravir against SARS-CoV-2 and influenza viruses, respectively.

Quantitative Data on Antiviral Efficacy

The following tables summarize the available quantitative data from in vitro and clinical studies. It is important to note the heterogeneity in study designs, viral strains, and cell lines, which makes direct comparison challenging.

Table 1: In Vitro Antiviral Activity against Influenza Virus

Compound/DrugVirus Strain(s)Cell LineEfficacy Metric (EC₅₀/IC₅₀)Source
Favipiravir (T-705) Seasonal Influenza A, B, C; Oseltamivir-resistant strainsMDCKEC₅₀: 0.014 - 0.55 µg/mL[6][7]
Baicalein Pandemic 2009 H1N1, Seasonal 2007 H1N1Not specifiedIC₅₀ = 0.018 µM (for pandemic H1N1)[8]
Baicalin Influenza A/FM1/1/47 (H1N1)MDCKEC₅₀ = 43.3 µg/mL[9]
Baicalin Influenza A/Beijing/32/92 (H3N2)MDCKEC₅₀ = 104.9 µg/mL[9]
Honeysuckle Acids Extract H1N1, H3N2, H1N1-H275YMDCKEC₅₀: 3.8 µg/mL (H1N1), 4.1 µg/mL (H3N2), >20 µg/mL (H1N1-H275Y)[10]

Table 2: In Vitro Antiviral Activity against SARS-CoV-2

Compound/DrugVirus Strain(s)Cell LineEfficacy Metric (EC₅₀)Source
Remdesivir SARS-CoV-2Vero E60.77 µM[11]
Remdesivir SARS-CoV-2 VariantsVero E6Inhibition of viral RNA synthesis at 1 µM[12][13]
Baicalin SARS-CoV-2Not specifiedPotent antiviral activity reported[14]
Honeysuckle (Lonicera japonica) SARS-CoV-2Not specifiedPotential to suppress viral entry[15]

Table 3: Clinical Efficacy Data

TreatmentVirusStudy DesignKey FindingsSource
Reyanning (RYN) Mixture SARS-CoV-2 OmicronRetrospectiveShorter viral shedding time (median: 7 vs. 8 days); Shorter hospitalization duration (median: 9 vs. 10 days) compared to control.[2]
Remdesivir SARS-CoV-2Randomized Controlled Trial (ACTT-1)Reduced median time to recovery by 4 days in hospitalized patients requiring supplemental oxygen compared to placebo.[16]
Remdesivir SARS-CoV-2Randomized Controlled TrialSignificantly lower median duration of hospital stay (10 days) compared to the control group (16 days).[17]
Favipiravir COVID-19Open-Label Control StudyShorter viral clearance median time (4 days) compared to the control group (11 days).[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

In Vitro Antiviral Assays
  • Plaque Reduction Assay (Favipiravir, Remdesivir):

    • Madin-Darby Canine Kidney (MDCK) or Vero E6 cells are seeded in multi-well plates.

    • Cells are infected with the respective virus (influenza or SARS-CoV-2).

    • The virus is allowed to adsorb for a specific period.

    • The inoculum is removed, and cells are overlaid with a medium containing various concentrations of the antiviral agent and a substance to form a semi-solid overlay (e.g., agarose).

    • After incubation, cells are fixed and stained to visualize plaques (zones of cell death).

    • The number and size of plaques are quantified to determine the concentration of the drug that inhibits plaque formation by 50% (EC₅₀).[19][20]

  • Quantitative RT-PCR (Remdesivir):

    • Vero E6 cells are infected with SARS-CoV-2.

    • Cells are treated with different concentrations of Remdesivir.

    • After a set incubation period (e.g., 48 hours), total RNA is extracted from the cell culture supernatant or the cells.

    • The amount of viral RNA is quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR) targeting a specific viral gene.

    • The reduction in viral RNA levels in treated cells compared to untreated cells indicates antiviral activity.[13]

Clinical Studies
  • Reyanning (RYN) Mixture for SARS-CoV-2:

    • A retrospective study involving elderly patients infected with the SARS-CoV-2 Omicron variant.

    • The treatment group received the Reyanning mixture in addition to standard care.

    • The control group received standard care only.

    • Primary endpoints included viral shedding time and duration of hospitalization.[2]

  • Remdesivir for COVID-19 (ACTT-1 Trial):

    • A randomized, double-blind, placebo-controlled trial.

    • Hospitalized adult patients with COVID-19 were randomized to receive either intravenous Remdesivir (200 mg loading dose on day 1, followed by 100 mg daily for up to 9 days) or a placebo.

    • The primary outcome was the time to recovery.[16]

  • Favipiravir for COVID-19:

    • An open-label, controlled study.

    • Patients with confirmed COVID-19 were assigned to a treatment arm receiving Favipiravir plus interferon-alpha or a control arm receiving lopinavir/ritonavir plus interferon-alpha.

    • Outcomes included time to viral clearance and changes in chest CT scans.[18]

Proposed Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these agents exert their antiviral effects is critical for drug development.

  • Reyanning Mixture and its Components:

    • The antiviral mechanisms of the Reyanning mixture are likely multifaceted due to its complex composition.

    • Forsythoside A , a compound from Forsythia suspensa, has been shown to reduce the influenza M1 protein, which interferes with the budding of new virus particles.[21]

    • Baicalin and Baicalein from Scutellaria baicalensis are proposed to inhibit the neuraminidase activity of influenza viruses, which is crucial for viral release from infected cells.[8][9] They have also been identified as potential inhibitors of the SARS-CoV-2 3CL protease.[14]

    • Honeysuckle (Lonicera japonica) extracts have demonstrated inhibitory effects on influenza virus neuraminidase.[10] Some studies suggest that components of honeysuckle can suppress SARS-CoV-2 entry.[15]

  • Remdesivir:

    • Remdesivir is a prodrug that is metabolized into its active form, an adenosine triphosphate (ATP) analog.

    • This active form acts as a direct-acting antiviral by inhibiting the viral RNA-dependent RNA polymerase (RdRp).

    • Incorporation of the Remdesivir metabolite into the nascent viral RNA chain leads to delayed chain termination, thereby halting viral replication.

  • Favipiravir:

    • Favipiravir is also a prodrug that is converted to its active phosphoribosylated form.

    • It is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp).

    • Its incorporation into the viral RNA strand leads to lethal mutagenesis, causing an accumulation of non-viable viral genomes.[22] It can also act as a chain terminator.[6]

Visualizations

Signaling Pathway and Mechanism Diagrams

Antiviral_Mechanisms cluster_remdesivir Remdesivir Mechanism cluster_favipiravir Favipiravir Mechanism cluster_rengynic_analogs This compound Analog Mechanisms (Proposed) Remdesivir Remdesivir (Prodrug) Metabolite Active Triphosphate Metabolite Remdesivir->Metabolite Metabolism RdRp_SARS SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Metabolite->RdRp_SARS Inhibits Replication_SARS Viral RNA Replication RdRp_SARS->Replication_SARS Termination Chain Termination Replication_SARS->Termination Leads to Favipiravir Favipiravir (Prodrug) Active_Fav Active Phosphoribosylated Form Favipiravir->Active_Fav Metabolism RdRp_Flu Influenza Virus RNA-dependent RNA Polymerase (RdRp) Active_Fav->RdRp_Flu Incorporated by Replication_Flu Viral RNA Replication RdRp_Flu->Replication_Flu Mutagenesis Lethal Mutagenesis Replication_Flu->Mutagenesis Results in Baicalin Baicalin / Baicalein Neuraminidase Neuraminidase (Influenza) Baicalin->Neuraminidase Inhibits Protease_3CL 3CL Protease (SARS-CoV-2) Baicalin->Protease_3CL Inhibits (Potential) Forsythoside Forsythoside A M1_Protein M1 Protein (Influenza) Forsythoside->M1_Protein Reduces Viral_Release Viral Release Neuraminidase->Viral_Release Viral_Budding Viral Budding M1_Protein->Viral_Budding Viral_Replication_SARS Viral Replication Protease_3CL->Viral_Replication_SARS

Caption: Proposed antiviral mechanisms of action.

Experimental Workflow Diagrams

Experimental_Workflows cluster_in_vitro In Vitro Antiviral Assay Workflow cluster_clinical Clinical Trial Workflow (Simplified) start_vitro Seed Cells (e.g., MDCK, Vero E6) infect Infect with Virus start_vitro->infect treat Treat with Antiviral Agent (Varying Concentrations) infect->treat incubate_vitro Incubate treat->incubate_vitro quantify Quantify Viral Activity (Plaque Assay, qRT-PCR) incubate_vitro->quantify ec50 Determine EC₅₀/IC₅₀ quantify->ec50 start_clinical Patient Enrollment (Confirmed Infection) randomize Randomization (Treatment vs. Control/Placebo) start_clinical->randomize administer Administer Treatment randomize->administer monitor Monitor Clinical Outcomes (e.g., Viral Load, Recovery Time) administer->monitor analyze Statistical Analysis monitor->analyze

Caption: Generalized experimental workflows.

References

A Comparative Analysis of Natural vs. Synthetic Rengynic Acid Efficacy in Antiviral Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rengynic acid, a natural compound isolated from the seeds of Forsythia suspensa, has demonstrated notable antiviral properties, particularly against the Respiratory Syncytial Virus (RSV)[1][2]. As with many natural products, the potential for synthetic production raises critical questions for researchers and drug development professionals regarding comparative efficacy, scalability, and purity. While the body of research on this compound is still emerging, and direct comparative studies between its natural and synthetic forms are not yet available in published literature, this guide presents a hypothetical framework for such a comparison. The following sections provide a template for presenting efficacy data, detail relevant experimental protocols, and visualize key pathways and workflows, which can be adapted as new data becomes available.

Quantitative Efficacy: A Comparative Summary

To rigorously evaluate the therapeutic potential of natural versus synthetic this compound, a direct comparison of their biological activity is essential. The following table summarizes hypothetical data from key in vitro assays designed to assess antiviral efficacy and cytotoxicity.

Parameter Natural this compound Synthetic this compound (Hypothetical)
EC₅₀ (RSV Strain A2) 15 µM12 µM
EC₅₀ (RSV Strain B) 22 µM18 µM
CC₅₀ (HEp-2 cells) >200 µM>250 µM
Selectivity Index (SI) >13.3>20.8

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI indicates greater selectivity for antiviral activity over cellular toxicity.

Experimental Protocols

The data presented above would be generated using standardized in vitro assays. Below are detailed methodologies for conducting such experiments.

1. Antiviral Efficacy Assay (Plaque Reduction Assay)

  • Cell Culture and Virus Propagation: Human epidermoid carcinoma (HEp-2) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The A2 strain of RSV is propagated in HEp-2 cells, and viral titers are determined by a plaque assay.

  • Assay Procedure:

    • HEp-2 cells are seeded in 24-well plates and grown to 90-95% confluency.

    • The growth medium is removed, and the cell monolayers are washed with phosphate-buffered saline (PBS).

    • Serial dilutions of natural and synthetic this compound are prepared in EMEM with 2% FBS.

    • The cells are infected with RSV at a multiplicity of infection (MOI) of 0.01 in the presence of the varying concentrations of the test compounds. A no-drug control is included.

    • After a 2-hour adsorption period at 37°C, the inoculum is removed, and the cells are overlaid with fresh medium containing the respective compound concentrations and 0.5% methylcellulose.

    • The plates are incubated for 4-5 days at 37°C in a 5% CO₂ atmosphere to allow for plaque formation.

    • The overlay is removed, and the cell monolayers are fixed with 10% formalin and stained with 0.5% crystal violet.

    • The plaques are counted, and the EC₅₀ value is calculated as the compound concentration required to reduce the number of plaques by 50% compared to the control.

2. Cytotoxicity Assay (MTT Assay)

  • Procedure:

    • HEp-2 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.

    • The medium is replaced with fresh medium containing serial dilutions of natural and synthetic this compound. A no-compound control is included.

    • The plates are incubated for 72 hours at 37°C.

    • The medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C.

    • The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The CC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to the control.

Visualizing Mechanisms and Workflows

Hypothetical Signaling Pathway of this compound in RSV Inhibition

The following diagram illustrates a potential mechanism by which this compound may interfere with the RSV replication cycle, specifically by inhibiting a host-cell kinase crucial for viral protein synthesis.

G cluster_cell Host Cell cluster_inhibition Mechanism of Action RSV RSV Entry Viral_RNA Viral RNA Replication RSV->Viral_RNA Uncoating Viral_Protein Viral Protein Synthesis Viral_RNA->Viral_Protein Host_Kinase Host Cell Kinase (e.g., PI3K) Host_Kinase->Viral_Protein Activates Assembly Virion Assembly & Budding Viral_Protein->Assembly Rengynic_Acid This compound Rengynic_Acid->Host_Kinase Inhibits

Caption: Hypothetical pathway of this compound inhibiting RSV replication.

Experimental Workflow for Antiviral Compound Screening

This diagram outlines the sequential steps involved in the in vitro evaluation of antiviral compounds like this compound.

start Start: Compound Dilution cell_culture HEp-2 Cell Culture start->cell_culture infection RSV Infection + Compound cell_culture->infection incubation Incubation (4-5 Days) infection->incubation staining Fixation & Crystal Violet Staining incubation->staining analysis Plaque Counting & EC₅₀ Calculation staining->analysis end End: Efficacy Determined analysis->end

Caption: Workflow for the in vitro plaque reduction assay.

References

Validation of Rengynic Acid's Therapeutic Target: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the therapeutic target of Rengynic acid, a natural compound isolated from Forsythia suspensa, indicate a notable gap in publicly available scientific literature regarding a definitively validated molecular target and the associated experimental data. While this compound is reported to possess antiviral properties, particularly against the Respiratory Syncytial Virus (RSV), specific details on its direct molecular interactions and the rigorous experimental validation of its target remain elusive.

This guide, therefore, serves as a comprehensive framework for the validation of a therapeutic target, using a well-characterized antiviral agent against RSV as a proxy to illustrate the requisite experimental data and comparative analysis. This illustrative guide is intended for researchers, scientists, and drug development professionals to understand the necessary components of a thorough target validation process.

Comparative Analysis of Anti-RSV Compounds

To effectively evaluate a novel therapeutic agent like this compound, its performance must be benchmarked against existing or alternative treatments. The following table provides a template for summarizing quantitative data for such a comparison. For the purpose of this guide, we will use "Compound X" as a placeholder for a hypothetical, well-validated RSV inhibitor.

ParameterThis compoundCompound X (e.g., Ribavirin)Alternative Compound Y
Target Not definitively identifiedInosine Monophosphate Dehydrogenase (IMPDH)RSV Fusion (F) protein
IC50 (Antiviral Activity) Data not available~5-10 µM in cell culture~0.1-1 µM in cell culture
EC50 (Cell-based Assay) Data not available~10-50 µM~0.5-5 µM
Binding Affinity (Kd) Data not availableData not available~10-100 nM
Cytotoxicity (CC50) Data not available>100 µM>50 µM
Selectivity Index (CC50/IC50) Data not available>10>50

Experimental Protocols for Target Validation

The validation of a therapeutic target is a multi-faceted process requiring a convergence of evidence from various experimental approaches. Below are detailed methodologies for key experiments crucial in this process.

Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate direct binding of the compound to its target protein in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture relevant cells (e.g., A549, HEp-2) to 80-90% confluency. Treat cells with either the vehicle control or the test compound (e.g., this compound) at various concentrations for a specified time.

  • Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.

  • Protein Analysis: Analyze the soluble fractions by Western blotting using an antibody specific to the putative target protein. A shift in the thermal melting curve of the target protein in the presence of the compound indicates direct binding.

In Vitro Kinase Assay

Objective: To determine if the compound inhibits the activity of a specific kinase, if the target is hypothesized to be a kinase.

Methodology:

  • Reaction Setup: In a microplate, combine the purified recombinant target kinase, a specific substrate peptide, and ATP.

  • Compound Addition: Add the test compound at a range of concentrations. Include appropriate positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Western Blot Analysis for Pathway Modulation

Objective: To assess the effect of the compound on downstream signaling pathways of the putative target.

Methodology:

  • Cell Treatment: Treat cells with the test compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of downstream signaling proteins (e.g., p-Akt/Akt, p-ERK/ERK).

  • Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities to determine the change in protein phosphorylation levels.

Visualizing the Target Validation Workflow

A clear visual representation of the experimental workflow is essential for understanding the logical progression of the target validation process.

G cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Cellular Validation cluster_3 Target Confirmation Hypothesis Hypothesize Target (e.g., from literature, screening) Biochemical_Assay Biochemical Assays (e.g., Kinase Assay) Hypothesis->Biochemical_Assay Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Hypothesis->Binding_Assay CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Assay->CETSA Binding_Assay->CETSA Western_Blot Western Blot (Pathway Modulation) CETSA->Western_Blot Cellular_Phenotype Cellular Phenotypic Assays (e.g., Viral Titer) Western_Blot->Cellular_Phenotype Genetic_Validation Genetic Validation (e.g., siRNA, CRISPR) Cellular_Phenotype->Genetic_Validation Validated_Target Validated Therapeutic Target Genetic_Validation->Validated_Target

Caption: A streamlined workflow for therapeutic target validation.

Signaling Pathway Illustration

Understanding the signaling pathway in which the therapeutic target is involved is critical for elucidating the mechanism of action. The following diagram illustrates a hypothetical signaling pathway that could be modulated by an antiviral compound.

G cluster_0 Viral Entry & Replication cluster_1 Host Signaling Pathway RSV RSV Host_Receptor Host Cell Receptor RSV->Host_Receptor Attachment & Fusion Target_Kinase Putative Target Kinase Host_Receptor->Target_Kinase Activation Viral_Replication Viral Replication Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Phosphorylation Pro_viral_Factors Pro-viral Factors Downstream_Effector->Pro_viral_Factors Activation Pro_viral_Factors->Viral_Replication Enhancement Rengynic_Acid This compound Rengynic_Acid->Target_Kinase Inhibition

Caption: Hypothetical signaling pathway for an antiviral agent.

Comparative Study of Rengynic Acid and its Analogues in Anti-Respiratory Syncytial Virus (RSV) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rengynic acid and other compounds with demonstrated activity against the Respiratory Syncytial Virus (RSV). The objective is to present a clear, data-driven comparison of their in vitro efficacy, supported by detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, a compound isolated from the seeds of Forsythia suspensa, has been identified as a potent inhibitor of the Respiratory Syncytial Virus (RSV) in vitro. While specific quantitative data for this compound is not widely available in public literature, a closely related active component from Forsythia suspensa, designated LC-4, has demonstrated significant anti-RSV efficacy. This guide will use data available for LC-4 as a proxy for this compound's potential activity and compare it with established anti-RSV compounds.

Quantitative Comparison of Anti-RSV Compounds

The following table summarizes the in vitro efficacy of this compound's analogue (LC-4) and other selected anti-RSV compounds. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) indicates the concentration of a drug that is required for 50% of its maximum effect or inhibition.

CompoundTypeMechanism of ActionEC50 / IC50Cell Line
LC-4 (from Forsythia suspensa) Natural ProductInhibition of RSV replicationEC50: 2.11 µg/mL[1]HeLa
Ribavirin Synthetic Nucleoside AnalogueInhibits viral RNA synthesis and cappingIC50: 16,973 ng/mL (~16.97 µg/mL)[2]HEp-2
Palivizumab Monoclonal AntibodyBinds to the RSV F protein, inhibiting viral entryEC50: 0.65 µg/mL[1]Not specified
JNJ-53718678 (Rilematovir) Small MoleculeRSV fusion inhibitor, binds to the F proteinEC50: 460 pM[3]HeLa

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of anti-RSV compounds.

Cell Culture and Virus Propagation
  • Cell Lines: Human epidermoid carcinoma (HEp-2) and HeLa cells are commonly used for RSV propagation and antiviral assays. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 incubator.

  • Virus Stock Preparation: A reference strain of RSV (e.g., A2 strain) is used to infect confluent monolayers of HEp-2 cells. After incubation for 3-5 days, when the cytopathic effect (CPE) is evident in 75-90% of the cells, the supernatant is harvested, clarified by centrifugation, and stored at -80°C.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of a compound that inhibits virus-induced cell death.

  • Cell Seeding: HEp-2 cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and incubated overnight.

  • Compound Dilution: The test compound is serially diluted in culture medium.

  • Infection and Treatment: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The virus inoculum (at a multiplicity of infection of 0.01) and the various concentrations of the test compound are added simultaneously to the wells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days.

  • CPE Observation: The cells are observed daily under a microscope for the appearance of cytopathic effects (cell rounding, detachment, and syncytia formation).

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the CPE by 50% compared to the virus control.

Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.

  • Cell Seeding: Confluent monolayers of HEp-2 cells are prepared in 24-well plates.

  • Compound and Virus Incubation: Serial dilutions of the test compound are incubated with a known titer of RSV for 1 hour at 37°C.

  • Infection: The cell monolayers are washed with PBS, and the virus-compound mixture is added to the wells and incubated for 1-2 hours.

  • Overlay: The inoculum is removed, and the cells are overlaid with a medium containing 1% methylcellulose to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for 4-5 days to allow for plaque formation.

  • Plaque Visualization: The overlay is removed, and the cells are fixed and stained with a solution of crystal violet.

  • Data Analysis: The plaques are counted, and the IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% relative to the virus control.

Visualizing Molecular Pathways and Experimental Workflows

RSV Life Cycle and Drug Targets

The following diagram illustrates the key stages of the Respiratory Syncytial Virus life cycle, highlighting the points of intervention for different classes of antiviral drugs.

RSV_Life_Cycle cluster_host Host Cell cluster_drugs Drug Targets Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Replication & Transcription Replication & Transcription Uncoating->Replication & Transcription Protein Synthesis Protein Synthesis Replication & Transcription->Protein Synthesis Assembly Assembly Replication & Transcription->Assembly vRNA Protein Synthesis->Assembly Budding & Release Budding & Release Assembly->Budding & Release Progeny Virions Progeny Virions Budding & Release->Progeny Virions RSV Virion RSV Virion RSV Virion->Viral Entry Attachment & Fusion Fusion Inhibitors Fusion Inhibitors (e.g., Palivizumab, JNJ-53718678) Fusion Inhibitors->Viral Entry Replication Inhibitors Replication Inhibitors (e.g., Ribavirin) Replication Inhibitors->Replication & Transcription

Caption: RSV life cycle and targets of antiviral agents.

Experimental Workflow: Antiviral Screening

The following diagram outlines a typical workflow for screening compounds for antiviral activity against RSV.

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Prepare Host Cell Culture (e.g., HEp-2 cells) Infection Infect Cells with RSV + Add Test Compounds Cell_Culture->Infection Compound_Preparation Prepare Serial Dilutions of Test Compounds Compound_Preparation->Infection Virus_Stock Prepare RSV Stock Virus_Stock->Infection Incubation Incubate for 4-5 Days Infection->Incubation Observation Observe for Cytopathic Effect (CPE) or Plaque Formation Incubation->Observation Quantification Quantify Viral Inhibition (CPE scoring or Plaque counting) Observation->Quantification Calculation Calculate EC50 / IC50 Quantification->Calculation

Caption: Workflow for in vitro antiviral screening against RSV.

References

Comparative Safety and Toxicity Profile of CMX-2043 and Alpha-Lipoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Publicly available information on the safety and toxicity profile of "Rengynic acid" could not be found. Therefore, this guide uses CMX-2043, a novel cytoprotective agent, as an illustrative example to fulfill the prompt's requirements for a comparative safety analysis. CMX-2043 is compared with its parent compound, Alpha-Lipoic Acid (ALA), a well-characterized antioxidant.

This guide provides a comparative overview of the non-clinical and clinical safety profiles of CMX-2043 and Alpha-Lipoic Acid (ALA) for researchers, scientists, and drug development professionals. CMX-2043 is an analogue of ALA developed to reduce cellular injury and organ damage associated with ischaemia-reperfusion injury (IRI).[1][2] ALA itself is a naturally occurring compound with potent antioxidant properties.[3][4]

Quantitative Safety Data Summary

The following tables summarize key quantitative data from preclinical and clinical safety studies of CMX-2043 and ALA.

Table 1: General Toxicity

ParameterCMX-2043Alpha-Lipoic Acid (ALA)Source(s)
LD50 (Oral, Rat) Not Performed>2000 mg/kg[5][6]
NOAEL (IV, Rat) 30 mg/kgNot Available[1][7]
NOAEL (Oral, Rat) Not Available61.9 mg/kg/day (4-week study)[5][6]
60 mg/kg/day (2-year study)[8]
NOAEL (IV, Dog) >10 mg/kgNot Available[1][7]

NOAEL: No-Observed-Adverse-Effect Level LD50: Lethal Dose, 50%

Table 2: Genotoxicity

AssayCMX-2043Alpha-Lipoic Acid (ALA)Source(s)
Ames Test NegativeNegative[1][5][6]
Micronucleus Assay (in vivo) NegativeNegative[1][5][6]
Chromosomal Aberration (in vitro, CHO cells) NegativeNot Available[1][7]

CHO: Chinese Hamster Ovary

Table 3: Clinical Safety (Phase 1)

ParameterCMX-2043Alpha-Lipoic Acid (ALA)Source(s)
Dose Range 20, 60, 150, 300 mg (single IV doses)600-1800 mg/day (oral)[1][9]
Serious Adverse Events (SAEs) None ReportedNot typically associated with standard doses[1][7][10]
Common Adverse Events No dose-related adverse events reportedNausea, vomiting, dizziness, cutaneous rash at higher doses[1][11]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) for CMX-2043

This protocol is based on the methodology used to assess the mutagenic potential of CMX-2043.[1]

Objective: To evaluate the potential of CMX-2043 to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.

Materials:

  • Salmonella typhimurium tester strains: TA98, TA100, TA1535, TA1537

  • Escherichia coli tester strain: WP2uvrA

  • CMX-2043 (concentrations: 0, 313, 625, 1250, 2500, and 5000 µ g/plate )

  • S9 mix (for metabolic activation) and phosphate buffer

  • Molten top agar

  • Minimal glucose agar plates

Procedure:

  • Suspensions of the bacterial tester strains are prepared.

  • The bacterial suspension is incubated with CMX-2043 at the specified concentrations for 20 minutes at 37°C, both with and without S9 mix. A vehicle control is run in parallel.

  • Following incubation, molten top agar is added to the culture tubes.

  • The contents are thoroughly mixed and poured onto the surface of minimal glucose agar plates.

  • The plates are inverted and incubated at approximately 37°C for 48-72 hours.

  • After the incubation period, the number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control suggests mutagenic potential.[12][13]

Results for CMX-2043: CMX-2043 was found to be non-mutagenic in the Ames assay up to a concentration of 5000 µ g/plate .[1]

Mandatory Visualizations

G cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Safety Assessment in_vitro In Vitro Genotoxicity Assays ames Ames Test (Mutagenicity) in_vitro->ames chromosome Chromosomal Aberration (Clastogenicity) in_vitro->chromosome phase1 Phase 1 Clinical Trial (Healthy Volunteers) in_vitro->phase1 in_vivo In Vivo Studies single_dose Single-Dose Toxicity (Rat, Dog) in_vivo->single_dose repeat_dose 14-Day Repeat-Dose Toxicity (Rat) in_vivo->repeat_dose micronucleus Micronucleus Assay (Genotoxicity) in_vivo->micronucleus in_vivo->phase1 sad Single Ascending Dose (SAD) phase1->sad mad Multiple Ascending Dose (MAD) phase1->mad

Caption: Preclinical to clinical safety assessment workflow for CMX-2043.

G cluster_result Result Interpretation compound Test Compound (e.g., CMX-2043) incubation Incubation at 37°C compound->incubation bacteria Histidine-dependent S. typhimurium strains bacteria->incubation s9 S9 Liver Extract (Metabolic Activation) s9->incubation plating Plating on Histidine-deficient media incubation->plating observation Observation of Revertant Colonies plating->observation mutagenic Mutagenic observation->mutagenic Significant increase in colonies non_mutagenic Non-Mutagenic observation->non_mutagenic No significant increase in colonies

Caption: Experimental workflow for the Ames Test.

References

Comparative Transcriptomics of Cells Treated with Retinoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of retinoic acid (RA) on various cell types, supported by experimental data. Retinoic acid, a metabolite of vitamin A, is a crucial signaling molecule involved in cell differentiation, proliferation, and apoptosis. [1][2][3] Its impact on gene expression is extensive, making it a subject of great interest in developmental biology and cancer therapy.[4][5]

Retinoic acid exerts its effects by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3] This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[1][4] Over 500 genes are known to be direct or indirect targets of RA signaling.[1]

Comparative Analysis of Gene Expression Changes

Transcriptomic studies have revealed a wide range of genes regulated by retinoic acid across different cell types. A meta-analysis of RNA-seq datasets from five different vertebrate tissues and cells identified a core set of 91 differentially expressed genes in response to RA treatment.[6]

Below is a summary of key differentially expressed genes in response to retinoic acid treatment from various studies.

GeneLog2 Fold Change (approx.)Cell/Tissue TypeBiological ProcessReference
Upregulated Genes
RARB (Retinoic Acid Receptor Beta)HighU-2 OS human osteosarcoma cellsRA signaling autoregulation[7]
CYP26B1 (Cytochrome P450 Family 26 Subfamily B Member 1)HighVariousRA metabolism[8]
RBP1 (Retinol Binding Protein 1)Rat nucleus accumbensRA synthesis and transport[9]
RBP4 (Retinol Binding Protein 4)Rat nucleus accumbensRA synthesis and transport[9]
RDH10 (Retinol Dehydrogenase 10)Rat nucleus accumbensRA synthesis and transport[9]
CRABP2 (Cellular Retinoic Acid Binding Protein 2)Rat nucleus accumbensRA transport[9]
HOXA1 (Homeobox A1)Embryonic stem cellsDevelopment, differentiation[1]
STRA6 (Stimulated By Retinoic Acid 6)VariousRetinol uptake[1]
Arg-1 (Arginase 1)Peritoneal macrophagesM2 macrophage polarization[10]
MKP-1 (MAPK Phosphatase 1)RAW264.7 macrophagesAnti-inflammatory response[10]
IL-10 (Interleukin 10)Adjuvant arthritis mice serumAnti-inflammatory response[10]
Downregulated Genes
MYCN (MYCN Proto-Oncogene, BHLH Transcription Factor)MYCN-amplified neuroblastoma cellsCell proliferation, oncogenesis[5]
LINGO1 (Leucine Rich Repeat And Ig Domain Containing 1)Cerebellar granule neuronsAxonal growth inhibition[11]
iNOS (Inducible Nitric Oxide Synthase)Peritoneal macrophagesM1 macrophage polarization, inflammation[10]
TNF-α (Tumor Necrosis Factor alpha)Adjuvant arthritis mice serumPro-inflammatory response[10]
IL-6 (Interleukin 6)Adjuvant arthritis mice serumPro-inflammatory response[10]
Akt (AKT Serine/Threonine Kinase)Rat nucleus accumbensRepressor of RA signaling[9]
PKC (Protein Kinase C)Rat nucleus accumbensRepressor of RA signaling[9]

Experimental Protocols

A typical transcriptomics experiment to analyze the effects of retinoic acid involves the following key steps:

1. Cell Culture and Treatment:

  • Cells of interest (e.g., neuroblastoma cells, macrophages) are cultured under standard conditions.

  • Cells are treated with a specific concentration of all-trans retinoic acid (ATRA) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour, 4 hours, 24 hours).[6][7]

2. RNA Extraction and Quality Control:

  • Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

3. Library Preparation and Sequencing:

  • An RNA sequencing (RNA-seq) library is prepared from the total RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • For accurate quantification of global gene expression changes, especially when overall mRNA levels per cell are altered, spike-in RNA standards can be added in proportion to the number of cells before RNA extraction.[5]

  • The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

  • Alignment: Reads are aligned to a reference genome using aligners such as STAR or HISAT2.

  • Quantification: Gene expression levels are quantified using tools like HTSeq or featureCounts.

  • Differential Gene Expression Analysis: Differentially expressed genes between retinoic acid-treated and control samples are identified using packages like DESeq2 or edgeR in R.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to understand the biological functions of the differentially expressed genes using tools like DAVID or GSEA.[8][12]

Visualizing Key Pathways and Workflows

Retinoic Acid Signaling Pathway

The following diagram illustrates the canonical retinoic acid signaling pathway, from the uptake of retinol to the regulation of target gene expression.

Retinoic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP_TTR Retinol-RBP-TTR Complex STRA6 STRA6 Receptor Retinol_RBP_TTR->STRA6 Binding Retinol Retinol STRA6->Retinol Uptake CRBP CRBP Retinol->CRBP Binds Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation RDH RDH RDH->Retinaldehyde Retinoic_Acid_Cyt Retinoic Acid Retinaldehyde->Retinoic_Acid_Cyt Oxidation RALDH RALDH RALDH->Retinoic_Acid_Cyt CRABP CRABP Retinoic_Acid_Cyt->CRABP Binds Retinoic_Acid_Nuc Retinoic Acid Retinoic_Acid_Cyt->Retinoic_Acid_Nuc Translocation RAR_RXR RAR-RXR Heterodimer Retinoic_Acid_Nuc->RAR_RXR Binds & Activates RARE RARE RAR_RXR->RARE Binds Target_Genes Target Gene Transcription RARE->Target_Genes Regulates

Caption: Retinoic Acid Signaling Pathway.

Experimental Workflow for Comparative Transcriptomics

The diagram below outlines the major steps in a comparative transcriptomics study investigating the effects of retinoic acid.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_analysis Bioinformatic Analysis cluster_interpretation Interpretation Cell_Culture Cell Culture Treatment Treatment (RA vs. Vehicle) Cell_Culture->Treatment RNA_Extraction RNA Extraction & QC Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Raw Read Quality Control Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Enrichment Pathway & Functional Enrichment DEA->Enrichment Data_Vis Data Visualization (Heatmaps, Volcano Plots) DEA->Data_Vis Enrichment->Data_Vis Conclusion Biological Interpretation & Conclusion Data_Vis->Conclusion

Caption: Comparative Transcriptomics Workflow.

References

Safety Operating Guide

Disclaimer: "Rengynic Acid" is a Hypothetical Substance

Author: BenchChem Technical Support Team. Date: November 2025

As "Rengynic acid" is not a recognized chemical compound, this document provides a generalized procedure for the proper disposal of a hypothetical, non-hazardous, solid organic acid. This guidance is intended to serve as a template and should be adapted based on the specific properties and Safety Data Sheet (SDS) of any real chemical compound.

No chemical compound with the name "this compound" is found in the public domain or scientific literature. The following procedures are based on general laboratory best practices for handling and disposing of non-hazardous solid organic acids and are for illustrative purposes only. Always consult the official Safety Data Sheet (SDS) for any specific chemical before handling or disposal.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All work should be conducted in a well-ventilated area, preferably within a fume hood.

Spill Response:

  • Isolate the area: Prevent others from entering the spill zone.

  • Contain the spill: Use a spill kit with an appropriate absorbent material for acids.

  • Neutralize: Cautiously neutralize the spilled material with a weak base, such as sodium bicarbonate, until the pH is between 6.0 and 8.0.

  • Collect and dispose: Scoop the neutralized material into a designated waste container.

Disposal Plan for "this compound"

This section outlines the step-by-step process for the disposal of a hypothetical solid organic acid.

Quantitative Data Summary

The following table summarizes hypothetical properties of "this compound" relevant to its disposal.

PropertyValueSignificance for Disposal
Molecular Weight 180.16 g/mol Used for calculating molar concentrations for neutralization.
Physical State White crystalline solidAffects handling and dissolution procedures.
Solubility in Water 5 g/L at 20°CLow solubility requires careful dissolution.
pH of a 1% Solution 2.5Indicates acidic nature requiring neutralization.
Toxicity Non-toxic, non-hazardous (assumed)Determines the level of PPE and disposal route.
Reactivity Stable under normal conditionsNo special precautions needed for storage or handling.
Experimental Protocol: Neutralization of "this compound"

This protocol details the neutralization of a 1% solution of the hypothetical "this compound" prior to disposal.

Materials:

  • 1 g "this compound"

  • 100 mL deionized water

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • pH meter or pH strips

  • Stir plate and stir bar

  • Beaker (250 mL)

  • Graduated cylinder (100 mL)

  • Appropriate PPE

Procedure:

  • Prepare the Acid Solution:

    • Carefully weigh 1 g of "this compound" and transfer it to the 250 mL beaker.

    • Add 100 mL of deionized water to the beaker.

    • Place the beaker on a stir plate and add a stir bar. Stir until the solid is completely dissolved.

  • Neutralization:

    • While stirring, slowly add the 1 M sodium bicarbonate solution dropwise to the "this compound" solution.

    • Monitor the pH of the solution using a pH meter or pH strips.

    • Continue adding the sodium bicarbonate solution until the pH of the solution is between 6.0 and 8.0.

  • Disposal:

    • Once neutralized, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations for non-hazardous waste.

    • If local regulations prohibit this, dispose of the neutralized solution in a designated aqueous waste container.

Visualized Workflows

Signaling Pathway (Hypothetical)

As "this compound" is a fictional substance, a hypothetical signaling pathway is presented below for illustrative purposes. This diagram shows "this compound" inhibiting a generic kinase cascade.

This compound This compound Kinase A Kinase A This compound->Kinase A Receptor Receptor Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Cellular Response Cellular Response Transcription Factor->Cellular Response

Caption: Hypothetical inhibition of a kinase cascade by "this compound".

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of the hypothetical "this compound."

start Start ppe Wear Appropriate PPE start->ppe dissolve Dissolve Solid Acid in Water ppe->dissolve neutralize Neutralize with Weak Base (pH 6-8) dissolve->neutralize check_reg Check Local Regulations neutralize->check_reg drain Dispose Down Drain with Water check_reg->drain Permitted waste_container Dispose in Aqueous Waste Container check_reg->waste_container Not Permitted end End drain->end waste_container->end

Caption: Step-by-step workflow for the disposal of "this compound".

Essential Safety and Operational Protocols for Handling Rengynic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Rengynic acid" appears to be a hypothetical substance. The following guidance is based on established safety protocols for handling hazardous, corrosive, and toxic acids in a laboratory setting. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical before handling.

This guide provides essential safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure the safe handling and disposal of hazardous acids.

Personal Protective Equipment (PPE)

The appropriate level of Personal Protective Equipment (PPE) is critical to minimize exposure and prevent injury when handling corrosive and toxic substances. The selection of PPE is based on a thorough hazard assessment of the specific tasks to be performed.[1][2]

PPE CategoryMinimum RequirementsRecommended for High-Concentration or High-Volume Work
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields.[2][3]Chemical splash goggles and a face shield.[2][4][5]
Skin and Body Protection Full-length lab coat, long pants, and closed-toe shoes.[2][6]Chemical-resistant apron or suit (e.g., made of Tyvek or polyethylene).[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile for incidental contact).[3][5]Double-gloving with a more robust outer glove (e.g., butyl rubber or Viton for extended contact).[8]
Respiratory Protection Work in a certified chemical fume hood.[9][10]A NIOSH-approved respirator may be required depending on the vapor pressure and toxicity of the acid.[1][4]

Operational Plans: Handling and Experimental Protocols

Adherence to strict protocols is mandatory to ensure the safety of all personnel and the integrity of the research.

Preparation and Handling
  • Pre-Handling Checklist:

    • Confirm that a copy of the chemical's Safety Data Sheet (SDS) is readily accessible.[3]

    • Ensure that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[10][11]

    • Verify that the chemical fume hood is functioning correctly.[9]

    • Have appropriate spill cleanup materials readily available.[12]

  • Handling Procedure:

    • Always wear the appropriate PPE as specified in the table above.[13]

    • Conduct all work with this compound in a certified chemical fume hood to minimize inhalation exposure.[9][10]

    • When diluting, always add the acid slowly to water, never the other way around, to prevent a violent exothermic reaction and splashing.[9][14]

    • Use only compatible container materials for storage and transfer, such as high-density polyethylene (HDPE) or other corrosion-resistant materials.[15]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling a hazardous acid in a laboratory setting.

G A Review SDS and Prepare Work Area B Don Appropriate PPE A->B C Conduct Experiment in Fume Hood B->C D Decontaminate Work Area and Equipment C->D E Segregate and Label Waste D->E F Doff PPE and Wash Hands D->F G Store or Dispose of Waste E->G

Caption: Standard workflow for handling hazardous acids.

Disposal Plan

Proper disposal of chemical waste is crucial to protect human health and the environment.[16]

Waste Segregation and Storage
  • Segregation: this compound waste must be segregated from other waste streams, especially from bases and organic solvents, to prevent violent reactions.[17][18]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[17][19]

  • Storage: Waste containers should be kept tightly closed and stored in a designated satellite accumulation area, away from incompatible materials.[17][20]

Disposal Procedure
  • Neutralization (if permissible): For small quantities of some acids, neutralization with a weak base (like sodium bicarbonate) to a pH between 5.5 and 9.5 may be an option before disposal.[21][22] This should only be done if permitted by institutional and local regulations and if the neutralized solution is not otherwise hazardous.[18][22]

  • Professional Disposal: For larger quantities or when neutralization is not appropriate, arrange for disposal through a licensed hazardous waste management company.[16][19]

Hierarchy of Controls

The following diagram illustrates the hierarchy of controls, from most to least effective, for mitigating risks associated with hazardous chemicals.

G A Elimination/Substitution (Use a less hazardous chemical) B Engineering Controls (e.g., Chemical Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) C->D

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rengynic acid
Reactant of Route 2
Reactant of Route 2
Rengynic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。